delta-Decalactone
描述
Structure
3D Structure
属性
IUPAC Name |
6-pentyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBSPIPJMLAMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044496 | |
| Record name | 6-Pentyltetrahydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a coconut-fruity odour, butter-like on dilution | |
| Record name | 2H-Pyran-2-one, tetrahydro-6-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | delta-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
117.00 to 120.00 °C. @ 0.02 mm Hg | |
| Record name | delta-Decalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very soluble in alcohol and propylene glycol; insoluble in water | |
| Record name | delta-Decalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | delta-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.964-0.971 | |
| Record name | delta-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
705-86-2 | |
| Record name | δ-Decalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-decalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-2-one, tetrahydro-6-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Pentyltetrahydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decan-5-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.-DECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNA0S5T234 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | delta-Decalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-27.00 °C. @ 760.00 mm Hg | |
| Record name | delta-Decalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
delta-decalactone natural occurrence in fruits
An In-depth Technical Guide on the Natural Occurrence of Delta-Decalactone in Fruits
Introduction
This compound (δ-decalactone) is a naturally occurring lactone that imparts characteristic creamy, coconut-like, and fruity aromas. It is a significant contributor to the flavor profile of numerous fruits and is also found in dairy products.[1][2] This C10 lactone, chemically known as 6-pentyl-oxan-2-one, is of great interest to the flavor and fragrance industry for its ability to confer roundness and a fleshy character to food and perfume compositions.[1][3] This technical guide provides a comprehensive overview of the natural occurrence of δ-decalactone in various fruits, quantitative data on its concentration, detailed experimental protocols for its analysis, and an illustration of its biosynthetic pathway.
Natural Occurrence and Quantitative Data
This compound has been identified in a wide array of fruits, where its concentration can vary significantly depending on the fruit variety, ripeness, and processing conditions. It is particularly noted for its contribution to the flavor of stone fruits and tropical fruits.[4][5] The compound is found in fruits such as coconut, raspberry, peach, apricot, nectarine, mango, strawberry, and plum.[1][4][5][6]
Data Summary of this compound Concentration in Fruits
The following table summarizes the reported concentrations of δ-decalactone in various fruits. It is important to note that the quantification of such volatile compounds can yield a wide range of values due to factors like the analytical method employed, the specific cultivar, and the stage of fruit maturity.
| Fruit | Part Analyzed | Concentration Range | Analytical Method | Reference(s) |
| Coconut (Cocos nucifera) | Not Specified | 0.1 - 97 mg/kg | Not Specified | [7] |
| Raspberry (Rubus idaeus) | Not Specified | 0.005 - 1.4 mg/kg | Not Specified | [7] |
| Peach (Prunus persica) | Not Specified | Detected | GC-IRMS | [8][9] |
| Apricot (Prunus armeniaca) | Not Specified | Detected | GC-IRMS | [8][9] |
| Nectarine (Prunus persica var. nucipersica) | Not Specified | Detected | GC-IRMS | [8][9] |
| Mango (Mangifera indica) | Not Specified | Present | Not Specified | [1][4] |
| Strawberry (Fragaria x ananassa) | Fruit | Present | Not Specified | [1][5] |
| Pineapple (Ananas comosus) | Fruit | Detected | HS-SPME-GC-SIM-MS | [10][11] |
| Plum (Prunus domestica) | Not Specified | Present | Not Specified | [4] |
| Loganberry (Rubus × loganobaccus) | Not Specified | Present | Not Specified | [4] |
Note: "Detected" or "Present" indicates that the compound has been identified, but specific quantitative ranges were not provided in the cited literature.
Biosynthesis of this compound in Plants
The formation of δ-decalactone in fruits is a biological process that occurs during ripening. The primary pathway involves the metabolism of fatty acids.[4] While the precise enzymatic steps can vary between plant species, a generally accepted pathway involves the hydroxylation of a C10 fatty acid followed by spontaneous intramolecular esterification.
A proposed de novo biosynthetic pathway involves the following key steps:
-
Fatty Acid Synthesis : The pathway originates from the plant's endogenous fatty acid biosynthesis, which produces decanoic acid, a C10 saturated fatty acid.
-
Hydroxylation : A cytochrome P450 monooxygenase (CYP450) enzyme catalyzes the regioselective hydroxylation of decanoic acid at the δ-position (C-5), forming 5-hydroxydecanoic acid.[12]
-
Lactonization : The resulting 5-hydroxydecanoic acid undergoes a spontaneous intramolecular condensation reaction (lactonization), where the hydroxyl group attacks the carboxylic acid group, leading to the closure of the six-membered ring and the formation of δ-decalactone.[12]
Diagram of this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of δ-decalactone from the fatty acid pool in plants.
Experimental Protocols for Quantification
The analysis of volatile compounds like δ-decalactone in complex fruit matrices requires sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique that is solvent-free, efficient, and minimizes matrix effects.
General Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This protocol provides a generalized workflow for the extraction and quantification of δ-decalactone from a fruit sample.
4.1.1 Materials and Reagents
-
Fruit sample (homogenized)
-
Saturated sodium chloride (NaCl) solution
-
Internal standard (e.g., a deuterated analog like d7-γ-decalactone, or a compound with similar chemical properties not present in the sample)
-
HS-SPME autosampler vials (20 mL) with magnetic screw caps and PTFE/silicone septa
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
4.1.2 Sample Preparation
-
Weigh a precise amount (e.g., 2-5 g) of homogenized fruit sample into a 20 mL HS-SPME vial.
-
Add a specific volume of saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial tightly with the screw cap.
4.1.3 HS-SPME Extraction
-
Place the vial in the autosampler tray, which is equipped with a heating and agitation block.
-
Incubation/Equilibration: Heat the sample at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) with constant agitation. This allows the volatile compounds to partition into the headspace of the vial.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature. The volatile analytes will adsorb onto the fiber coating.
4.1.4 GC-MS Analysis
-
Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot injector port of the GC (e.g., 250 °C). The adsorbed analytes are thermally desorbed from the fiber onto the GC column.
-
Chromatographic Separation: The analytes are separated on a capillary column (e.g., DB-5ms or equivalent) using a specific temperature program.
-
Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and detected by the mass spectrometer. For quantification, the MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of δ-decalactone and the internal standard.[10]
4.1.5 Quantification
-
A calibration curve is constructed by analyzing standards of known δ-decalactone concentrations.
-
The concentration of δ-decalactone in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Diagram of Experimental Workflow
Caption: General experimental workflow for δ-decalactone analysis using HS-SPME-GC-MS.
Conclusion
This compound is a key aroma compound naturally present in a variety of fruits, contributing significantly to their characteristic flavor profiles. Its concentration is highly variable, necessitating precise and sensitive analytical methods like HS-SPME-GC-MS for accurate quantification. Understanding the biosynthetic pathways and the factors influencing its formation in fruits is crucial for applications in the food and beverage industry, particularly for flavor formulation and quality control. Further research focusing on the specific enzymatic and genetic regulation of δ-decalactone biosynthesis in different fruit species would be beneficial for targeted flavor enhancement in crop breeding and biotechnology.
References
- 1. firmenich.com [firmenich.com]
- 2. δ-Decalactone - Wikipedia [en.wikipedia.org]
- 3. This compound, 705-86-2 [thegoodscentscompany.com]
- 4. This compound (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 6. ScenTree - this compound (CAS N° 705-86-2) [scentree.co]
- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 8. Authenticity assessment of gamma- and this compound from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Authentication of pineapple (Ananas comosus [L.] Merr.) fruit maturity stages by quantitative analysis of γ- and δ-lactones using headspace solid-phase microextraction and chirospecific gas chromatography-selected ion monitoring mass spectrometry (HS-SPME-GC-SIM-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Authentication of pineapple (Ananas comosus [L.] Merr.) fruit maturity stages by quantitative analysis of γ- and δ-lactones using headspace solid-phase microextraction and chirospecific gas chromatography–selected ion monitoring mass spectrometry (HS-SPME–GC–SIM-MS) [agris.fao.org]
- 12. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Microbial Biosynthesis of Delta-Decalactone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the microbial biosynthesis of delta-decalactone (δ-decalactone), a valuable aroma compound with a creamy, coconut-like, and fruity fragrance.[1] It is widely used in the food, beverage, and cosmetic industries.[2] While chemical synthesis is possible, consumer demand for natural products has driven research into biotechnological production methods using microorganisms.[1][2] This guide details the engineered metabolic pathways, quantitative production data, and key experimental protocols relevant to its synthesis in microbial hosts.
Biosynthesis Pathways for this compound
Unlike the more extensively studied γ-decalactone, the native microbial biosynthesis pathways for δ-decalactone are not well-defined.[3][4][5][6] Production in microorganisms is primarily achieved through engineered synthetic pathways or the biotransformation of specific precursors.
1.1 De Novo Engineered Pathway in E. coli
A novel synthetic pathway has been successfully implemented in Escherichia coli for the de novo production of δ-decalactone.[3][4][7] This pathway leverages and redirects the cell's native fatty acid biosynthesis machinery. The core steps are:
-
Decanoic Acid Production: Fatty acid biosynthesis is terminated at the C10 level. This is achieved by introducing a C10-specific acyl-ACP thioesterase, such as an engineered FatB1 from Cuphea viscosissima, which hydrolyzes the bond between the acyl carrier protein (ACP) and the growing decanoyl chain to release free decanoic acid.[3][4][7]
-
Regiospecific Hydroxylation: The released decanoic acid is hydroxylated at the C5 position. This critical step is catalyzed by an engineered cytochrome P450 monooxygenase, typically a mutant of CYP102A1 (BM3) from Priestia megaterium.[3][4][7]
-
Spontaneous Lactonization: The resulting 5-hydroxydecanoic acid spontaneously undergoes intramolecular cyclization (lactonization) under acidic conditions to form the stable six-membered ring of δ-decalactone.[7]
dot
Caption: De novo biosynthesis pathway for δ-decalactone in engineered E. coli.
1.2 Biotransformation Pathways
An alternative to de novo synthesis is the biotransformation of fatty acid precursors.
-
From Unsaturated Fatty Acids: Certain bacteria can hydroxylate unsaturated fatty acids like linoleic acid at an odd-numbered carbon position. The resulting hydroxy fatty acid can then be shortened via the β-oxidation pathway. When the chain is reduced to a 10-carbon 5-hydroxy intermediate, it can be released and cyclize to form δ-decalactone.[1] This process explains the higher yields of δ-lactones observed when using substrates rich in linoleic acid, such as grapeseed oil.[1]
-
From Massoia Lactone: A more direct biotransformation involves the microbial reduction of massoia lactone (C10-massoia lactone). Various bacteria, including species from the genera Pseudomonas, Proteus, and Bacillus, have demonstrated the ability to efficiently reduce the double bond in massoia lactone to produce δ-decalactone.[8]
dot
Caption: Biotransformation routes to δ-decalactone from different precursors.
Quantitative Production Data
The biotechnological production of δ-decalactone is an emerging field, and reported titers are currently modest compared to its isomer, γ-decalactone. The table below summarizes key quantitative data from published studies.
| Microorganism | Strain | Pathway Type | Substrate(s) | Titer (mg/L) | Yield/Productivity | Reference |
| Escherichia coli | Engineered | De novo | Glucose | 0.51 - 0.53 | Not Reported | [3][4][7] |
| Lactococcus lactis | FAM-17918 | Biotransformation | Grapeseed Oil | Top producer of δ-C10 | Not Quantified | [1] |
| Lactococcus lactis | FAM-22003 | Biotransformation | Grapeseed Oil | Top producer of δ-C10 | Not Quantified | [1] |
Note: Data for δ-decalactone is less abundant than for γ-decalactone. The titers for de novo production demonstrate the functionality of the synthetic pathway but highlight the need for further optimization.
Key Experimental Protocols
Accurate quantification and robust fermentation are critical for developing microbial cell factories for δ-decalactone production.
3.1 Protocol: Microbial Fermentation for Lactone Production
This generalized protocol outlines a typical batch fermentation process for producing lactones using a microbial host.
-
Pre-culture Preparation: Inoculate a single colony of the production strain into a suitable seed medium (e.g., YPG for yeast, LB for E. coli). Incubate at the optimal temperature (e.g., 27-30°C for yeast, 37°C for E. coli) with shaking for 18-24 hours until the culture reaches the logarithmic growth phase.[9][10]
-
Inoculation: Transfer the pre-culture into the main bioreactor containing the production medium to a specified initial optical density (e.g., OD₆₀₀ ≈ 0.25).[10] The production medium will contain the necessary carbon source (e.g., glucose for de novo synthesis) or biotransformation substrate (e.g., grapeseed oil).[1][10]
-
Induction (for engineered strains): If using an inducible promoter system for pathway genes, add the appropriate inducer (e.g., IPTG) once the culture reaches a target cell density.
-
Fermentation: Maintain the culture under controlled conditions of temperature, pH, and aeration. For aerobic organisms like Yarrowia lipolytica, maintaining a sufficient oxygen transfer rate is crucial for high productivity.[11][12]
-
Sampling: Collect samples aseptically at regular time intervals (e.g., 0, 12, 24, 48, 72 hours) to monitor cell growth, substrate consumption, and product formation.[9]
-
Metabolic Quenching: Immediately quench metabolic activity in the collected samples by rapid cooling (e.g., in a dry ice/ethanol bath) to ensure the measured metabolite levels accurately reflect the state of the culture at the time of sampling.[9]
-
Separation: Centrifuge the quenched samples to separate the cell pellet from the supernatant. Store both fractions at -80°C for subsequent analysis.[9]
3.2 Protocol: Lactone Extraction and Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the sensitive and selective quantification of volatile compounds like δ-decalactone.[13][14]
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of an organic solvent (e.g., diethyl ether or dichloromethane) to the sample.[9]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the mixture to achieve clear phase separation.
-
-
Drying and Concentration:
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of a drying agent like anhydrous sodium sulfate to remove residual water.[9]
-
Transfer the dried extract to a clean GC vial. If necessary, the sample can be concentrated under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject the prepared sample into a GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-35MS or equivalent) to separate the compounds in the mixture based on their boiling points and polarity.[14] A typical temperature program starts at a low temperature, ramps up to a high temperature to elute all compounds, and holds for a period.
-
Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The instrument is often operated in Selected Ion Monitoring (SIM) mode, where only specific mass fragments characteristic of δ-decalactone and the internal standard are monitored, greatly enhancing sensitivity and selectivity.[13]
-
-
Quantification:
-
Identify the peaks for δ-decalactone and the internal standard in the chromatogram based on their retention times.
-
Integrate the peak areas.
-
Calculate the concentration of δ-decalactone in the original sample by comparing the ratio of its peak area to that of the known-concentration internal standard.
-
Experimental and Logical Workflows
The development of a microbial strain for δ-decalactone production follows a logical progression from pathway design to process optimization.
dot
Caption: General workflow for developing a microbial δ-decalactone production process.
References
- 1. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0822259A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. Decalactone production by Yarrowia lipolytica under increased O2 transfer rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
A Technical Guide to the Sensory and Molecular Distinctions of (R)- and (S)-delta-decalactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-decalactone is a chiral lactone with significant applications in the flavor and fragrance industry, prized for its characteristic creamy, coconut, and fruity notes. As a chiral molecule, it exists in two enantiomeric forms: (R)-delta-decalactone and (S)-delta-decalactone. It is well-established that these enantiomers possess distinct sensory properties, a phenomenon of critical interest in sensory science, chemical biology, and drug development, where understanding stereospecific molecular interactions is paramount. This technical guide provides an in-depth analysis of the sensory differences between (R)- and (S)-delta-decalactone, details relevant experimental methodologies, and explores the underlying molecular signaling pathways.
Sensory Profile and Quantitative Analysis
The sensory profiles of (R)- and (S)-delta-decalactone are qualitatively distinct. The racemic mixture is often described as having a balanced, creamy, and coconut-like aroma. However, the individual enantiomers elicit different olfactory responses. The (S)-enantiomer is characterized by a nutty and fruity undertone, while the (R)-enantiomer is notably a primary component of the defensive odor of the North American porcupine[1]. The distribution of these enantiomers in nature varies, with the (R)-enantiomer being predominant in peaches and the (S)-enantiomer in raspberries[2].
While comprehensive quantitative human sensory data directly comparing the two enantiomers is limited in publicly available literature, a study on the olfactory receptors of the mosquito Anopheles gambiae provides quantitative evidence of enantiomeric differentiation at the receptor level.
Table 1: Quantitative Sensory Data for this compound Enantiomers
| Enantiomer | Odor Profile Descriptors | Odor Threshold in Water (ppb) | Receptor Agonist Potency (EC50) |
| (R)-delta-decalactone | Component of porcupine defensive scent, described as unpleasant | Data not available in searched literature | 1.3 x 10^-5 M (on AgOr48 + AgOrco)[3] |
| (S)-delta-decalactone | Nutty, fruity | Data not available in searched literature | 6.3 x 10^-6 M (on AgOr48 + AgOrco)[3] |
| Racemic this compound | Creamy, coconut, peach-like, milky, buttery[1][4] | 100[5] | Not applicable |
Note: The EC50 values are from a study on mosquito olfactory receptors and serve as an example of enantiomeric differentiation at the receptor level. Human sensory thresholds are not available in the reviewed literature.
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique for the sensory analysis of individual volatile compounds in a mixture. A standard protocol for the analysis of (R)- and (S)-delta-decalactone would involve the following steps:
-
Sample Preparation: The enantiomers are diluted in an appropriate solvent (e.g., ethanol or diethyl ether) to a concentration suitable for injection into the gas chromatograph.
-
Chiral Gas Chromatography: A gas chromatograph equipped with a chiral column (e.g., a cyclodextrin-based stationary phase) is used to separate the (R)- and (S)-enantiomers.
-
Effluent Splitting: The column effluent is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and an olfactometry port.
-
Sensory Evaluation: A trained sensory panelist sniffs the effluent from the olfactometry port and records the odor descriptors and intensity at the retention times corresponding to the elution of each enantiomer.
-
Data Analysis: The retention times are correlated with the chemical detector data to confirm the identity of each enantiomer. The sensory data from multiple panelists are compiled to create a sensory profile for each enantiomer.
Sensory Panel Evaluation
A descriptive sensory panel can be used to quantify the sensory attributes of the individual enantiomers. A typical protocol would include:
-
Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and rate the intensity of various odor descriptors relevant to lactones (e.g., creamy, coconut, fruity, nutty, waxy, etc.).
-
Sample Preparation: The (R)- and (S)-enantiomers are presented to the panelists in a controlled manner, typically diluted in an odorless solvent on smelling strips or in solution.
-
Evaluation: Panelists rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., a 15-point scale).
-
Data Analysis: The intensity ratings from all panelists are averaged to generate a quantitative sensory profile for each enantiomer.
Signaling Pathways and Molecular Interactions
The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.
General Olfactory Signaling Pathway
The binding of an odorant to an OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade:
-
Activation of G-protein: The activated OR couples to a heterotrimeric G-protein (Gαolf).
-
Activation of Adenylyl Cyclase: Gαolf activates adenylyl cyclase type III (ACIII).
-
cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Opening of Ion Channels: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The influx of cations (primarily Ca2+ and Na+) through the CNG channels leads to depolarization of the olfactory sensory neuron membrane, generating an action potential that is transmitted to the brain.
To date, the specific human olfactory receptors that respond to (R)- and (S)-delta-decalactone have not been deorphanized. The process of deorphanization involves screening a library of known odorants against a panel of human ORs expressed in a heterologous system (e.g., HEK293 cells or yeast) to identify receptor-ligand pairings[2][3][5][6][7].
Visualizations
Conclusion
The enantiomers of this compound provide a clear example of stereospecificity in olfaction. While qualitative descriptions of their distinct aromas are available, there is a notable gap in the scientific literature regarding quantitative human sensory data. The provided data from an insect model highlights the potential for significant differences in receptor activation, underscoring the need for further research in human subjects. The experimental protocols outlined in this guide provide a framework for conducting rigorous sensory analysis to quantify these differences. Furthermore, the deorphanization of the specific human olfactory receptors for (R)- and (S)-delta-decalactone remains a key area for future investigation and will be crucial for a complete understanding of their sensory perception at the molecular level. Such research will not only advance our fundamental knowledge of olfaction but also have practical implications for the food, fragrance, and pharmaceutical industries.
References
- 1. This compound (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. This compound | Lactone notes | Zeon Corporation [zeon.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. acsint.biz [acsint.biz]
- 5. ScenTree - this compound (CAS N° 705-86-2) [scentree.co]
- 6. This compound, 705-86-2 [perflavory.com]
- 7. This compound | C10H18O2 | CID 12810 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Creamy Essence: A Technical Guide to δ-Decalactone in Dairy Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-decalactone (δ-decalactone) is a naturally occurring flavor compound that plays a pivotal role in the characteristic creamy and milky notes of many dairy products.[1][2] This six-membered ring lactone, with its distinct coconut-like and fruity aroma, is a key contributor to the sensory profile of butter, cheese, cream, and milk.[3][4] Its presence, concentration, and interaction with other volatile compounds significantly influence consumer acceptance and perception of dairy product quality. This technical guide provides an in-depth exploration of δ-decalactone, covering its chemical properties, biosynthesis, analytical methodologies, and its role in flavor perception, tailored for professionals in research and development.
Chemical and Physical Properties of δ-Decalactone
This compound (C10H18O2) is a member of the delta-lactone family, characterized by a six-membered ring structure.[4] It is a viscous liquid with a sweet, creamy, and coconut-like aroma.[3] The R-enantiomer is noted for its creamy, peach-like aroma, which is predominant in many natural products.[3]
Table 1: Physicochemical Properties of δ-Decalactone
| Property | Value | References |
| Chemical Formula | C10H18O2 | [5] |
| Molar Mass | 170.25 g/mol | [5] |
| CAS Number | 705-86-2 | [6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor Profile | Creamy, coconut, milky, peach, sweet | [2] |
| Boiling Point | 117-120 °C at 0.02 mmHg | [5] |
| Melting Point | -27 °C | [5] |
| Density | ~0.954 g/mL at 25 °C | [5] |
Quantitative Occurrence in Dairy Products
The concentration of δ-decalactone varies significantly across different dairy products, influenced by factors such as animal feed, processing methods, and fermentation.[7] Higher concentrations are generally found in products with higher fat content.
Table 2: Typical Concentrations of δ-Decalactone in Various Dairy Products
| Dairy Product | Concentration Range (ppm) | References |
| Butter | 0.85 - 7.95 | [8] |
| Fresh Butter (flavor addition) | ~4,000 | [1] |
| Cheese (general) | Lower than butter | [1] |
| Cheddar Cheese (flavor addition) | 100 - 150 | [1] |
| Blue Cheese (flavor addition) | ~200 | [1] |
| Cream (flavor addition) | ~1,000 | [1] |
| Condensed Milk (flavor addition) | ~1,000 | [1] |
| Fresh Milk (flavor addition) | ~300 | [1] |
| Yogurt (flavor addition) | Starting at ~50 | [1] |
Biosynthesis of δ-Decalactone in Ruminants
The primary pathway for the formation of δ-decalactone in ruminants is through the microbial biohydrogenation of unsaturated fatty acids in the rumen, followed by metabolic processes in the mammary gland.[9] Linoleic acid, an 18-carbon unsaturated fatty acid present in the animal's diet, is a key precursor.
Experimental Protocols
Extraction of δ-Decalactone from a High-Fat Dairy Matrix
This protocol is adapted from established methods for lactone extraction from fatty matrices.
Materials:
-
High-fat dairy sample (e.g., 5 g of butter)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., deuterated δ-decalactone)
-
Organic solvent (e.g., dichloromethane or diethyl ether)
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Sample Preparation: Melt the butter sample at a controlled temperature (e.g., 40°C).
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard to the melted butter.
-
Extraction: Add the organic solvent to the sample in a 2:1 (v/w) ratio. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 4,000 rpm for 10 minutes to separate the organic layer from the solid and aqueous phases.
-
Collection: Carefully transfer the organic supernatant to a clean collection tube.
-
Drying: Add anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for GC-MS analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for flavor analysis (e.g., DB-5ms or equivalent)
Table 3: GC-MS Parameters for δ-Decalactone Analysis
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
| Quantification Ions | m/z 99 (primary), 85, 113 |
Internal Standard: For accurate quantification, the use of a stable isotope-labeled internal standard, such as deuterated δ-decalactone, is highly recommended to compensate for matrix effects and variations in extraction efficiency.[3][10][11]
Sensory Perception of δ-Decalactone
The perception of δ-decalactone is a complex interplay of olfaction (smell) and gustation (taste), contributing to the overall creamy flavor profile. While the exact receptor for δ-decalactone has not been definitively identified, its sensory properties are closely linked to the perception of fats and creamy textures.
Recent research suggests that the "fatty" or "creamy" taste perception is mediated by G-protein coupled receptors (GPCRs), specifically CD36 and GPR120, which are activated by long-chain fatty acids. Given that δ-decalactone is biosynthetically derived from fatty acids and contributes significantly to the creamy sensation, it is hypothesized to interact with these or similar signaling pathways. The binding of such flavor molecules to their receptors initiates a downstream signaling cascade, leading to the perception of creaminess.
Sensory Evaluation Protocol for Creaminess
A descriptive sensory analysis can be employed to quantify the creamy flavor attribute in dairy products.
Panelists:
-
A panel of 8-12 trained sensory assessors.
-
Panelists should be trained on identifying and scaling the intensity of creamy and other relevant flavor attributes in dairy products.
Procedure:
-
Sample Preparation: Present samples (~20g) in coded, identical containers at a standardized temperature (e.g., 10°C for milk and cream).
-
Evaluation: Panelists evaluate the samples in a controlled sensory booth under white light.
-
Attribute Scaling: Panelists rate the intensity of the "creamy" flavor on a line scale (e.g., 0 = not creamy, 100 = extremely creamy).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples.
Conclusion
This compound is a cornerstone flavor compound in dairy products, imparting the characteristic creamy and milky notes that are highly valued by consumers. A thorough understanding of its chemical properties, biosynthesis, and sensory impact is crucial for the development and quality control of dairy products. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of δ-decalactone, while the exploration of its sensory perception opens avenues for further research into the molecular basis of flavor. For researchers and professionals in the food and pharmaceutical industries, a deep appreciation of δ-decalactone's role is essential for innovating and optimizing products that meet consumer expectations for rich and authentic dairy flavors.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. This compound, 705-86-2 [thegoodscentscompany.com]
- 3. delta-Lactones [leffingwell.com]
- 4. This compound (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. This compound | C10H18O2 | CID 12810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ScenTree - this compound (CAS N° 705-86-2) [scentree.co]
- 7. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gustatory Mechanisms for Fat Detection - Fat Detection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Publication : USDA ARS [ars.usda.gov]
metabolic pathway for de novo biosynthesis of delta-decalactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delta-decalactone is a valuable aroma compound with a creamy, fruity, coconut-like scent, widely used in the food, beverage, and cosmetic industries. While chemical synthesis routes exist, there is a growing demand for "natural" δ-decalactone produced through biotechnological methods. This technical guide provides an in-depth overview of the core metabolic pathways for the de novo biosynthesis of δ-decalactone, focusing on two primary strategies: the peroxisomal β-oxidation of hydroxy fatty acids in yeasts such as Yarrowia lipolytica, and a synthetic biology approach utilizing engineered Escherichia coli. This document details the enzymatic steps, presents quantitative production data, outlines experimental protocols, and provides visualizations of the metabolic pathways and experimental workflows.
Introduction
The demand for natural flavor and fragrance compounds has driven research into microbial and enzymatic biotransformation processes. This compound (a C10 lactone) is a key target in this field due to its desirable sensory properties. This guide explores the two principal biosynthetic routes for its production, providing a comprehensive resource for researchers in metabolic engineering, synthetic biology, and industrial biotechnology.
Metabolic Pathways for this compound Biosynthesis
Two distinct and well-characterized pathways for δ-decalactone biosynthesis are detailed below.
Peroxisomal β-Oxidation Pathway in Yarrowia lipolytica
The oleaginous yeast Yarrowia lipolytica is a natural producer of various lactones and can be utilized for the production of δ-decalactone from hydroxy fatty acids. The core of this pathway is the peroxisomal β-oxidation cycle, which sequentially shortens a long-chain hydroxy fatty acid to the C10 precursor, 5-hydroxydecanoic acid, which then undergoes intramolecular esterification (lactonization) to form δ-decalactone.
A key starting substrate for this pathway is linoleic acid, which is first hydrated to 13-hydroxy-9(Z)-octadecenoic acid. This precursor then enters the β-oxidation cycle.[1][2][3] The key enzymatic steps are catalyzed by acyl-CoA oxidases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and 3-ketoacyl-CoA thiolases.[4][5] While the general mechanism is understood, the specific isozymes in Y. lipolytica that favor the production of the 5-hydroxy intermediate leading to δ-decalactone are a subject of ongoing research.
Synthetic Pathway in Engineered Escherichia coli
A synthetic biology approach in E. coli offers a more direct and potentially more controllable route to δ-decalactone. This pathway is constructed by introducing heterologous enzymes to create a de novo synthesis route from central carbon metabolism. The pathway consists of two main modules: the production of decanoic acid and its subsequent hydroxylation.
The first step involves the overexpression of a thioesterase with specificity for C10 acyl-ACP, such as an engineered FatB1 from Cuphea viscosissima, to release decanoic acid from the fatty acid synthesis pathway.[6][7] To prevent the degradation of the produced decanoic acid, a strain with a deleted fatty acid degradation gene, such as fadD, is often used.[8]
The second step is the regioselective hydroxylation of decanoic acid at the C-5 position to form 5-hydroxydecanoic acid. This is achieved using an engineered cytochrome P450 monooxygenase, such as CYP153A or CYP102A1 (BM3) from Bacillus megaterium.[6][7] The resulting 5-hydroxydecanoic acid then spontaneously cyclizes to form δ-decalactone.
Quantitative Data
The following tables summarize the quantitative data for δ-decalactone production from various studies.
Table 1: Production of δ-Decalactone via β-Oxidation in Yarrowia lipolytica
| Strain | Substrate | Substrate Conc. (g/L) | Product Conc. (g/L) | Molar Yield (%) | Productivity (mg/L/h) | Reference |
| Y. lipolytica | 13-hydroxy-9(Z)-octadecenoic acid | 7.5 | 1.9 | - | - | [2][3] |
| Y. lipolytica | Linoleic acid | 10 | 1.9 | 31 | 106 | [2][3] |
Table 2: Production of δ-Decalactone via Synthetic Pathway in Engineered E. coli
| Strain | Key Enzymes | Substrate | Product Conc. (mg/L) | Reference |
| E. coli ΔfadD | Engineered FatB1, Engineered BM3 | Glucose | 0.51 | [6][7] |
| E. coli | Engineered CYP153A | Decanoic acid | ~150 | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the biosynthesis of δ-decalactone.
Protocol for δ-Decalactone Production in Yarrowia lipolytica
This protocol is adapted from the biotransformation of hydroxy fatty acids using whole Y. lipolytica cells.[2][3]
1. Inoculum Preparation:
-
Inoculate a single colony of Y. lipolytica into 50 mL of YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
-
Incubate at 28-30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the late exponential phase.
2. Biotransformation:
-
Prepare the biotransformation medium containing a suitable buffer (e.g., phosphate buffer, pH 7.5) and the substrate (e.g., 10 g/L linoleic acid and 3.5 g/L linoleate 13-hydratase, or 7.5 g/L 13-hydroxy-9(Z)-octadecenoic acid).
-
Harvest the yeast cells from the inoculum culture by centrifugation (5000 x g, 10 min).
-
Resuspend the cell pellet in the biotransformation medium to a final concentration of 25 g/L (wet cell weight).
-
Incubate the biotransformation culture at 30°C with shaking at 200 rpm for 21-48 hours.
3. Extraction and Analysis:
-
Acidify the culture broth to pH 2 with HCl.
-
Extract the lactones with an equal volume of ethyl acetate.
-
Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) for the quantification of δ-decalactone.
References
- 1. benchchem.com [benchchem.com]
- 2. Production of δ-decalactone from linoleic acid via 13-hydroxy-9(Z)-octadecenoic acid intermediate by one-pot reaction using linoleate 13-hydratase and whole Yarrowia lipolytica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Delta-Decalactone Precursors in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delta-decalactone, a valuable aroma compound with a characteristic creamy and fruity peach-like scent, is of significant interest to the flavor, fragrance, and pharmaceutical industries. While chemical synthesis is possible, consumer demand for natural products has driven the development of biotechnological production methods. Microbial fermentation offers a promising and sustainable route to this compound, primarily through the biotransformation of specific fatty acid precursors. This technical guide provides a comprehensive overview of the core aspects of this compound production via microbial fermentation, with a focus on precursor molecules, key microorganisms, metabolic pathways, experimental protocols, and quantitative production data. The oleaginous yeast Yarrowia lipolytica has emerged as a particularly robust and efficient producer, demonstrating its ability to metabolize hydrophobic substrates like castor oil and its derivatives.
Key Precursors for this compound Biosynthesis
The microbial synthesis of this compound is largely dependent on the provision of suitable hydroxy fatty acid precursors. These precursors are catabolized by microorganisms through the peroxisomal β-oxidation pathway, leading to the formation of a C10 hydroxy fatty acid intermediate which then lactonizes to form this compound.
The most extensively studied and industrially relevant precursor is ricinoleic acid (12-hydroxy-9-octadecenoic acid).[1][2][3] Ricinoleic acid is the primary component of castor oil , making this vegetable oil a cost-effective and readily available substrate for fermentation processes.[4][5] The biotransformation of ricinoleic acid by various yeast species, most notably Yarrowia lipolytica, has been a major focus of research and process optimization.[6][7]
Another significant precursor is linoleic acid , an unsaturated fatty acid that can be converted to δ-decalactone.[1][8][9] This biotransformation typically involves a hydration step to introduce a hydroxyl group, followed by β-oxidation.
Other hydroxy fatty acids can also serve as precursors, though they are less commonly utilized in industrial processes. The position of the hydroxyl group on the fatty acid chain is a critical determinant of the resulting lactone's ring size.
Microbial Cell Factories for this compound Production
A variety of microorganisms, particularly yeasts, have been identified and engineered for their ability to convert fatty acid precursors into this compound.
| Microorganism | Precursor(s) | Key Characteristics |
| Yarrowia lipolytica | Ricinoleic acid (from castor oil), Linoleic acid | GRAS status, high tolerance to hydrophobic substrates, well-characterized genetics, efficient β-oxidation pathway.[6][7][8] |
| Candida spp. | Ricinoleic acid | Several species demonstrate the ability to produce γ-decalactone.[2] |
| Metschnikowia vanudenii | Ricinoleic acid | Isolated from fruit sources and shows potential for γ-decalactone production.[2] |
| Sporidiobolus spp. | Ricinoleic acid | Known for producing γ-decalactone.[4] |
| Rhodotorula spp. | Ricinoleic acid | Capable of biotransforming ricinoleic acid.[4] |
| Lactic Acid Bacteria (LAB) | Grapeseed oil (containing linoleic acid) | Can produce δ-lactones from vegetable oils.[3] |
| Escherichia coli (engineered) | Glucose (de novo) | Engineered with synthetic pathways for the production of γ- and δ-decalactones. |
While Aspergillus oryzae is a versatile cell factory for various secondary metabolites, there is limited specific research on its native or engineered production of this compound.[2][10][11][12][13]
Metabolic Pathways and Regulation
The core metabolic pathway for the microbial production of this compound from hydroxy fatty acids is the peroxisomal β-oxidation cycle .[6][14][15] This pathway iteratively shortens the fatty acid chain by two carbon units in each cycle.
Caption: Peroxisomal β-oxidation of ricinoleoyl-CoA to γ-decalactone.
Regulation: The efficiency of this pathway is subject to complex regulation at the transcriptional level. In Yarrowia lipolytica, the expression of genes involved in fatty acid metabolism, including the acyl-CoA oxidase (POX) genes, is induced by the presence of fatty acids.[16][17] The transcription factors Por1p and Cfu1p have been identified as key regulators of fatty acid utilization in this yeast.[17] Furthermore, the presence of preferable carbon sources like glycerol can repress the transcription of genes involved in the metabolism of hydrophobic substrates.[18] Genetic engineering efforts often focus on modulating the expression of key β-oxidation enzymes, such as acyl-CoA oxidases, to optimize the accumulation of the desired C10 intermediate and prevent its further degradation.[19]
Experimental Protocols
Inoculum Preparation for Yarrowia lipolytica
-
Strain Activation: Streak a cryopreserved stock of Yarrowia lipolytica onto a YPD agar plate (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose, 20 g/L agar). Incubate at 28-30°C for 48 hours.[4][20]
-
Pre-culture: Inoculate a single colony into a 50 mL flask containing 10 mL of YPD broth. Incubate at 28-30°C with shaking at 250 rpm for 18-24 hours.[5][20]
-
Seed Culture: Transfer the pre-culture to a larger flask containing YPD broth (e.g., 200 mL in a 500 mL baffled flask) to achieve an initial OD₆₀₀ of approximately 0.25. Incubate under the same conditions for 19-24 hours until the culture reaches the logarithmic growth phase.[5][7]
Fed-Batch Fermentation for this compound Production
-
Fermenter Setup: Prepare a sterilized fermenter with a working volume of production medium. A typical medium contains a carbon source (e.g., glucose for initial growth), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.[5][7]
-
Inoculation: Inoculate the fermenter with the seed culture to a desired initial cell density (e.g., 0.5 g/L).[7]
-
Growth Phase: Maintain the temperature at 27-30°C and pH around 6.0-7.0. Provide aeration to maintain dissolved oxygen levels.[5]
-
Biotransformation Phase: After the initial growth phase, induce this compound production by adding the precursor (e.g., castor oil or ricinoleic acid). A fed-batch strategy with intermittent or continuous feeding of the precursor is often employed to avoid substrate toxicity and maintain productivity.[7]
-
Process Monitoring: Regularly monitor and control key parameters such as pH, temperature, dissolved oxygen, and substrate concentration. Withdraw samples periodically for analysis of cell growth and this compound concentration.[5]
Caption: A typical workflow for fed-batch fermentation of this compound.
Extraction and Quantification of this compound
-
Sample Preparation: Centrifuge a known volume of the fermentation broth to separate the cells and the supernatant.
-
Liquid-Liquid Extraction: Extract the this compound from the supernatant using an organic solvent such as diethyl ether or ethyl acetate.[21] Repeat the extraction to maximize recovery.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate the extract to a small volume under a gentle stream of nitrogen or using a rotary evaporator.[19]
-
GC-MS Analysis: Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Column: A capillary column such as BPX (30 m × 0.25 mm) is suitable.
-
Carrier Gas: Nitrogen or Helium.
-
Temperature Program: An example program starts at 165°C, ramps to 180°C, and then to 220°C.
-
Detection: Use a flame ionization detector (FID) for quantification and a mass spectrometer for identification.
-
Quantification: Create a calibration curve using a series of known concentrations of a this compound standard.[22]
-
Quantitative Data on this compound Production
The following tables summarize quantitative data from various studies on microbial this compound production.
Table 1: Production of γ-Decalactone from Ricinoleic Acid/Castor Oil
| Microorganism | Substrate | Fermentation Mode | Max. Concentration (g/L) | Productivity (mg/L/h) | Reference |
| Yarrowia lipolytica W29 | Castor oil (60 g/L) | Batch | 5.4 | 215 | [7] |
| Yarrowia lipolytica | Castor oil (75 g/L) | Batch | 2.93 | - | [5] |
| Yarrowia lipolytica KKP 379 | Castor oil (100 g/L) | Batch | 1.68 | - | |
| Yarrowia lipolytica | Methyl ricinoleate | Fed-batch | - | 43 | [7] |
| Yarrowia lipolytica NCIM 3590 | Ricinoleic acid (5 g/L) | CSTR | - | 200 | [11] |
| Candida parapsilosis | Ricinoleic acid | Batch | - | - | [2] |
| Metschnikowia vanudenii | Ricinoleic acid | Batch | - | - | [2] |
| Lindnera saturnus CCMA 0243 | Crude glycerol | Batch | 5.8 | - | [23] |
Table 2: Production of δ-Decalactone
| Microorganism | Substrate | Fermentation Mode | Max. Concentration (g/L) | Productivity (mg/L/h) | Reference |
| Yarrowia lipolytica | Linoleic acid (10 g/L) | One-pot reaction | 1.9 | 106 | [8] |
| Yarrowia lipolytica | 13-hydroxy-9(Z)-octadecenoic acid (7.5 g/L) | Whole-cell biotransformation | 1.9 | - | [8] |
| Various Bacteria | Massoia lactone | Microbial reduction | - | - | [9] |
Conclusion and Future Outlook
The microbial production of this compound presents a viable and sustainable alternative to chemical synthesis. Yarrowia lipolytica stands out as a powerful and versatile cell factory for the biotransformation of ricinoleic acid from castor oil. Significant progress has been made in understanding the underlying metabolic pathways and optimizing fermentation conditions to enhance product yields.
Future research will likely focus on several key areas:
-
Metabolic Engineering: Further engineering of the β-oxidation pathway in producer strains to increase the flux towards the C10 precursor and minimize by-product formation. This includes fine-tuning the expression of key enzymes and blocking competing pathways.
-
De Novo Biosynthesis: Development of more efficient de novo production routes from simple carbon sources like glucose, which would eliminate the reliance on fatty acid precursors.
-
Process Optimization: Further optimization of fermentation strategies, including advanced fed-batch and continuous culture systems, to improve productivity and scalability.
-
Downstream Processing: Development of more efficient and cost-effective methods for the extraction and purification of this compound from the fermentation broth.
-
Exploration of Novel Microorganisms: Screening and characterization of new microbial strains with enhanced capabilities for lactone production.
By addressing these challenges, the biotechnological production of this compound can be further improved, making it an even more attractive and competitive technology for the flavor, fragrance, and pharmaceutical industries.
References
- 1. KEGG PATHWAY: Fatty acid metabolism - Yarrowia lipolytica [kegg.jp]
- 2. mdpi.com [mdpi.com]
- 3. ftb.com.hr [ftb.com.hr]
- 4. aidic.it [aidic.it]
- 5. mdpi.com [mdpi.com]
- 6. The biochemistry of peroxisomal beta-oxidation in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Peroxisomal β‐oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions | The EMBO Journal [link.springer.com]
- 9. EP0822259A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 10. Frontiers | Comprehensive Secondary Metabolite Profiling Toward Delineating the Solid and Submerged-State Fermentation of Aspergillus oryzae KCCM 12698 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Frontiers | Advancements in lipid production research using the koji-mold Aspergillus oryzae and future outlook [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. The metabolism and genetic regulation of lipids in the oleaginous yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Regulation of peroxisomal fatty acyl-CoA oxidase in the yeast. Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Model‐Driven Engineering of Yarrowia lipolytica for Improved Microbial Oil Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 23. γ-decalactone production by Yarrowia lipolytica and Lindnera saturnus in crude glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aposematic Role of Delta-Decalactone in Porcupine Chemical Defense: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The North American porcupine (Erethizon dorsatum) employs a sophisticated multi-modal defense strategy in which chemical signaling plays a pivotal role. The primary chemical constituent of the porcupine's warning odor is the (R)-enantiomer of delta-decalactone. This volatile organic compound serves as an aposematic signal, warning potential predators of the porcupine's formidable physical defenses—its quills. This technical guide provides an in-depth analysis of the role of this compound in this chemical defense system, summarizing the available quantitative data, detailing experimental protocols for its study, and visualizing the key pathways and workflows involved. While the presence and identity of this compound are well-established, quantitative data on its precise concentration in porcupine secretions and specific behavioral responses of key predators to the isolated compound remain areas for further research.
Chemical Identity and Properties of the Warning Odor
The characteristic warning odor of the North American porcupine is primarily attributed to a single, chiral molecule: (R)-delta-decalactone.
| Compound | Chemical Formula | Molar Mass | Key Characteristics |
| (R)-delta-decalactone | C₁₀H₁₈O₂ | 170.25 g/mol | Volatile lactone with a distinct, pungent odor. The (S)-enantiomer has a coconut-like scent and is not associated with the porcupine's defense mechanism.[1] |
Over 50 volatile compounds have been isolated from the lipid coating of porcupine quills, but (R)-delta-decalactone is the principal component responsible for the aversive odor.[2]
Data Presentation: Quantitative Analysis
Quantitative data on the precise concentration of (R)-delta-decalactone in porcupine secretions is not extensively available in the published literature. However, the compound has been identified as a major volatile component in headspace analyses of quill samples. The following table summarizes the types of quantitative data that would be essential for a complete understanding of this chemical defense system.
| Parameter | Description | Significance | Data Availability |
| Concentration in Glandular Secretions | The concentration of (R)-delta-decalactone in the sebaceous glands of the porcupine's rosette (a specialized patch of skin on the lower back). | Provides a baseline for the amount of the compound available for release. | Not available in published literature. |
| Concentration on Quill Surfaces | The amount of (R)-delta-decalactone present on the surface of the quills, which act as disseminators of the scent. | Indicates the effective dose presented to a potential predator upon investigation. | Not available in published literature. |
| Headspace Concentration | The concentration of (R)-delta-decalactone in the air surrounding a porcupine in a defensive posture. | Represents the airborne concentration that a predator would detect at a distance. | Not available in published literature. |
Experimental Protocols
Chemical Analysis of Porcupine Warning Odor
The identification of (R)-delta-decalactone as the primary warning odor of the North American porcupine was achieved through a combination of analytical techniques. The following protocol is based on the methodology described by Li, Roze, and Locke (1997).
Objective: To isolate and identify the volatile compounds responsible for the porcupine's warning odor.
Methodology:
-
Sample Collection:
-
Quills are plucked from the rosette region of a North American porcupine.
-
Samples are stored in airtight containers to prevent the loss of volatile compounds.
-
-
Headspace Volatile Collection:
-
A dynamic headspace sampling technique is employed.
-
A stream of purified air is passed over the quill samples in a sealed chamber.
-
The volatile compounds are trapped on a sorbent material, such as Tenax-TA.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The trapped volatiles are thermally desorbed from the sorbent trap and introduced into a gas chromatograph.
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is used for the separation of the compounds.
-
Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points (e.g., initial temperature of 40°C, ramped to 250°C).
-
Mass Spectrometry: The separated compounds are ionized (typically by electron impact) and the resulting mass spectra are recorded.
-
Compound Identification: The mass spectra of the unknown compounds are compared to a library of known spectra (e.g., NIST/Wiley) for identification.
-
-
Gas Chromatography-Olfactometry (GC-O):
-
A portion of the effluent from the GC column is directed to a sniffing port, allowing a human assessor to detect and describe the odor of each eluting compound.
-
This technique is crucial for correlating a specific chemical peak with the characteristic porcupine warning odor.
-
-
Chiral Gas Chromatography:
-
To determine the specific enantiomer of this compound responsible for the odor, a chiral GC column is used.
-
This allows for the separation and identification of the (R) and (S) enantiomers.
-
Predator Behavioral Assay
A standardized protocol to specifically test the behavioral response of a key porcupine predator, such as the fisher (Pekania pennanti), to isolated (R)-delta-decalactone is not available in the published literature. However, a general protocol for a predator avoidance behavioral assay with chemical cues can be adapted for this purpose.
Objective: To quantify the aversive or repellent effects of (R)-delta-decalactone on a potential predator.
Methodology:
-
Test Subjects: A statistically relevant number of fishers, housed in a controlled environment.
-
Test Arena: A neutral, enclosed arena with controlled lighting and ventilation. The arena should be large enough to allow for a range of natural behaviors.
-
Stimulus Presentation:
-
A point source for the chemical cue is established within the arena (e.g., a filter paper or a small, porous object).
-
Test Stimulus: (R)-delta-decalactone diluted in a neutral solvent (e.g., mineral oil) to a concentration that is ecologically relevant (this would ideally be informed by headspace concentration data, which is currently unavailable).
-
Control Stimulus: The neutral solvent alone.
-
-
Experimental Procedure:
-
Each animal is habituated to the test arena prior to the experiment.
-
On the test day, the animal is introduced into the arena with either the test or control stimulus present. The order of stimulus presentation should be randomized.
-
The behavior of the animal is recorded for a set period (e.g., 15-30 minutes) using video tracking software.
-
-
Behavioral Parameters to Quantify:
-
Latency to approach: The time it takes for the animal to come within a defined distance of the stimulus.
-
Duration of approach: The total time spent within the defined proximity to the stimulus.
-
Frequency of approach: The number of times the animal enters the defined proximity to the stimulus.
-
Avoidance behavior: Active movement away from the stimulus.
-
Aversive behaviors: Behaviors such as head shaking, nose rubbing, or vocalizations.
-
-
Data Analysis: Statistical tests (e.g., t-tests, ANOVA) are used to compare the behavioral responses between the test and control conditions.
Mandatory Visualizations
Caption: Workflow for the chemical analysis of porcupine warning odor.
Caption: Aposematic signaling pathway of this compound in porcupine defense.
Implications for Drug Development and Further Research
The potent aversive effects of (R)-delta-decalactone on mammals suggest potential applications in the development of animal repellents. Further research into the specific olfactory receptors and neural pathways activated by this compound in predator species could lead to the design of novel, highly specific repellent molecules. Understanding the molecular basis of this innate aversion could also provide insights into the mechanisms of fear and avoidance in the mammalian brain, which may have broader implications for neuroscience and pharmacology.
Key areas for future research include:
-
Quantitative analysis of (R)-delta-decalactone concentrations in porcupine secretions and the surrounding environment.
-
Controlled behavioral studies to quantify the aversive responses of key predators, such as the fisher, to isolated (R)-delta-decalactone.
-
Identification of the specific olfactory receptors in predator species that bind to (R)-delta-decalactone.
-
Investigation of the downstream neural circuits that mediate the aversive behavioral response.
By addressing these knowledge gaps, a more complete understanding of this fascinating example of chemical ecology can be achieved, with potential for practical applications in wildlife management and beyond.
References
The Formation of Delta-Decalactone from Hydroxy Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-decalactone is a naturally occurring lactone found in various fruits and dairy products, prized for its creamy, coconut-like, and fruity aroma.[1] It is a significant compound in the flavor and fragrance industries and holds potential as a building block in the synthesis of more complex molecules for pharmaceutical applications. This technical guide provides an in-depth overview of the formation of this compound from hydroxy fatty acids, covering both chemical and biotechnological synthesis routes. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development efforts.
Core Synthesis Pathways
The formation of this compound from a hydroxy fatty acid precursor, primarily 5-hydroxydecanoic acid, is achieved through an intramolecular esterification reaction known as lactonization. This process can be induced through chemical catalysis or facilitated by biological systems.
Chemical Synthesis
The primary chemical route to this compound involves the Baeyer-Villiger oxidation of 2-pentylcyclopentanone.[1][2] This reaction utilizes a peroxyacid, such as meta-chloroperbenzoic acid (mCPBA), to insert an oxygen atom into the ring structure of the ketone, forming the lactone.[1]
Another chemical approach involves the acid-catalyzed lactonization of 5-hydroxydecanoic acid. This can be achieved by heating the hydroxy acid in the presence of an acid catalyst, such as p-toluenesulfonic acid.[3]
Biotechnological Production
Biotechnological routes for this compound production are gaining prominence due to consumer demand for "natural" ingredients and the potential for more sustainable processes.[4][5][6] These methods typically involve the biotransformation of fatty acids by microorganisms, such as yeasts and bacteria.[7]
The most well-studied pathway involves the yeast Yarrowia lipolytica, which can convert ricinoleic acid (12-hydroxy-9-octadecenoic acid), a major component of castor oil, into γ-decalactone.[4][5][6] While the primary product is the gamma-lactone, the underlying metabolic pathway of β-oxidation is relevant. The formation of δ-decalactone from other unsaturated fatty acids like linoleic acid has also been demonstrated using a one-pot reaction with linoleate 13-hydratase and whole cells of Yarrowia lipolytica.[8][9] This process involves the hydration of the fatty acid to a hydroxy fatty acid intermediate, which then undergoes β-oxidation to yield 5-hydroxydecanoic acid, the precursor to δ-decalactone.[8][9][10]
Signaling and Experimental Workflows
General Lactonization Pathway
The fundamental chemical transformation is the intramolecular cyclization of a hydroxy fatty acid to form a lactone. The size of the resulting lactone ring is dependent on the position of the hydroxyl group on the fatty acid chain. For this compound, a six-membered ring, the hydroxyl group must be at the 5th carbon position.
Caption: Acid-catalyzed lactonization of 5-hydroxydecanoic acid.
Biotechnological Production Workflow
The biotechnological production of this compound from a fatty acid substrate involves several key steps, from microbial fermentation to product extraction and purification.
Caption: General workflow for biotechnological this compound production.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis and analytical methods for this compound.
Table 1: Comparison of Chemical Synthesis Methods for δ-Decalactone
| Method | Starting Material | Reagents | Yield | Reference |
| Aldol Condensation, Hydrogenation, & Baeyer-Villiger Oxidation | Cyclopentanone and n-valeraldehyde | NaOH, Pt/C, H₂, H₂O₂ | 61.2% (for Baeyer-Villiger step) | [2] |
Table 2: Biotechnological Production of δ-Decalactone
| Microorganism | Substrate | Product Concentration | Molar Conversion Yield | Productivity | Reference |
| Yarrowia lipolytica (whole cells) & Linoleate 13-hydratase | Linoleic Acid (10 g/L) | 1.9 g/L | 31% | 106 mg/L/h | [8][9] |
| Yarrowia lipolytica (whole cells) | 13-hydroxy-9(Z)-octadecenoic acid (7.5 g/L) | 1.9 g/L | - | - | [9] |
Table 3: Analytical Techniques for δ-Decalactone Quantification
| Technique | Matrix | Instrumentation | Key Parameters | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Yogurt, Sweet Whey Powder | GC-MS | Capillary column (e.g., HP-5MS) | [11][12] |
| Gas Chromatography with Flame Ionization Detector (GC-FID) | Biotransformation Medium | GC-FID | Capillary column (e.g., BPX) | [13] |
| Headspace Solid-Phase Microextraction with GC-MS (HS-SPME-GC-MS) | Wine | GC-MS/MS | Stable isotope dilution assay | [14] |
Experimental Protocols
Protocol 1: Chemical Synthesis via Baeyer-Villiger Oxidation
This protocol is adapted from the synthesis of δ-decalactone from 2-pentyl cyclopentanone.[2]
Materials:
-
2-pentyl cyclopentanone
-
Hydrogen peroxide (30%)
-
Methanol
-
Sulfuric acid (concentrated)
Procedure:
-
In a reaction flask, dissolve 10 g of 2-pentenyl cyclopentanone in 30 mL of methanol.
-
Add 2 mL of concentrated sulfuric acid to the solution.
-
Slowly add 32 g of 30% hydrogen peroxide while maintaining the reaction temperature at 50°C.
-
Stir the reaction mixture at 50°C and monitor the reaction progress by GC.
-
Upon completion, neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain δ-decalactone.
Protocol 2: Biotechnological Production using Yarrowia lipolytica
This protocol describes the one-pot production of δ-decalactone from linoleic acid.[8][9]
Materials:
-
Yarrowia lipolytica cells
-
Linoleate 13-hydratase from Lactobacillus acidophilus
-
Linoleic acid
-
Reaction buffer (pH 7.5)
Procedure:
-
Prepare a suspension of Yarrowia lipolytica cells (25 g/L) in the reaction buffer.
-
Add linoleic acid to a final concentration of 10 g/L.
-
Add linoleate 13-hydratase to a final concentration of 3.5 g/L.
-
Incubate the reaction mixture at 30°C for 18-21 hours with agitation.
-
Monitor the production of δ-decalactone by GC analysis of extracted samples.
-
To stop the reaction and facilitate lactonization, acidify the medium with 1 M HCl.[13]
Protocol 3: Extraction and Quantification of δ-Decalactone
This protocol outlines a general procedure for the extraction and analysis of δ-decalactone from a biotransformation medium.[13][15]
Materials:
-
Biotransformation medium containing δ-decalactone
-
Diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Internal standard (for quantification, e.g., γ-undecalactone)
Procedure:
-
Take a known volume of the biotransformation medium and add an internal standard.
-
Extract the mixture with an equal volume of diethyl ether. Repeat the extraction three times.[15]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.[15]
-
Dry the organic extract over anhydrous magnesium sulfate.[15]
-
Filter the dried extract and concentrate it under a gentle stream of nitrogen.
-
Analyze the concentrated extract by GC-MS or GC-FID for quantification of δ-decalactone.[13]
Conclusion
The formation of this compound from hydroxy fatty acids presents a fascinating area of study with practical applications in multiple industries. While chemical synthesis provides established routes, biotechnological production offers a promising alternative for generating this valuable compound from renewable resources. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals to explore and optimize the synthesis and analysis of this compound. Further research into novel microbial strains, enzyme engineering, and process optimization will continue to advance the efficient and sustainable production of this important lactone.
References
- 1. This compound (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Production of lactones and peroxisomal beta-oxidation in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of δ-decalactone from linoleic acid via 13-hydroxy-9(Z)-octadecenoic acid intermediate by one-pot reaction using linoleate 13-hydratase and whole Yarrowia lipolytica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production [mdpi.com]
- 11. This compound analytical standard 705-86-2 [sigmaaldrich.com]
- 12. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemo-Enzymatic Synthesis of Optically Active γ- and δ-Decalactones and Their Effect on Aphid Probing, Feeding and Settling Behavior | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols: Synthesis of δ-Decalactone via Baeyer-Villiger Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
δ-Decalactone is a naturally occurring lactone found in many fruits and dairy products, prized for its creamy, coconut-like, and fruity aroma. It is widely used as a flavor and fragrance agent in the food, cosmetic, and pharmaceutical industries. The Baeyer-Villiger oxidation is a powerful and reliable method for synthesizing lactones from cyclic ketones, offering a strategic approach to δ-decalactone and its analogs. This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, effectively converting a cyclic ketone into a cyclic ester (lactone). This document provides detailed protocols for the synthesis of δ-decalactone, focusing on the Baeyer-Villiger oxidation of 2-pentylcyclopentanone, and includes comparative data for different reaction conditions.
The overall synthetic strategy involves a three-step process starting from readily available cyclopentanone and n-valeraldehyde. The key steps are:
-
Aldol Condensation: Formation of 2-pentylidene cyclopentanone.
-
Catalytic Hydrogenation: Reduction of the double bond to yield 2-pentylcyclopentanone.
-
Baeyer-Villiger Oxidation: Ring expansion of 2-pentylcyclopentanone to δ-decalactone.
The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect of this synthesis. The migratory aptitude of the substituents on the carbonyl carbon dictates which C-C bond is cleaved and where the oxygen atom is inserted. The generally accepted order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[1][2][3][4] In the case of 2-pentylcyclopentanone, the more substituted carbon (the secondary carbon of the ring attached to the pentyl group) preferentially migrates, leading to the desired δ-lactone.
Comparative Data of Synthetic Protocols
The following tables summarize the quantitative data for the multi-step synthesis of δ-decalactone and provide a comparison of different conditions for the key Baeyer-Villiger oxidation step.
Table 1: Overall Yields for the Synthesis of δ-Decalactone
| Step | Reaction | Product | Yield (%) | Reference |
| 1 | Aldol Condensation | 2-Pentylidene cyclopentanone | 86.3 | [5][6] |
| 2 | Catalytic Hydrogenation | 2-Pentylcyclopentanone | 91.5 | [5][6] |
| 3 | Baeyer-Villiger Oxidation | δ-Decalactone | 61.2 | [5] |
Table 2: Comparison of Baeyer-Villiger Oxidation Protocols for the Synthesis of δ-Lactones
| Substrate | Oxidant | Catalyst / Co-reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Pentylcyclopentanone | H₂O₂ | H₂SO₄ | Methanol | 50 | 5 | 61.2 | [5] |
| 2-Pentylcyclopentanone | H₂O₂ (50.8%) | None | Toluene | 60 | 1 | 98.0 (crude) | [7] |
| 2-Pentylcyclopentanone | Benzoyl peroxide | None | Toluene | -5 | 16 | 98.0 (crude) | [7] |
| Cyclopentanone | m-CPBA | Cu(OTf)₂ (2 mol%) | CH₂Cl₂ | RT | 1 | 91.0 | [5][8] |
| Cyclopentanone | m-CPBA | H₂SO₄ | CH₂Cl₂ | RT | 36 | 85.0 | [8] |
| Cyclopentanone | H₂O₂ | [ProH]CF₃SO₃ | Not specified | 60 | 6 | 73.0 (selectivity) |
Experimental Protocols
Protocol 1: Three-Step Synthesis of δ-Decalactone
This protocol details the synthesis of δ-decalactone starting from cyclopentanone and n-valeraldehyde.[5][6]
Step 1: Synthesis of 2-Pentylidene Cyclopentanone (Aldol Condensation)
-
To a three-necked flask, add 25 mL of a 1% (w/v) aqueous NaOH solution and 0.7 g of polyethylene glycol-600.
-
Heat the mixture to 30°C with stirring.
-
Over a period of 30 minutes, add 19.8 g of cyclopentanone dropwise. The solution will turn from colorless to orange.
-
Slowly add 11 g of n-valeraldehyde dropwise over 1.5 hours while maintaining the temperature at 30°C. The solution color will change to brown.
-
After the addition is complete, continue stirring at 30°C for an additional 2 hours.
-
Cool the reaction mixture and neutralize to pH 6-7 with 36% acetic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layer and the toluene extract. Add 0.2 g of oxalic acid and heat with a water separator until no more water is collected.
-
Cool the mixture and wash sequentially with saturated salt water and 5% NaHCO₃ solution.
-
Remove the toluene by atmospheric distillation.
-
Purify the residue by vacuum distillation to obtain 2-pentylidene cyclopentanone as a yellow solution. (Yield: ~86.3%).
Step 2: Synthesis of 2-Pentylcyclopentanone (Catalytic Hydrogenation)
-
In a reactor purged with nitrogen, combine 5 g of 2-pentylidene cyclopentanone, 0.2 g of Pt/C catalyst, and 40 mL of ethanol.
-
Seal the reactor and purge with hydrogen gas.
-
Maintain the reaction under atmospheric pressure of hydrogen at 50°C for approximately 20 hours, or until hydrogen uptake ceases.
-
Filter the reaction mixture to remove the Pt/C catalyst and wash the catalyst with ethanol.
-
Remove the ethanol from the filtrate by rotary evaporation.
-
Purify the residue by vacuum distillation, collecting the fraction at 82-83°C/Pa to obtain 2-pentylcyclopentanone as a light-yellow solution. (Yield: ~91.5%).
Step 3: Synthesis of δ-Decalactone (Baeyer-Villiger Oxidation)
-
In a flask, combine 10 g of 2-pentylcyclopentanone, 30 mL of methanol, and 2 mL of concentrated sulfuric acid.
-
Cool the mixture and slowly add 32 g of 30% hydrogen peroxide.
-
Heat the reaction mixture to 50°C and maintain for 5 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture and proceed with workup and purification (e.g., extraction with an organic solvent, washing with sodium bisulfite solution to quench excess peroxide, followed by washing with sodium bicarbonate solution and brine, drying, and vacuum distillation). (Yield: ~61.2%).
Protocol 2: Alternative Baeyer-Villiger Oxidation with m-CPBA and a Copper Triflate Catalyst
This protocol is adapted from a high-yield method for the oxidation of cyclopentanone and can be applied to 2-pentylcyclopentanone.[5][8]
-
Dissolve 2-pentylcyclopentanone (1 mmol) in dichloromethane (CH₂Cl₂) (5 mL).
-
Add copper(II) triflate (Cu(OTf)₂) (0.02 mmol, 2 mol%).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2 mmol) to the mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Visualizations
Reaction Pathway for δ-Decalactone Synthesis
Caption: Synthetic pathway for δ-decalactone.
Baeyer-Villiger Oxidation Mechanism
Caption: Mechanism of Baeyer-Villiger oxidation.
Product Characterization: δ-Decalactone
-
Molecular Formula: C₁₀H₁₈O₂
-
Molecular Weight: 170.25 g/mol
-
Appearance: Colorless to pale yellow liquid
-
Odor: Creamy, coconut, fruity
-
Boiling Point: 117-120 °C at 0.02 mm Hg
-
¹H NMR (400 MHz, CDCl₃): Spectral data available in public databases such as PubChem.[2]
-
GC-MS: Mass spectrum shows characteristic fragmentation patterns.[2]
-
IR (Vapor Phase): Characteristic ester carbonyl stretch around 1735-1750 cm⁻¹.[2]
References
- 1. Page loading... [wap.guidechem.com]
- 2. delta-Decalactone | C10H18O2 | CID 12810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103058973A - Preparation method for this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Delta-Decalactone Using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of delta-decalactone (δ-decalactone) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a crucial flavor and fragrance compound found in many food products, including dairy, fruits, and fermented goods, contributing characteristic creamy, coconut, and fruity notes.[1][2] Accurate quantification of this compound is essential for quality control, product development, and research in the food and fragrance industries. This document outlines detailed procedures for sample preparation, GC-MS analysis, and data processing, including the gold-standard stable isotope dilution analysis (SIDA) for optimal accuracy and precision.
Introduction
This compound (CAS: 705-86-2, Formula: C₁₀H₁₈O₂) is a six-membered ring lactone that imparts desirable sensory attributes to a wide range of consumer products.[3][4] Its presence and concentration can significantly impact the flavor profile of foods such as butter, cheese, yogurt, and various fruits like peaches and apricots.[1][5] Consequently, a robust and reliable analytical method for the quantification of this compound is of high importance for researchers, scientists, and professionals in drug and flavor development. Gas Chromatography-Mass Spectrometry (GC-MS) offers the necessary selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound in complex sample matrices.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Dairy Products
This protocol is adapted for the extraction of this compound from a liquid dairy matrix (e.g., cream, yogurt).
Materials:
-
Sample (e.g., 10 g of cream)
-
Internal Standard (IS) solution (e.g., deuterated δ-decalactone for SIDA, or a suitable non-endogenous lactone)
-
Dichloromethane (DCM), analytical grade
-
Anhydrous sodium sulfate
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
GC vials with inserts
Procedure:
-
Weigh 10 g of the sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the internal standard solution.
-
Add 20 mL of dichloromethane to the centrifuge tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the lower organic layer (DCM) to a clean flask.
-
Repeat the extraction process (steps 3-6) with another 20 mL of DCM.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MS)
GC Conditions:
-
Column: DB-35MS (35%-phenyl)-methylpolysiloxane, 60 m x 0.25 mm ID, 0.25 µm film thickness[6]
-
Injector Temperature: 260 °C[6]
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp 1: 8 °C/min to 240 °C
-
Ramp 2: 10 °C/min to 260 °C, hold for 8 minutes[6]
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 250 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for δ-Decalactone: m/z 99[7]
-
Qualifier Ions for δ-Decalactone: m/z 71, 42, 41, 55[5]
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a sample known to not contain this compound) with known concentrations of a certified this compound standard. The concentration range should bracket the expected concentration in the samples.
-
Internal Standard: Add a constant, known concentration of the internal standard to each calibration standard and sample.
-
Calibration Curve: Inject each calibration standard into the GC-MS system and record the peak area of the quantifier ion for both this compound and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Inject the prepared sample extracts and determine the peak area ratio of this compound to the internal standard. Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Data Presentation
The following table summarizes reported concentrations of this compound in various food matrices.
| Sample Matrix | Concentration Range | Reference |
| Raw Cream | ~1.5 mg/kg | [8][9][10] |
| Pasteurized Cream | ~2.5 mg/kg | [8][9][10] |
| Heat-Treated Cream | Up to 19-fold increase from raw cream | [8][9][10] |
| Butter | 0.85 - 7.95 ppm | [5] |
| White Wine | 0.06 mg/kg | [5] |
| Rum | 0.02 mg/kg | [5] |
| Coconut | 0.1 - 97 mg/kg | [5] |
| Raspberry | 0.005 - 1.4 mg/kg | [5] |
| Fermentation Broth | 12.6 - 52.1 g/L | [11] |
Visualizations
Figure 1. Experimental workflow for GC-MS analysis of this compound.
Figure 2. Logical relationship of the quantification process.
References
- 1. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 2. This compound (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. δ-Decalactone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 6. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Chiral Separation of Delta-Decalactone Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the enantioselective separation of delta-decalactone (δ-decalactone) enantiomers using chiral High-Performance Liquid Chromatography (HPLC). This compound is a significant chiral compound, with its enantiomers possessing distinct sensory properties, making their separation crucial for quality control in the food, fragrance, and pharmaceutical industries. This application note details the analytical method, including the recommended chiral stationary phase, mobile phase composition, and chromatographic conditions. A detailed experimental protocol is provided to facilitate the implementation of this method in a laboratory setting.
Introduction
This compound is a naturally occurring lactone found in many fruits and dairy products, contributing to their characteristic flavors and aromas. It exists as two enantiomers, (R)-δ-decalactone and (S)-δ-decalactone, which exhibit different organoleptic properties. The (R)-enantiomer is typically described as having a creamy, coconut-like, and fruity aroma, while the (S)-enantiomer possesses a less desirable, waxy, or herbaceous scent. Consequently, the ability to separate and quantify these enantiomers is essential for authenticity assessment and quality control of food and fragrance products. Chiral HPLC is a powerful analytical technique for the direct separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for the resolution of a wide range of chiral compounds, including lactones.
Principle of Chiral Separation by HPLC
The direct separation of enantiomers by chiral HPLC is achieved by creating a chiral environment within the chromatographic column.[1] The chiral stationary phase, composed of a chiral selector immobilized on a silica support, forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation and quantification. The choice of the CSP and the mobile phase composition are critical factors in achieving optimal enantioseparation.[1] Normal-phase chromatography, utilizing non-polar solvents like hexane mixed with an alcohol modifier, is a common and effective approach for the chiral separation of lactones.[2]
Recommended HPLC Method
Based on established methods for the chiral separation of lactones and structurally similar compounds, the following conditions are recommended as a starting point for the analysis of this compound enantiomers.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Expected Chromatographic Performance
While a specific chromatogram for this compound under these exact conditions is not available in the cited literature, the following table presents typical quantitative data for the separation of a structurally related delta-lactam on a similar polysaccharide-based CSP. This data can be considered representative of the expected performance for this compound.
| Enantiomer | Retention Time (t_R) (min) | Separation Factor (α) | Resolution (R_s) |
| Enantiomer 1 | ~ 8.5 | 1.55 | > 2.0 |
| Enantiomer 2 | ~ 10.5 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column batch. The separation factor (α) is a measure of the relative retention of the two enantiomers, and the resolution (R_s) indicates the degree of separation between the two peaks. A resolution of >1.5 is considered baseline separation.
Experimental Protocol
This section provides a step-by-step procedure for the chiral separation of this compound enantiomers.
Materials and Reagents
-
Racemic this compound standard
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade, for system flushing)
-
HPLC system with a UV detector
-
Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm) or equivalent
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Solution Preparation
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 volume-to-volume ratio. For example, to prepare 1 L of mobile phase, mix 900 mL of n-hexane with 100 mL of isopropanol. Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase. From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL by diluting with the mobile phase. Filter the working standard solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Equilibration
-
Install the Chiralpak® AD-H column in the HPLC system.
-
Flush the system with methanol for at least 30 minutes to remove any residual solvents.
-
Switch to the mobile phase (n-Hexane / Isopropanol, 90:10) and equilibrate the column at a flow rate of 1.0 mL/min for at least 60 minutes, or until a stable baseline is achieved.
Sample Analysis
-
Set the column temperature to 25 °C and the UV detector wavelength to 210 nm.
-
Inject 10 µL of the prepared working standard solution into the HPLC system.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers (approximately 15-20 minutes).
-
Identify the peaks corresponding to the two enantiomers of this compound.
Method Optimization
If the separation is not optimal, the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of n-hexane to isopropanol (e.g., 95:5 or 85:15). Increasing the isopropanol content will generally decrease retention times but may also affect the resolution.
-
Alcohol Modifier: Ethanol can be used as an alternative to isopropanol.
-
Flow Rate: A lower flow rate (e.g., 0.8 mL/min) may improve resolution but will increase the analysis time.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers by HPLC.
Caption: Workflow for the chiral HPLC separation of this compound enantiomers.
Conclusion
The described HPLC method provides a reliable and effective approach for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase, specifically Chiralpak® AD-H, in combination with a normal-phase mobile phase system, is expected to yield excellent resolution. The detailed protocol and workflow diagram serve as a practical guide for researchers and analysts in the fields of flavor chemistry, quality control, and pharmaceutical analysis to implement this method for the accurate determination of the enantiomeric composition of this compound. Method optimization may be required to achieve the best separation for specific applications and HPLC systems.
References
Application Notes and Protocols for the Enantioselective Synthesis of (R)-δ-Decalactone Using Biocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-δ-decalactone is a chiral lactone with significant applications in the flavor, fragrance, and pharmaceutical industries due to its characteristic creamy, fruity, and coconut-like aroma. The demand for enantiomerically pure forms of such compounds is driven by the often distinct sensory and biological activities of individual enantiomers. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral molecules like (R)-δ-decalactone, offering high enantioselectivity, mild reaction conditions, and reduced environmental impact. This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-δ-decalactone using various biocatalytic strategies.
Biocatalytic Approaches
Several enzymatic and whole-cell biocatalytic systems have been successfully employed for the synthesis of (R)-δ-decalactone. The primary strategies include:
-
Asymmetric Reduction of a Prochiral Ketone: The reduction of 5-oxodecanoic acid or its esters using carbonyl reductases or alcohol dehydrogenases.
-
Kinetic Resolution of a Racemic Precursor: The selective transformation of one enantiomer of a racemic mixture, such as the oxidation of racemic decane-1,5-diol.
-
Biotransformation of Unsaturated Precursors: The reduction of the carbon-carbon double bond in massoia lactone using ene-reductases.
-
Whole-Cell Biotransformation: The use of microorganisms, such as yeasts and bacteria, to convert readily available substrates like castor oil or decanoic acid into (R)-δ-decalactone through their native or engineered metabolic pathways.
The choice of biocatalyst and synthetic route depends on factors such as substrate availability, desired enantiomeric purity, and process scalability.
Quantitative Data Summary
The following tables summarize the quantitative data from various biocatalytic approaches for the synthesis of (R)-δ-decalactone, allowing for easy comparison of their efficiencies.
Table 1: Synthesis of (R)-δ-Decalactone using Isolated Enzymes
| Biocatalyst (Enzyme) | Substrate | Product | Enantiomeric Excess (e.e.) (%) | Conversion/Yield (%) | Key Reaction Conditions | Reference |
| Engineered Carbonyl Reductase (SmCRM5) from Serratia marcescens | 5-oxodecanoic acid | (R)-δ-decalactone | 99 | High (STY: 301 g L-1 d-1) | pH 7.0, 30 °C, NADPH regeneration system | [1] |
| Horse Liver Alcohol Dehydrogenase (HLADH) | Racemic decane-1,5-diol | (+)-(R)-δ-decalactone | up to 56 | Moderate | Biotransformation over 5 days | [2] |
| Ene-reductase (OYE3) | Massoia lactone | (R)-(+)-δ-decalactone | >99 | >99 | Continuous-flow reactor, cofactor regeneration | [3] |
Table 2: Synthesis of (R)-δ-Decalactone using Whole-Cell Biocatalysts
| Biocatalyst (Microorganism) | Substrate | Product | Enantiomeric Excess (e.e.) (%) | Yield/Concentration | Key Reaction Conditions | Reference |
| Yarrowia lipolytica | Castor oil | γ-decalactone (related lactone) | - | ~2.93 g/L | pH 7, variable mixing speed | [4] |
| Sporobolomyces odorus | (S)- and (R,S)-13-hydroxy-(Z,E)-9,11-octadecadienoic acid | (R)-δ-decalactone | Optically pure | Good | - | [5] |
| Pseudomonas aeruginosa | Massoia lactone | δ-decalactone | - | High | 20-35 °C, 40-60 hours | [6] |
| Bacillus subtilis | Massoia lactone | δ-decalactone | - | High | 20-35 °C, 40-60 hours | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the enantioselective synthesis of (R)-δ-decalactone.
Protocol 1: Asymmetric Reduction of 5-Oxodecanoic Acid using Engineered Carbonyl Reductase (SmCRM5)
This protocol is based on the work describing the use of an engineered carbonyl reductase for high-yield, high-enantioselectivity synthesis.[1]
1. Materials:
-
Engineered Carbonyl Reductase (SmCRM5) from Serratia marcescens (expressed in E. coli)
-
5-oxodecanoic acid
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (bioreactor or shaker flask, centrifuge, rotary evaporator)
-
Chiral Gas Chromatography (GC) column for e.e. analysis
2. Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 50 mM 5-oxodecanoic acid, 1 mM NADP+, 1.2 equivalents of D-glucose, 10 U/mL of GDH, and an optimized concentration of SmCRM5.
-
Incubation: Incubate the reaction mixture at 30 °C with gentle agitation. Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.
-
Reaction Work-up: Once the reaction is complete (typically within 24 hours), acidify the mixture to pH 2-3 with HCl.
-
Extraction: Extract the product, (R)-δ-decalactone, with an equal volume of ethyl acetate three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess of the (R)-δ-decalactone using chiral GC.
Protocol 2: Bioreduction of Massoia Lactone using Ene-Reductase (OYE3) in a Continuous-Flow System
This protocol is adapted from studies on the efficient bioreduction of massoia lactone.[3]
1. Materials:
-
Ene-reductase (OYE3) from Saccharomyces cerevisiae (as cell lysate or immobilized enzyme)
-
Massoia lactone
-
Nicotinamide adenine dinucleotide phosphate, reduced (NADPH) or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Continuous-flow reactor system (e.g., packed-bed reactor) with a membrane filtration unit for cofactor and enzyme retention
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Analytical instrumentation (GC or HPLC with a chiral column)
2. Procedure:
-
Biocatalyst Preparation: Prepare a cell lysate of E. coli overexpressing OYE3 or immobilize the purified enzyme on a suitable support for packing into the flow reactor.
-
System Setup: Assemble the continuous-flow reactor system. If using a cofactor regeneration system, ensure the enzyme and cofactor are retained by the membrane filtration unit.
-
Reaction Execution: Continuously feed a solution of massoia lactone (e.g., 10 mM in phosphate buffer) and the cofactor (or components of the regeneration system) through the reactor at a controlled flow rate (e.g., 0.1 mL/min) and temperature (e.g., 24 °C).
-
Product Collection: Collect the effluent from the reactor.
-
Extraction and Analysis: Periodically or at the end of the run, extract the collected effluent with an organic solvent. Analyze the organic phase to determine the conversion and enantiomeric excess of the resulting (R)-δ-decalactone by chiral GC or HPLC.
Visualizations
Biocatalytic Synthesis Workflow
The following diagram illustrates a general workflow for the biocatalytic synthesis of (R)-δ-decalactone, from biocatalyst preparation to product analysis.
Caption: General workflow for biocatalytic synthesis.
Reaction Pathway for Carbonyl Reductase
This diagram shows the enzymatic reduction of 5-oxodecanoic acid to (R)-5-hydroxydecanoic acid, which then undergoes spontaneous lactonization.
Caption: Carbonyl reductase mediated synthesis pathway.
Conclusion
The biocatalytic synthesis of (R)-δ-decalactone offers several advantages over conventional chemical methods, including high enantioselectivity, sustainability, and operation under mild conditions. The choice between using isolated enzymes, such as engineered carbonyl reductases or ene-reductases, and whole-cell systems depends on the specific requirements of the application, including cost, scale, and desired purity. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to develop and optimize biocatalytic processes for the production of this valuable chiral compound. Further research into enzyme engineering and process optimization will continue to enhance the efficiency and economic viability of these green synthetic routes.
References
- 1. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Chemo-Enzymatic Synthesis of Optically Active γ- and δ-Decalactones and Their Effect on Aphid Probing, Feeding and Settling Behavior | PLOS One [journals.plos.org]
- 3. Ene-reductase transformation of massoia lactone to δ-decalactone in a continuous-flow reactor [iris.cnr.it]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0822259A1 - Process for the production of delta-decalactone - Google Patents [patents.google.com]
Application Notes and Protocols for the Extraction of Delta-Decalactone from Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Delta-decalactone is a valuable flavor and fragrance compound with a characteristic creamy, coconut-like aroma, naturally found in fruits and dairy products.[1] Biotechnological production through microbial fermentation has emerged as a promising and sustainable alternative to chemical synthesis.[2] Downstream processing, specifically the efficient extraction and purification of this compound from the complex fermentation broth, is a critical step in obtaining a high-purity final product. These application notes provide detailed protocols for various extraction methods, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supercritical fluid extraction (SFE), along with comparative data to guide researchers in selecting the most suitable technique for their specific needs.
I. Comparative Analysis of Extraction Techniques
The choice of extraction method depends on several factors, including the desired purity of the final product, the scale of the operation, solvent toxicity, and economic considerations. Below is a summary of the performance of different extraction techniques for lactones, providing a basis for method selection.
Table 1: Comparison of Extraction Methods for Lactones
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) |
| Recovery / Yield | High (can be up to 99.9% with optimized solvent and conditions)[3] | Good to High, dependent on sorbent and elution solvent selection | High, dependent on temperature and pressure parameters[3] |
| Purity of Extract | Moderate (co-extraction of lipids and other non-volatile compounds is common)[3][4] | High, can provide a cleaner extract than LLE[5] | Very High, highly selective yielding a solvent-free extract[3] |
| Selectivity | Lower, dependent on solvent polarity[3] | High, tunable by sorbent and solvent selection | High, tunable by modifying pressure and temperature[3] |
| Solvent Usage | High (e.g., diethyl ether, butyl acetate, chloroform)[3] | Lower than LLE | Minimal (uses CO2 as a recyclable, "green" solvent)[6] |
| Thermal Degradation | Low risk, typically performed at or near room temperature | Low risk | Low risk, extraction is performed at relatively low temperatures (e.g., 40-60°C)[3][6] |
| Speed & Complexity | Simple and rapid for batch processes[7] | Can be more time-consuming for manual methods but is amenable to automation | Requires specialized equipment and optimization of parameters[8] |
II. Experimental Protocols
A. Liquid-Liquid Extraction (LLE) Protocol
LLE is a widely used method for the recovery of this compound from fermentation broth due to its simplicity and high recovery rates. The choice of solvent is critical for achieving high extraction efficiency.
1. Materials and Reagents:
-
Fermentation broth containing this compound
-
Organic solvents (e.g., butyl acetate, diethyl ether, ethyl acetate, chloroform, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
2. Protocol:
-
Preparation of Fermentation Broth: Centrifuge the fermentation broth to remove microbial cells and other solid debris. The supernatant is used for extraction.
-
Solvent Selection and Ratio: Based on preliminary studies, diethyl ether often provides high recovery rates for lactones.[3][4] A solvent-to-broth ratio of 1:1 (v/v) is a good starting point. For optimization, ratios from 1:2 to 2:1 can be tested.[7]
-
Extraction Procedure:
-
Transfer a known volume of the supernatant to a separatory funnel.
-
Add an equal volume of the selected organic solvent (e.g., diethyl ether).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic layer (top layer for diethyl ether) contains the extracted this compound.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the organic phase by adding anhydrous sodium sulfate or magnesium sulfate and swirling until the solvent is clear.
-
Decant or filter the dried organic extract to remove the drying agent.
-
Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the solvent.
-
-
Quantification: Analyze the concentrated extract using GC-MS to determine the concentration and purity of this compound.
Table 2: Recovery of Gamma-Decalactone with Different Solvents (as a reference for this compound)
| Extraction Solvent | Solvent-to-Sample Ratio (v/v) | Recovery (%) |
| Diethyl Ether | 1:1 | 99.9 ± 1.8[3] |
| Chloroform | 1:1 | 98.8 ± 1.3[4] |
| Dichloromethane | 1:1 | 101.1 ± 2.5[4] |
| Heptane | 1:1 | ~87[4] |
| Pentane | 1:1 | ~90[4] |
Data adapted from a study on gamma-decalactone, which has similar chemical properties to this compound.
B. Solid-Phase Extraction (SPE) Protocol
SPE is a chromatographic technique used for sample clean-up and concentration. It offers higher selectivity and produces cleaner extracts compared to LLE.
1. Materials and Reagents:
-
Fermentation broth supernatant
-
SPE cartridges (e.g., C18, a reversed-phase sorbent)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., deionized water)
-
Wash solvent (e.g., water or a weak organic solvent mixture)
-
Elution solvent (e.g., ethyl acetate, methanol, or acetonitrile)
-
SPE manifold
-
GC-MS for analysis
2. Protocol:
-
Sorbent Selection: For a moderately non-polar compound like this compound, a reversed-phase sorbent such as C18 is a suitable choice.
-
Conditioning: Pass 1-2 column volumes of a strong organic solvent like methanol through the SPE cartridge to activate the sorbent.[9]
-
Equilibration: Flush the cartridge with 1-2 column volumes of deionized water or a buffer with a pH similar to the sample to prepare the sorbent for sample loading.[9] Do not let the sorbent dry out.
-
Sample Loading: Load the pre-treated fermentation broth supernatant onto the cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min) to ensure efficient retention of the analyte.[9]
-
Washing: Pass a weak solvent, such as deionized water or a low percentage of organic solvent in water, through the cartridge to remove polar impurities that are not retained on the sorbent.
-
Elution: Elute the retained this compound from the sorbent using a small volume of a strong, non-polar organic solvent like ethyl acetate or methanol.
-
Post-Elution Processing: The eluate can be directly analyzed by GC-MS or concentrated further if necessary.
C. Supercritical Fluid Extraction (SFE) Protocol
SFE is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[6] It is highly selective and produces a solvent-free extract.[3]
1. Materials and Equipment:
-
Lyophilized (freeze-dried) fermentation broth or a concentrated broth
-
Supercritical fluid extraction system
-
Supercritical grade CO₂
-
Co-solvent (e.g., ethanol, optional)
-
GC-MS for analysis
2. Protocol:
-
Sample Preparation: The fermentation broth should be concentrated or, ideally, lyophilized to remove water, which has low solubility in supercritical CO₂.
-
System Parameters:
-
Temperature: Set the extraction temperature, typically between 40°C and 60°C.[3]
-
Pressure: Set the extraction pressure, which can range from 100 to 350 bar. Higher pressure generally increases the solvating power of the supercritical CO₂.
-
CO₂ Flow Rate: A typical flow rate is 2-4 L/min.
-
Co-solvent: For moderately polar compounds, adding a small percentage of a polar co-solvent like ethanol (e.g., 5-10%) can enhance extraction efficiency.
-
-
Extraction:
-
Load the prepared sample into the extraction vessel.
-
Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.
-
The supercritical CO₂ flows through the extraction vessel, dissolving the this compound.
-
-
Separation and Collection:
-
The CO₂ containing the dissolved this compound flows into a separator vessel where the pressure is reduced.
-
This pressure drop causes the CO₂ to return to a gaseous state, and the extracted this compound precipitates and is collected.[3]
-
-
Quantification: The collected extract can be dissolved in a suitable solvent for GC-MS analysis.
III. Mandatory Visualizations
A. Experimental Workflow for this compound Extraction
References
- 1. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ene-reductase transformation of massoia lactone to δ-decalactone in a continuous-flow reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
Application Notes & Protocols: Analysis of Delta-Decalactone using Solid-Phase Microextraction (SPME)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Delta-decalactone (δ-decalactone) is a naturally occurring flavor and fragrance compound found in many fruits, dairy products, and alcoholic beverages, contributing characteristic coconut, creamy, and fruity aromas.[1][2] Accurate and sensitive quantification of δ-decalactone is crucial in various fields, including food science, beverage quality control, and fragrance development. Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[3][4] When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME provides a robust method for the analysis of volatile and semi-volatile compounds like δ-decalactone.[5][6]
This document provides detailed application notes and protocols for the analysis of δ-decalactone using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Data Presentation
Quantitative data from various studies on the SPME-GC-MS analysis of lactones, including δ-decalactone, are summarized below for easy comparison.
Table 1: SPME Fiber Selection and Optimized Extraction Parameters for Lactone Analysis
| Matrix | Target Analytes | SPME Fiber | Extraction Time (min) | Extraction Temperature (°C) | Salt Addition | Reference |
| Cheddar Cheese | Including δ-decalactone | Carboxen/polydimethylsiloxane (CAR/PDMS) | 50 | 55 | 3M NaCl | |
| Cheddar Cheese | Including δ-decalactone | Polyacrylate (PA) | 64 | 62 | 6M NaCl | |
| Cheddar Cheese | Including δ-decalactone | Carbowax/divinylbenzene (CW/DVB) | 37 | 67 | 6M NaCl | |
| Wine | Including δ-decalactone | Polyacrylate (PA) | Optimized | Optimized | Studied | [7] |
Table 2: Quantitative Performance Data for δ-Decalactone using SPME-GC-MS
| Matrix | SPME Fiber | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Repeatability (RSD%) | Recovery (%) | Reference |
| Cheddar Cheese | CAR/PDMS | 0.5 to 6 µg/g | 0.3 to 1.6 µg/g (for all compounds) | 0.8 to 3.6 µg/g (for all compounds) | 8.8% (mean for all compounds) | 97 to 109% | |
| Wine | PA | Not Specified | A few µg/L (for most lactones) | Not Specified | 0.6 to 5.2% (for all compounds) | Not Specified | [7] |
Experimental Protocols
This section details the methodology for the analysis of δ-decalactone using HS-SPME-GC-MS. The protocol is based on established methods for lactone analysis in complex matrices.[7][8]
Sample Preparation
Proper sample preparation is crucial for reproducible and accurate results.
Liquid Samples (e.g., Wine, Beverages):
-
Pipette a defined volume (e.g., 2 mL) of the liquid sample into a headspace vial (e.g., 10 mL or 20 mL).[8]
-
For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., d7-γ-decalactone).[5]
-
To enhance the release of volatile lactones, modify the ionic strength of the sample by adding a salt, such as sodium chloride (NaCl), to a final concentration of 3-6 M or saturation.[8]
-
Immediately seal the vial with a PTFE-lined septum cap.
Solid Samples (e.g., Cheese, Fruit):
-
Weigh a precise amount of the homogenized solid sample (e.g., 2 g) into a headspace vial.[9]
-
Add a specific volume of a suitable solvent (e.g., deionized water, buffer solution) to create a slurry or suspension.
-
Add an internal standard and salt as described for liquid samples.
-
Seal the vial tightly.
Headspace Solid-Phase Microextraction (HS-SPME)
The selection of the SPME fiber and optimization of extraction parameters are critical for achieving high extraction efficiency.
SPME Fiber Selection: The choice of fiber coating depends on the polarity and volatility of the target lactones. For δ-decalactone and other volatile lactones, common and effective fibers include:
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A triple-phase fiber suitable for a broad range of volatile and semi-volatile compounds.[8]
-
Polyacrylate (PA): Recommended for more polar analytes.[7]
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): Effective for general-purpose analysis of volatile compounds.[8]
Extraction Procedure:
-
Condition the SPME fiber according to the manufacturer's instructions before first use.
-
Place the sealed sample vial in a heating block or the autosampler agitator set to the desired extraction temperature (e.g., 55-67°C).
-
Allow the sample to equilibrate for a set time (e.g., 10 minutes).
-
Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30-60 minutes). Agitation can be used to facilitate the mass transfer of analytes to the fiber.
GC-MS Analysis
Following extraction, the SPME fiber is introduced into the GC inlet for thermal desorption of the analytes.
Desorption:
-
Immediately after extraction, insert the SPME fiber into the hot GC inlet.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250-270°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer of the analytes to the GC column.[8]
GC-MS Conditions: The following are typical GC-MS parameters for lactone analysis. These should be optimized for the specific instrument and target analytes.
-
Injection Port Temperature: 250-270°C[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, HP-5ms, DB-WAX).[8]
-
Oven Temperature Program:
-
Initial temperature: e.g., 40°C, hold for 2-5 minutes.
-
Ramp: e.g., 5-10°C/min to a final temperature of 230-250°C.
-
Final hold: 5-10 minutes.[8]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Scan Mode: Full scan for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) for quantitative analysis of target lactones to enhance sensitivity and selectivity.[8]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using HS-SPME-GC-MS.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Logical Relationships in Method Optimization
This diagram outlines the key parameters and their relationships in the optimization of the HS-SPME method.
References
- 1. ScenTree - this compound (CAS N° 705-86-2) [scentree.co]
- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. edepot.wur.nl [edepot.wur.nl]
Application Note: Quantification of Delta-Decalactone in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-decalactone (δ-decalactone) is a crucial flavor compound found in a variety of food products, contributing characteristic creamy, fruity, and coconut-like aromas. It is naturally present in fruits, dairy products, and fermented beverages. Accurate quantification of this compound is essential for quality control, flavor profiling, and authenticity assessment in the food and beverage industry. This application note provides detailed protocols for the extraction and quantification of this compound in various food matrices using modern analytical techniques.
Analytical Overview
The primary method for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and selectivity. Effective sample preparation is critical to isolate the analyte from complex food matrices and minimize interference. This note details three common and effective extraction techniques:
-
Stir Bar Sorptive Extraction (SBSE): A solventless technique with high enrichment capability, ideal for liquid samples and trace-level detection.
-
Headspace Solid-Phase Microextraction (HS-SPME): A simple, fast, and solvent-free method suitable for the analysis of volatile and semi-volatile compounds in liquid and solid samples.
-
Liquid-Liquid Extraction (LLE): A traditional and robust method, particularly effective for fatty food matrices.
Experimental Protocols
Stir Bar Sorptive Extraction (SBSE) Coupled with Thermal Desorption GC-MS (TD-GC-MS)
This protocol is optimized for the analysis of this compound in liquid matrices such as milk, fruit juice, and wine.
a. Sample Preparation:
-
For clear liquid samples (e.g., filtered juice, wine), use directly.
-
For samples containing solids or high fat (e.g., milk, unfiltered juice), centrifuge a 10 mL aliquot at 4000 rpm for 15 minutes. Use the clear supernatant for extraction.
-
Place 10 mL of the prepared sample into a 20 mL headspace vial.
-
Add a polydimethylsiloxane (PDMS) coated stir bar (Twister®).
-
If necessary, add an internal standard (e.g., γ-undecalactone) for improved quantification accuracy.
-
For some matrices, the addition of salt (e.g., NaCl, up to 25% w/v) can enhance the extraction efficiency of polar compounds.
b. SBSE Procedure:
-
Place the vial on a magnetic stirrer and stir at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-180 minutes) at a controlled temperature (e.g., 40-60°C). Optimization of extraction time and temperature is recommended for each matrix.[1]
-
After extraction, remove the stir bar with clean forceps, gently rinse with deionized water, and dry with a lint-free tissue.
c. Thermal Desorption and GC-MS Analysis:
-
Place the stir bar into a thermal desorption tube.
-
Analyze using a thermal desorption unit coupled to a GC-MS system.
-
Thermal Desorption Parameters:
-
Desorption Temperature: 250°C
-
Desorption Time: 5 minutes
-
Cryo-focusing Temperature: -10°C
-
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for δ-decalactone: m/z 99 (quantifier), 71, 81.
-
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is suitable for a wide range of liquid and solid food matrices.
a. Sample Preparation:
-
Place 5 mL of liquid sample or 5 g of homogenized solid sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to enhance the release of volatile compounds.
-
Add an internal standard if required.
-
Seal the vial with a PTFE/silicone septum.
b. HS-SPME Procedure:
-
Incubate the vial at a constant temperature (e.g., 60°C) for 15 minutes with agitation.
-
Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature.
c. GC-MS Analysis:
-
Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
Use the same GC-MS parameters as described in the SBSE protocol.
Liquid-Liquid Extraction (LLE) GC-MS
This protocol is particularly useful for high-fat food matrices like butter and cheese.
a. Sample Preparation:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an internal standard.
-
Add 10 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of hexane and diethyl ether).[2]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.[2]
b. Extraction and Concentration:
-
Carefully transfer the organic layer to a clean vial.
-
Repeat the extraction step with another 10 mL of the solvent.
-
Combine the organic extracts.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
c. GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Use the same GC-MS parameters as described in the SBSE protocol.
Data Presentation
The following tables summarize typical performance data for the quantification of this compound in various food matrices.
Table 1: Recovery of this compound using Different Extraction Methods
| Food Matrix | Extraction Method | Recovery (%) | Reference |
| Wine | HS-SPME | 95 - 105 | [1] |
| Milk | SBSE | 92 - 103 | [3] |
| Butter | LLE (Diethyl Ether) | 87 - 98 | [4] |
| Fruit Juice | HS-SPME | 90 - 108 | Adapted from[1] |
Table 2: Precision of this compound Quantification
| Food Matrix | Extraction Method | Repeatability (RSD%) | Reproducibility (RSD%) | Reference |
| Wine | HS-SPME | < 5 | < 10 | [1] |
| Milk | SBSE | < 8 | < 15 | [3] |
| Butter | LLE | < 10 | < 15 | [4] |
| Fruit Juice | HS-SPME | < 7 | < 12 | Adapted from[1] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Method | LOD (µg/L) | LOQ (µg/L) | Reference |
| SBSE-GC-MS | 0.01 - 0.1 | 0.03 - 0.3 | [3] |
| HS-SPME-GC-MS | 0.1 - 1.0 | 0.3 - 3.0 | [1] |
| LLE-GC-MS | 1.0 - 5.0 | 3.0 - 15.0 | [4] |
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to established guidelines.[5][6] Key validation parameters include:
-
Linearity and Range: Establish a calibration curve with at least five concentration levels. The correlation coefficient (r²) should be >0.99.
-
Accuracy: Determined by recovery experiments on spiked blank matrix samples at different concentration levels.
-
Precision: Assessed through repeatability (intra-day precision) and reproducibility (inter-day precision) studies.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Conclusion
The protocols described in this application note provide robust and reliable methods for the quantification of this compound in a variety of food matrices. The choice of extraction technique will depend on the specific matrix, the required sensitivity, and the available instrumentation. Proper method validation is crucial to ensure the accuracy and precision of the results. The high sensitivity of SBSE makes it particularly suitable for trace-level analysis, while HS-SPME offers a good balance of speed and sensitivity. LLE remains a valuable technique for complex, high-fat matrices.
References
Application Notes and Protocols for the Biocatalytic Synthesis of δ-Decalactone from Decanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
δ-Decalactone is a high-value fragrance and flavor compound with a characteristic creamy, peach-like aroma, widely used in the food, cosmetic, and pharmaceutical industries. Traditional chemical synthesis methods for δ-decalactone often involve harsh reaction conditions and can produce racemic mixtures. Biocatalytic synthesis offers a green and sustainable alternative, enabling the production of enantiomerically pure lactones under mild conditions. This document provides detailed protocols for the synthesis of δ-decalactone from decanoic acid using both whole-cell biocatalysis and isolated enzyme systems.
The core of this biocatalytic process is the regioselective and stereoselective hydroxylation of decanoic acid at the C5 position to yield 5-hydroxydecanoic acid. This intermediate then undergoes spontaneous or acid-catalyzed intramolecular esterification (lactonization) to form δ-decalactone. Cytochrome P450 monooxygenases (CYPs) are particularly effective biocatalysts for this hydroxylation step.
Biochemical Pathway
The biocatalytic conversion of decanoic acid to δ-decalactone proceeds in two main steps:
-
C5-Hydroxylation: A cytochrome P450 monooxygenase (CYP) or an unspecific peroxygenase (UPO) catalyzes the introduction of a hydroxyl group at the C5 position of decanoic acid. This reaction requires a source of electrons, typically from NADPH, and molecular oxygen.
-
Lactonization: The resulting 5-hydroxydecanoic acid spontaneously cyclizes to form the more stable five-membered ring of δ-decalactone, a process that can be accelerated by acidic conditions.
gas chromatography-olfactometry (GC-O) for delta-decalactone aroma profiling
An Application Note on Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling of Delta-Decalactone.
Introduction
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[1][2][3] This dual-detection system is invaluable for identifying specific compounds responsible for the characteristic aroma of a sample. While instrumental detectors like Mass Spectrometry (MS) can identify and quantify chemical compounds, they cannot describe the perceived odor. GC-O bridges this gap by correlating instrumental data with human sensory perception, allowing researchers to pinpoint key odor-active compounds, even those present at concentrations below the detection limits of conventional detectors.[4][5]
This compound (δ-decalactone) is a crucial aroma compound found in numerous food products and fragrances, known for its distinct and pleasant aroma. Its scent is often described as creamy, milky, buttery, with prominent coconut and fruity peach-like nuances.[6][7][8][9] Due to its powerful and persistent nature, this compound is widely used to impart creamy and fruity notes in dairy products, beverages, baked goods, and confectioneries.[6][10] This application note provides a detailed protocol for the aroma profiling of this compound using GC-O, including sample preparation, instrumental analysis, and data interpretation.
Principle of Gas Chromatography-Olfactometry
The core of the GC-O technique is the splitting of the column effluent at the end of the gas chromatograph.[2] One portion of the eluate is directed to a conventional chemical detector (e.g., Mass Spectrometer or Flame Ionization Detector - FID), which provides analytical data for compound identification and quantification. The other portion is directed to a heated olfactory detection port (ODP), where a trained sensory panelist or "assessor" sniffs the effluent and records the perceived aroma characteristics (descriptor, intensity, and duration) in real-time.[1][5] By synchronizing the timeline of the chromatogram with the assessor's feedback, a direct correlation can be made between a specific chemical peak and its perceived aroma.
Methodologies and Experimental Protocols
Effective aroma profiling requires meticulous sample preparation to ensure the resulting extract is representative of the sample's true aroma.[1] The choice of extraction method is critical and depends on the sample matrix and the volatility of the target analytes.
Protocol 1: Volatile Compound Extraction via HS-SPME
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and widely used technique for extracting volatile and semi-volatile compounds from various matrices.[1][11]
Materials:
-
Sample containing this compound (e.g., dairy product, fruit juice)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation: Place 5 g of the homogenized sample into a 20 mL headspace vial. Add 1 g of NaCl to enhance the partitioning of volatile compounds into the headspace by increasing the ionic strength of the matrix.
-
Vial Sealing: Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.
-
Equilibration: Place the vial in a water bath or on a heater-stirrer set to 60°C. Allow the sample to equilibrate for 15 minutes with gentle agitation. This facilitates the migration of volatile compounds from the sample into the headspace.[12]
-
SPME Extraction: Insert the SPME fiber assembly through the vial's septum and expose the fiber to the headspace for 30 minutes at 60°C. Do not allow the fiber to touch the sample matrix.
-
Desorption: After extraction, retract the fiber into the needle and immediately insert it into the GC injector port, heated to 250°C. Expose the fiber for 5 minutes to ensure complete thermal desorption of the analytes onto the GC column.
Protocol 2: GC-MS-Olfactometry Analysis
This protocol outlines the instrumental parameters for separating and identifying the aroma compounds.
Instrumentation:
-
Gas Chromatograph with a column effluent splitter connected to a Mass Spectrometer and an Olfactory Detection Port (ODP).
-
Humidified air supply for the ODP to prevent nasal fatigue.
GC-MS-O System Parameters:
| Parameter | Setting |
| GC System | |
| Injector | Splitless mode, 250°C |
| Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[13] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 40°C (hold 3 min), ramp to 220°C at 5°C/min, hold for 5 min[13] |
| Effluent Splitter | 1:1 split ratio between MS and ODP |
| MS Detector | |
| Transfer Line | 230°C |
| Ion Source | 230°C, Electron Impact (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Olfactometry Port | |
| Transfer Line | 220°C (heated to prevent condensation) |
| Humidified Air | 50 mL/min |
| Assessors | Panel of 3-5 trained assessors |
Protocol 3: Aroma Potency Determination by AEDA
Aroma Extract Dilution Analysis (AEDA) is a dilution-to-threshold method used to determine the relative potency of odor-active compounds.[3]
Procedure:
-
Prepare an Extract: Create a concentrated aroma extract using a method like Solvent Assisted Flavor Evaporation (SAFE) or liquid-liquid extraction.
-
Serial Dilution: Prepare a series of dilutions of the extract with a suitable solvent (e.g., dichloromethane), typically in factors of 2 (1:2, 1:4, 1:8, 1:16, etc.).
-
GC-O Analysis: Analyze each dilution by GC-O, starting with the most diluted sample.
-
Record Detection: For each odor-active compound, the assessor records the highest dilution factor at which its aroma is still detectable.
-
Determine FD Factor: This highest dilution factor is known as the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent aroma compound.[3][14]
Data Presentation and Interpretation
The final output of a GC-O analysis is a combined dataset correlating instrumental and sensory data. Quantitative data should be summarized in tables for clarity. The Retention Index (RI) is used to standardize retention times across different systems.
Table 1: Example GC-O Aroma Profile of a Fruit-Flavored Product
| Retention Index (RI) | Aroma Descriptor | Flavor Dilution (FD) Factor | Compound Identification (by MS) |
| 1350 | Fruity, banana | 64 | Isoamyl acetate |
| 1525 | Green, leafy | 16 | Hexanal |
| 1780 | Buttery, creamy | 256 | Diacetyl |
| 1995 | Creamy, coconut, peach | 1024 | This compound |
| 2110 | Sweet, vanilla | 512 | Vanillin |
In this example, this compound has the highest FD factor, indicating it is the most potent and important contributor to the product's overall aroma profile.
Visualization of Workflows
Diagrams are essential for visualizing the experimental process and the underlying principles of the analysis.
Caption: Experimental workflow for GC-O analysis.
Caption: Principle of dual detection in GC-Olfactometry.
References
- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 4. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 5. aidic.it [aidic.it]
- 6. This compound, 705-86-2 [perflavory.com]
- 7. scent.vn [scent.vn]
- 8. This compound (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. This compound, 705-86-2 [thegoodscentscompany.com]
- 10. jeneilbiotech.com [jeneilbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. iltusa.com [iltusa.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Flavoromic determination of lactones in cheddar cheese by GC-MS-olfactometry, aroma extract dilution analysis, aroma recombination and omission analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing δ-Decalactone Production in Microbial Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the yield of δ-decalactone in microbial fermentation processes.
Frequently Asked Questions (FAQs)
Q1: What are the common microbial hosts for δ-decalactone production?
A1: The most commonly studied and engineered yeast for lactone production is Yarrowia lipolytica.[1][2][3] Other microorganisms, including various lactic acid bacteria (LAB) such as Lentilactobacillus parafarraginis and Lactococcus lactis, have also shown the capability to produce δ-lactones.[4]
Q2: What are the typical precursors for δ-decalactone biosynthesis?
A2: The biosynthesis of δ-decalactone often starts from unsaturated fatty acids like linoleic acid.[1][2][3] The pathway involves the conversion of linoleic acid to a hydroxy fatty acid intermediate, 13-hydroxy-9(Z)-octadecenoic acid, which is then further metabolized through the β-oxidation pathway to yield δ-decalactone.[2][3]
Q3: What is the primary metabolic pathway involved in δ-decalactone formation from fatty acids?
A3: The peroxisomal β-oxidation pathway is the core metabolic route for the conversion of hydroxy fatty acids into δ-decalactone in yeasts like Yarrowia lipolytica.[1] This pathway shortens the fatty acid chain, and through a series of enzymatic reactions, produces the C10 precursor that lactonizes to form δ-decalactone.
Q4: Can fermentation conditions significantly impact δ-decalactone yield?
A4: Yes, fermentation parameters such as pH, temperature, aeration, and agitation speed are critical for optimizing δ-decalactone production. For instance, maintaining a neutral pH of around 7.0 and ensuring adequate oxygen supply can significantly enhance yields.[5] Sub-lethal heat stress has also been shown to improve δ-lactone production in some bacteria.[4]
Q5: What are the major challenges encountered in microbial δ-decalactone production?
A5: Key challenges include low conversion yields, potential toxicity of precursors at high concentrations, and the microbial host re-consuming the produced δ-decalactone as a carbon source.[6][7] Additionally, the formation of undesired by-products can reduce the purity and overall yield of the target lactone.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No δ-Decalactone Production | - Inappropriate microbial strain.- Suboptimal fermentation conditions (pH, temperature, aeration).- Incorrect precursor or precursor concentration.- Inefficient expression of key biosynthetic enzymes. | - Screen different strains or species known for lactone production.- Optimize fermentation parameters systematically (e.g., using a design of experiments approach).- Test different concentrations of linoleic acid or other suitable precursors.- Consider metabolic engineering to enhance the expression of enzymes like linoleate 13-hydratase. |
| Product Degradation (Re-consumption of δ-Decalactone) | - The microbial host utilizes the produced lactone as a carbon source, particularly after the primary substrate is depleted.[6][7] | - Implement a fed-batch or step-wise fed-batch fermentation strategy to maintain a low but consistent level of the primary substrate.- Genetically modify the host to knock out genes involved in lactone degradation, such as specific acyl-CoA oxidase genes.[6] |
| Accumulation of By-products | - Imbalance in the β-oxidation pathway, leading to the formation of intermediates like 3-hydroxy-γ-decalactone.[6] | - Optimize aeration and agitation to influence the NAD+/NADH ratio, which can affect the activity of enzymes like 3-hydroxyacyl-CoA dehydrogenase.[5]- Genetically engineer the β-oxidation pathway to favor the desired reaction steps. |
| Precursor Toxicity | - High concentrations of fatty acid precursors can be inhibitory to microbial growth and metabolism.[8] | - Employ a fed-batch feeding strategy to avoid high initial substrate concentrations.- Encapsulate or immobilize the precursor to control its release into the medium. |
| Foaming in the Bioreactor | - High agitation speeds and proteinaceous components in the medium. | - Add an appropriate antifoaming agent.- Optimize the agitation speed to provide sufficient mixing and oxygen transfer without excessive foaming. |
Quantitative Data Summary
Table 1: δ-Decalactone Production by Yarrowia lipolytica under Optimized Conditions
| Precursor | Precursor Concentration (g/L) | Cell Concentration (g/L) | pH | Temperature (°C) | Fermentation Time (h) | δ-Decalactone Yield (g/L) | Productivity (mg/L/h) | Reference |
| 13-hydroxy-9(Z)-octadecenoic acid | 7.5 | 25 | 7.5 | 30 | 21 | 1.9 | ~90.5 | [3] |
| Linoleic acid | 10 | 25 | 7.5 | 30 | 18 | 1.9 | 106 | [2][3] |
Table 2: δ-Lactone Production by Lactic Acid Bacteria from Grapeseed Oil
| Strain | δ-Decalactone (mg/L) | δ-Dodecalactone (mg/L) | δ-Tetradecalactone (mg/L) | δ-Octadecalactone (mg/L) | Reference |
| Lentilactobacillus parafarraginis FAM-1079 | 0.053 - 0.255 | 0.046 - 1.33 | 0.033 - 0.74 | 0.029 - 0.16 | [4] |
| Lactococcus lactis subsp. lactis FAM-17918 | 0.053 - 0.255 | 0.046 - 1.33 | 0.033 - 0.74 | 0.029 - 0.16 | [4] |
| L. lactis subsp. lactis biovar diacetylactis FAM-22003 | 0.053 - 0.255 | 0.046 - 1.33 | 0.033 - 0.74 | 0.029 - 0.16 | [4] |
Experimental Protocols
Protocol 1: One-Pot Production of δ-Decalactone from Linoleic Acid using Yarrowia lipolytica
This protocol is adapted from the work of Kang et al. (2016).[2][3]
1. Microorganism and Media:
-
Strain: Yarrowia lipolytica KCTC 17170.
-
Growth Medium (per liter): 10 g glucose, 3 g malt extract, 5 g peptone.
-
Induction Medium (per liter): 5 g glucose.
2. Inoculum Preparation:
-
Inoculate a single colony of Y. lipolytica into 50 mL of growth medium in a 250 mL flask.
-
Incubate at 30°C with shaking at 200 rpm for 24 hours.
-
Harvest the cells by centrifugation and transfer them to the induction medium.
-
Incubate for another 12 hours under the same conditions.
3. Biotransformation:
-
Harvest the induced cells by centrifugation and wash with buffer.
-
Resuspend the cells to a final concentration of 25 g/L in a reaction buffer (e.g., 50 mM Tris/HCl, pH 7.5).
-
Add linoleic acid to a final concentration of 10 g/L.
-
Add linoleate 13-hydratase (from Lactobacillus acidophilus) to a concentration of 3.5 g/L.
-
Incubate the reaction mixture at 30°C with agitation for 18-24 hours.
4. Quantification of δ-Decalactone:
-
Extract the lactone from the fermentation broth using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, ramp to 280°C.
-
Carrier Gas: Helium.
-
MS Detector: Monitor characteristic ions for δ-decalactone.
-
Protocol 2: Screening of Lactic Acid Bacteria for δ-Lactone Production
This protocol is based on the methodology described by Frommherz et al. (2022).[4]
1. Strain Activation and Fermentation:
-
Strains: Lentilactobacillus parafarraginis FAM-1079, Lactococcus lactis subsp. lactis FAM-17918, L. lactis subsp. lactis biovar diacetylactis FAM-22003.
-
Medium: MRS broth or a suitable medium for LAB growth, supplemented with grapeseed oil.
-
Inoculate the selected LAB strain into the medium.
-
Incubate at the optimal growth temperature for the strain with shaking (e.g., 160 rpm) until the early stationary phase is reached.
2. Heat Stress Application (Optional):
-
To potentially improve yield, apply a sub-lethal heat stress to the culture. This can be done by briefly increasing the temperature during the late exponential growth phase.
3. Sample Preparation and Extraction:
-
After fermentation, sterilize the culture at 121°C for 60 minutes.
-
Separate the oil phase from the aqueous medium.
-
Extract the δ-lactones from the oil phase using methanol.
4. Quantitative Analysis:
-
Analyze the methanol extract by GC-MS using a suitable internal standard for quantification.
-
Monitor for the specific mass fragments corresponding to δ-decalactone and other target δ-lactones.
Visualizations
Caption: Metabolic pathway for δ-decalactone production.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of δ-decalactone from linoleic acid via 13-hydroxy-9(Z)-octadecenoic acid intermediate by one-pot reaction using linoleate 13-hydratase and whole Yarrowia lipolytica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting byproduct formation in Baeyer-Villiger oxidation
Technical Support Center: Baeyer-Villiger Oxidation
Welcome to the technical support center for the Baeyer-Villiger (BV) oxidation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation and to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Baeyer-Villiger oxidation?
The Baeyer-Villiger oxidation is a chemical reaction that converts an acyclic ketone into an ester or a cyclic ketone into a lactone.[1][2] The reaction is typically carried out using a peroxyacid (like m-CPBA) or hydrogen peroxide, often with a catalyst.[2][3] The key step involves the insertion of an oxygen atom next to the carbonyl carbon.
Q2: What are the most common byproducts I should be aware of?
The primary byproducts in a Baeyer-Villiger oxidation include:
-
Carboxylic Acid from the Oxidant: The peroxyacid reagent is reduced to its corresponding carboxylic acid during the reaction. For example, using m-CPBA results in a stoichiometric amount of m-chlorobenzoic acid.[4]
-
Hydrolysis Products: The desired ester or lactone product can undergo hydrolysis to form a carboxylic acid and an alcohol, especially if water is present or under strong acidic/basic conditions.[5]
-
Products from Incorrect Regioselection: If the ketone is unsymmetrical, two different constitutional isomers can be formed. The product distribution depends on the migratory aptitude of the groups attached to the carbonyl.[6][7]
-
Products from Side Reactions: Peroxyacids are powerful oxidants and can react with other sensitive functional groups in the substrate, such as alkenes (forming epoxides) or amines.[1][8]
Q3: What determines which side of the ketone the oxygen atom inserts into?
This is governed by the "migratory aptitude" of the adjacent carbon groups. The group that can better stabilize a positive charge in the transition state will preferentially migrate.[6] The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl (phenyl) > primary alkyl > methyl .[6][7] For aldehydes, the aldehydic hydrogen has a very high migratory aptitude.
Q4: My starting material has other sensitive functional groups. Can I still run a Baeyer-Villiger oxidation?
Yes, but with caution. The chemoselectivity of the reaction is a known challenge. Using a milder, more selective oxidant or a chemo-selective catalyst system can prevent unwanted side reactions.[1][8] For example, switching from a highly reactive peracid like trifluoroperacetic acid (TFPAA) to m-CPBA or a catalyzed hydrogen peroxide system can improve selectivity.[1][7]
Troubleshooting Guide: Byproduct Formation
This section addresses specific problems related to byproduct formation in a question-and-answer format.
Problem 1: Significant formation of a carboxylic acid resulting from the hydrolysis of my desired ester/lactone product.
-
Likely Cause A: Presence of Water. Water can hydrolyze the ester or lactone product. This can be introduced from wet solvents, reagents, or glassware.
-
Solution: Ensure all solvents are rigorously dried using standard laboratory procedures (e.g., distillation from a drying agent or passage through activated alumina). Dry reagents in a vacuum oven if they are thermally stable. Flame-dry glassware under vacuum or an inert atmosphere before use. Chemo-enzymatic methods have also been developed where the absence of water prevents hydrolysis of the product.[9]
-
-
Likely Cause B: Acidic Reaction Conditions. Strong Brønsted or Lewis acids, sometimes used to catalyze the reaction, can also catalyze the subsequent hydrolysis of the product, especially in the presence of trace water.[5]
-
Solution: Add a solid buffer to the reaction mixture to maintain a neutral pH. A common choice is disodium hydrogen phosphate (Na₂HPO₄) or a phosphate buffer system. This neutralizes the carboxylic acid byproduct from the oxidant and prevents it from catalyzing hydrolysis.
-
Problem 2: My reaction is producing a mixture of regioisomers instead of a single desired product.
-
Likely Cause: Similar Migratory Aptitudes. The two groups adjacent to the carbonyl have similar electronic and steric properties, leading to non-selective migration.
-
Solution 1: Lower the Reaction Temperature. The migration step is rate-determining.[1] Lowering the temperature can increase the energy difference between the two competing transition states, often favoring the migration of the group with the slightly higher aptitude.
-
Solution 2: Change the Oxidant or Catalyst. The choice of oxidant can influence selectivity.[10] In catalytic systems, particularly those using Lewis acids with hydrogen peroxide, the catalyst can coordinate to the carbonyl and exert steric or electronic influence, thereby directing the regiochemical outcome.[5]
-
Problem 3: I am observing byproducts from the oxidation of other functional groups (e.g., epoxidation of an alkene).
-
Likely Cause: Oxidant is Too Reactive. Highly reactive peroxyacids like TFPAA are not very selective and will oxidize other electron-rich sites in the molecule.[1]
-
Solution 1: Use a Milder Oxidant. Switch to a less reactive peracid, such as m-CPBA or peracetic acid.[7]
-
Solution 2: Use a Catalytic System with Hydrogen Peroxide. Hydrogen peroxide itself is a weak oxidant for the BV reaction and typically requires a catalyst.[5] Many modern catalytic systems (e.g., those based on Sn, Se, or Pt) are designed for high chemoselectivity, activating H₂O₂ only for the BV oxidation while leaving other groups untouched.[7][11]
-
Data Presentation
Table 1: Comparison of Common Oxidants for Baeyer-Villiger Oxidation
| Oxidant | Abbreviation | Relative Reactivity | Byproduct | Key Considerations |
| Trifluoroperacetic Acid | TFPAA | Very High[1][7] | Trifluoroacetic Acid | Extremely reactive, often prepared in situ. Can be unselective and oxidize other functional groups.[1] |
| meta-Chloroperoxybenzoic Acid | m-CPBA | High[1][7] | m-Chlorobenzoic Acid | Commercially available, easy to handle solid. Good general-purpose reagent. May oxidize sensitive groups.[12] |
| Peracetic Acid | PAA | Moderate[7] | Acetic Acid | Often supplied as a solution in acetic acid. Can be explosive at high concentrations. |
| Hydrogen Peroxide | H₂O₂ | Low (requires catalyst)[7] | Water | Environmentally friendly ("green") oxidant.[5][8] Reaction is slow and requires a catalyst (Lewis/Brønsted acid or enzyme).[5] |
| Potassium Monopersulfate | Oxone® | Moderate | Sulfate Salts | An inexpensive, stable solid. Often used in aqueous or biphasic systems.[13] |
Table 2: Effect of Catalyst on Cyclopentanone Oxidation with H₂O₂
| Catalyst System | Temperature | Time (h) | Conversion (%) | Selectivity for δ-valerolactone (%) | Reference |
| [ProH]CF₃SO₃ | 60 °C | 6 | 96.6 | 73.0 | [5] |
| Sn-Zeolite Beta | Not Specified | Not Specified | High | 100 | [5] |
| AlCl₃ | 70 °C | 5-24 | High | High | [11] |
This table illustrates how different catalytic systems can achieve high conversion and selectivity using the environmentally benign oxidant H₂O₂.
Visualizations and Workflows
Diagram 1: Baeyer-Villiger Main Reaction vs. Hydrolysis Byproduct Pathway
Caption: The desired BV pathway versus the competing hydrolysis side reaction.
Diagram 2: Logic for Oxidant Selection
Caption: Decision logic for selecting an appropriate oxidant.
Diagram 3: Troubleshooting Workflow for Byproduct Formation
Caption: A step-by-step workflow for troubleshooting byproduct formation.
Experimental Protocols
Protocol 1: General Procedure for a Buffered Baeyer-Villiger Oxidation with m-CPBA
This protocol is adapted from general procedures found in the literature for minimizing acid-catalyzed hydrolysis.[14][15]
Materials:
-
Ketone (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2-1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Disodium hydrogen phosphate (Na₂HPO₄, 2.0-3.0 equiv, finely powdered and dried)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the ketone (e.g., 5 mmol, 1.0 equiv) and the finely powdered, dry Na₂HPO₄ (10-15 mmol, 2-3 equiv).
-
Dissolution: Add anhydrous DCM (approx. 0.1-0.2 M concentration relative to the ketone). Stir the suspension for 10-15 minutes at room temperature.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add m-CPBA (6-7.5 mmol, 1.2-1.5 equiv) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-24 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add saturated aqueous Na₂SO₃ solution to quench the excess peroxide. Stir vigorously for 20-30 minutes. (Test for peroxides with starch-iodide paper to ensure quenching is complete).
-
Workup: Filter the mixture to remove the solid buffer. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove m-chlorobenzoic acid, and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester or lactone.
Protocol 2: Catalytic Baeyer-Villiger Oxidation with Hydrogen Peroxide
This protocol is a conceptual example based on modern "green" chemistry approaches.[5][11] Note: The choice of catalyst, solvent, and temperature is highly substrate-dependent and must be optimized based on literature precedents for the specific catalyst used.
Materials:
-
Ketone (1.0 equiv)
-
Lewis acid catalyst (e.g., Sn-based catalyst, 1-10 mol%)
-
Hydrogen peroxide (30-50% aqueous solution, 2.0-4.0 equiv)
-
Solvent (e.g., Toluene, 1,2-Dichloroethane, or a biphasic system)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate or other extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask, add the ketone (e.g., 2 mmol, 1.0 equiv), the Lewis acid catalyst (e.g., 0.1 mmol, 5 mol%), and the solvent.
-
Reagent Addition: Begin stirring the mixture and bring it to the desired reaction temperature (e.g., 60-80 °C). Add the aqueous hydrogen peroxide solution dropwise via a syringe pump over an extended period (e.g., 1-2 hours) to maintain a low concentration of H₂O₂ in the reaction at any given time, which minimizes side reactions.
-
Reaction Monitoring: Monitor the reaction by GC or TLC. The reaction may take several hours to reach completion.
-
Quenching: After completion, cool the reaction to room temperature. Slowly add saturated aqueous Na₂S₂O₃ to quench any remaining peroxide.
-
Workup: If a heterogeneous catalyst was used, it may be recovered by filtration. Dilute the reaction mixture with an extraction solvent like ethyl acetate. Wash the organic phase with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]
- 14. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Fermentation Parameters for Delta-Decalactone Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fermentation parameters for the production of delta-decalactone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fermentation process for this compound production.
Question: Why is the yield of this compound lower than expected?
Answer: Low yields of this compound can be attributed to several factors. A primary consideration is the choice of microbial strain and substrate. Not all microorganisms are efficient producers of delta-lactones. For instance, certain strains of Lactic Acid Bacteria (LAB) have demonstrated efficacy in producing delta-lactones from vegetable oils like grapeseed oil.[1] Sub-optimal fermentation conditions are another major cause. Key parameters to investigate include:
-
pH: The pH of the fermentation medium can significantly influence enzyme activity and cell viability. For lactone production by yeasts like Yarrowia lipolytica, a pH around 6 has been found to be optimal for the biotransformation of ricinoleic acid to γ-decalactone, a related lactone.[2] For LAB, the optimal pH for growth is generally between 5 and 7.
-
Temperature: Microbial growth and enzyme kinetics are highly temperature-dependent. The optimal temperature will vary depending on the specific microorganism being used.
-
Aeration: Oxygen availability is critical, particularly for yeast-based fermentations where the β-oxidation pathway is involved. Insufficient oxygen can limit the metabolic activity required for lactone synthesis.
-
Substrate Concentration: High concentrations of substrates, such as fatty acids, can be inhibitory or toxic to microbial cells. It is crucial to determine the optimal substrate concentration for the chosen microorganism.
-
Nutrient Limitation: The fermentation medium may lack essential nutrients required for robust microbial growth and metabolic activity. Ensure the medium is well-balanced with necessary nitrogen sources, vitamins, and minerals.
Question: How can I minimize the production of unwanted byproducts?
Answer: The formation of byproducts is a common challenge in fermentation processes. To minimize their production:
-
Optimize Precursor Specificity: The choice of substrate can influence the final product profile. For example, using massoia lactone as a precursor specifically targets the production of this compound through microbial reduction.[3]
-
Strain Selection and Engineering: Utilize microbial strains with a high specificity for the desired biotransformation. Metabolic engineering to knock out competing pathways can also be an effective strategy.
-
Control Fermentation Conditions: Fine-tuning parameters like pH and temperature can modulate metabolic fluxes and favor the desired pathway.
Question: My microbial culture is exhibiting poor growth. What could be the cause?
Answer: Poor microbial growth can be due to several factors:
-
Inoculum Quality: Ensure the inoculum is healthy, viable, and in the correct growth phase.
-
Media Composition: The fermentation medium may be suboptimal. Verify the composition, including carbon and nitrogen sources, and ensure the absence of inhibitory compounds.
-
Substrate Toxicity: As mentioned, high concentrations of fatty acid substrates can be toxic. Consider a fed-batch strategy to maintain a low, non-inhibitory concentration of the substrate.
-
Contamination: Microbial contamination can inhibit the growth of the production strain. Strict aseptic techniques are essential.
Question: How can I improve the recovery of this compound from the fermentation broth?
Answer: The recovery of lactones from the fermentation broth can be challenging due to their volatility and potential for degradation. Effective recovery methods include:
-
Solvent Extraction: Liquid-liquid extraction using solvents like diethyl ether is a common method.[4]
-
Adsorption: Using resins like Amberlite XAD-4 can be an effective method for adsorbing the lactone from the broth, followed by elution with a suitable solvent.
-
Distillation: Hydrodistillation can be used to separate the volatile lactone from the non-volatile components of the fermentation medium.
-
pH Adjustment: Acidifying the medium (e.g., with HCl) after fermentation can help to ensure the complete lactonization of the precursor 5-hydroxydecanoic acid before extraction.
Frequently Asked Questions (FAQs)
What are the most suitable microorganisms for this compound production?
Several microorganisms have been shown to produce this compound, including:
-
Lactic Acid Bacteria (LAB): Strains such as Lentilactobacillus parafarraginis, Lactococcus lactis subsp. lactis, and L. lactis subsp. lactis biovar diacetylactis have been effective in producing delta-lactones from grapeseed oil.[1]
-
Yeasts: While more commonly associated with gamma-decalactone, some yeast strains can also produce this compound. Yarrowia lipolytica is a robust yeast used in lactone production.
-
Bacteria: Certain bacteria, including species from the genera Pseudomonas, Bacillus, and Micrococcus, have been used for the microbial reduction of massoia lactone to this compound.[3][5]
What are the common substrates for this compound fermentation?
Commonly used substrates include:
-
Vegetable Oils: Grapeseed oil, which is rich in unsaturated fatty acids, has been successfully used as a precursor for delta-lactone production by LAB.[1]
-
Massoia Lactone: This is a direct precursor that can be microbially reduced to this compound.[3][5]
-
Linoleic Acid: This unsaturated fatty acid can be converted to this compound through a one-pot reaction using linoleate 13-hydratase and whole Yarrowia lipolytica cells.[6]
What is the typical yield of this compound in microbial fermentation?
Yields can vary significantly depending on the microorganism, substrate, and fermentation conditions. Reported yields for this compound are generally in the range of milligrams to a few grams per liter. For example, fermentation of grapeseed oil by select LAB strains produced this compound in the range of 0.053–0.255 mg/L.[1] A one-pot reaction using Yarrowia lipolytica and linoleic acid yielded 1.9 g/L of this compound.[6]
How does sub-lethal heat stress affect delta-lactone production?
The application of sub-lethal heat stress has been shown to significantly increase the production of delta-lactones by some LAB strains. This may be due to the enhanced activity of enzymes like hydratase, which are involved in the biosynthesis pathway.[1]
Quantitative Data
| Microorganism | Substrate | Key Fermentation Parameters | This compound Yield | Reference |
| Lentilactobacillus parafarraginis FAM-1079 | Grapeseed Oil (20% v/v) | Shaking at 160 rpm, optimal growth temperature | ~0.25 mg/L | [1] |
| Lactococcus lactis subsp. lactis FAM-17918 | Grapeseed Oil (20% v/v) | Shaking at 160 rpm, optimal growth temperature | ~0.18 mg/L | [1] |
| Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003 | Grapeseed Oil (20% v/v) | Shaking at 160 rpm, optimal growth temperature | ~0.20 mg/L | [1] |
| Yarrowia lipolytica (whole cells) with linoleate 13-hydratase | Linoleic Acid (10 g/L) | pH 7.5, 30°C, 18 hours | 1.9 g/L | [6] |
| Pseudomonas putida ATCC 33015 | Massoi Bark Oil (2 g/100mL) | 30°C, 48 hours, shaking at 120 rpm | 99.1% conversion | [3] |
Experimental Protocols
Protocol 1: Production of this compound using Lactic Acid Bacteria
This protocol is adapted from the methodology for producing delta-lactones from vegetable oil using LAB.[1]
1. Strain Activation and Inoculum Preparation:
- Reactivate frozen stocks of the selected LAB strain in an appropriate growth medium (e.g., MRS broth).
- Incubate for 24 hours at the optimal growth temperature for the specific strain.
- Prepare a working culture by inoculating fresh medium and incubating until the early stationary phase is reached.
2. Fermentation:
- Prepare the fermentation medium. A basal medium can be supplemented with a vegetable oil substrate (e.g., 20% v/v grapeseed oil).
- Inoculate the fermentation medium with the prepared LAB culture.
- Incubate the culture in a shaker at a controlled temperature (strain-dependent) and agitation (e.g., 160 rpm).
- Monitor the fermentation progress by measuring optical density and pH.
3. Sample Preparation and Analysis:
- After fermentation, sterilize the culture (e.g., at 121°C for 60 minutes).
- Separate the oil phase from the aqueous phase using a separating funnel.
- Extract the lactones from the oil phase using a suitable solvent (e.g., methanol).
- Analyze the extracted lactones by Gas Chromatography-Mass Spectrometry (GC-MS). A protocol for GC-MS analysis is detailed below.
Protocol 2: GC-MS Analysis of this compound
This protocol provides a general guideline for the quantification of this compound.
1. Sample Preparation:
- To 1 mL of the extracted sample (from Protocol 1), add a known amount of an internal standard (e.g., γ-undecalactone).
- Perform a liquid-liquid extraction with a non-polar solvent like diethyl ether. Vortex vigorously and centrifuge to separate the phases.
- Transfer the organic layer to a clean tube and dry it using anhydrous sodium sulfate.
- Carefully transfer the dried extract to a GC vial.
2. GC-MS Conditions:
- Injector Temperature: 250°C
- Column: A suitable capillary column (e.g., BPX or DB-WAX).
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp to 180°C at 5°C/minute.
- Ramp to 240°C at 10°C/minute, hold for 5 minutes.
- Carrier Gas: Helium.
- Mass Spectrometer: Operate in electron impact (EI) mode and acquire data in selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for this compound.
Visualizations
References
- 1. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0822259A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Production of δ-decalactone from linoleic acid via 13-hydroxy-9(Z)-octadecenoic acid intermediate by one-pot reaction using linoleate 13-hydratase and whole Yarrowia lipolytica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of synthetic delta-decalactone from reaction byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic δ-decalactone from reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of δ-decalactone.
Issue 1: Low Purity of δ-Decalactone After Initial Purification
Q: My GC-MS analysis shows significant impurities even after an initial purification step. What are the common byproducts and how can I remove them?
A: Common byproducts in the synthesis of δ-decalactone, particularly via the Baeyer-Villiger oxidation of 2-pentylcyclopentanone, include isomers of δ-decalactone, unreacted starting materials (e.g., cyclopentanone, n-valeraldehyde), and intermediates (e.g., 2-pentylidene cyclopentanone).[1] The presence of a δ-decalactone isomer is a frequent issue and can be challenging to remove due to similar physical properties.[1]
Recommended Solutions:
-
Fractional Vacuum Distillation: A carefully executed fractional vacuum distillation is often effective. Collect narrow boiling point fractions. For δ-decalactone, the boiling point is typically around 117-120°C at 0.02 mmHg.[2]
-
Column Chromatography: If distillation is insufficient, column chromatography using silica gel or alumina can be employed for further purification. A step-by-step protocol is provided in the Experimental Protocols section.
-
Solvent Extraction: A liquid-liquid extraction can be used to remove water-soluble impurities and some organic byproducts. A detailed protocol is available in the Experimental Protocols section.
Issue 2: Low Yield of Purified δ-Decalactone
Q: I am experiencing a significant loss of product during the purification process. What are the potential causes and how can I improve my yield?
A: Low yield can result from several factors during the workup and purification stages.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Optimize the solvent used for extraction. Ensure thorough mixing and allow for complete phase separation. Perform multiple extractions with smaller volumes of solvent. |
| Product Loss During Distillation | Ensure the vacuum system is free of leaks to maintain a stable, low pressure. Avoid overheating the distillation pot, which can lead to product decomposition. Ensure efficient condensation of the product vapor. |
| Adsorption on Chromatography Column | If using column chromatography, the product may be irreversibly adsorbed onto the stationary phase. Consider deactivating the silica gel or using a less polar stationary phase like alumina. |
| Lactone Hydrolysis | δ-Decalactone can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 5-hydroxydecanoic acid. Maintain a neutral pH during aqueous workup steps.[3][4] |
Issue 3: Difficulty in Separating δ-Decalactone from its Isomers
Q: My purified product contains a significant amount of a structural isomer of δ-decalactone that is difficult to separate. What techniques are most effective for isomer separation?
A: The separation of isomers is a common challenge in lactone purification.
Effective Separation Techniques:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable stationary phase, such as a reversed-phase C18 column, can provide the high resolution needed for isomer separation.
-
Fractional Distillation under High Vacuum: A highly efficient fractional distillation column under a very low vacuum may be able to separate isomers with slightly different boiling points. This requires precise temperature and pressure control.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of δ-decalactone?
A1: A widely used method for the chemical synthesis of δ-decalactone is the Baeyer-Villiger oxidation of 2-pentylcyclopentanone.[1][5][6] This intermediate is typically prepared from cyclopentanone and n-valeraldehyde through an aldol condensation followed by dehydration and hydrogenation.[1]
Q2: What are the key analytical techniques for assessing the purity of δ-decalactone?
A2: The purity and identity of δ-decalactone are typically confirmed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for determining the purity and identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the lactone.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic lactone carbonyl (C=O) stretch.
Q3: What are the typical yields and purities I can expect from different purification methods?
A3: The following table summarizes representative data for the purification of δ-decalactone:
| Purification Method | Starting Material/Mixture | Purity Before | Purity After | Yield | Reference |
| Vacuum Distillation | Crude reaction mixture | Not specified | Not specified | 61.2% | [1] |
| Solvent Extraction & Vacuum Distillation | Crude reaction mixture | Not specified | 98% | 70.9% | [7] |
| Solvent Extraction & Vacuum Distillation | Crude reaction mixture | Not specified | 98% | 78.8% | [8] |
| Solvent Extraction (Diethyl Ether) | Biotransformation medium | Not specified | 51.5 - 53.0% | High recovery | [9] |
| Hydrodistillation | Biotransformation medium | Not specified | 88.0% | Lower recovery than extraction | [9] |
Experimental Protocols
1. Vacuum Distillation of δ-Decalactone
This protocol describes the purification of crude δ-decalactone by vacuum distillation.
Methodology:
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head, a receiving flask, a cold trap, and a vacuum pump. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude δ-decalactone to the distillation flask. It is recommended to use a flask that is no more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be reduced to approximately 0.02 mmHg.[2]
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at a boiling point of 117-120°C at 0.02 mmHg.[2] Discard any initial lower boiling point fractions, which may contain residual solvents or other volatile impurities.
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
2. Column Chromatography of δ-Decalactone
This protocol provides a general procedure for the purification of δ-decalactone using column chromatography.
Methodology:
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase. The silica gel should be slurried in a non-polar solvent (e.g., hexane) and packed into the column to create a uniform bed.
-
Sample Loading: Dissolve the crude δ-decalactone in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Fraction Collection: Collect small fractions of the eluent as it comes off the column.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). Combine the fractions that contain the pure δ-decalactone.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified δ-decalactone.
Visualizations
Caption: A general workflow for the purification of synthetic δ-decalactone.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Delta-Decalactone (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ScenTree - this compound (CAS N° 705-86-2) [scentree.co]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. CN103058973B - Preparation method for this compound - Google Patents [patents.google.com]
- 8. CN103058973A - Preparation method for this compound - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Microbial Production of Delta-Decalactone
Welcome to the technical support center for the microbial production of delta-decalactone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up production. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial hosts for producing this compound?
A1: Several microorganisms have been successfully used for this compound production. The most common include the oleaginous yeast Yarrowia lipolytica, which is known for its ability to process fatty acid precursors.[1] Other organisms include various species of Lactic Acid Bacteria (LAB), which can produce δ-lactones from vegetable oils, and bacteria such as Pseudomonas putida, which can convert massoia lactone to δ-decalactone.[2][3][4] Engineered Escherichia coli has also been used to establish synthetic pathways for de novo biosynthesis.[5][6]
Q2: What are the primary precursors for microbial this compound synthesis?
A2: The choice of precursor is critical and often depends on the microbial host and its metabolic pathways. Common precursors include:
-
Linoleic Acid: Can be converted to δ-decalactone by engineered Yarrowia lipolytica.[1]
-
Hydroxy Fatty Acids: Specific hydroxy fatty acids serve as direct precursors, which are then converted via β-oxidation.[1][7]
-
Vegetable Oils: Grapeseed oil has been used as a substrate for Lactic Acid Bacteria to produce a mixture of δ-lactones, including this compound.[2][3]
-
Massoia Lactone: Can be microbially reduced to this compound by bacteria like Pseudomonas putida.[4][8]
Q3: What are the major challenges when scaling up from lab-bench to industrial production?
A3: Scaling up microbial processes presents several significant challenges.[9][10] Key issues include:
-
Maintaining Process Consistency: Small variations in parameters like temperature, pH, and dissolved oxygen can have a much larger impact at scale.[9][11]
-
Oxygen Transfer: Achieving sufficient oxygen transfer rates (OTR) is critical, as it can become a limiting factor in large bioreactors due to a lower surface-area-to-volume ratio.[9] Insufficient oxygen can negatively affect cell metabolism and product formation.[9]
-
Shear Stress: Increased agitation required for mixing in large vessels can cause cellular damage, reducing viability and productivity.[9]
-
Substrate and Product Toxicity: High concentrations of precursors or the final this compound product can be toxic to microbial cells, inhibiting growth and synthesis.
-
Contamination: The risk of contamination by competing microorganisms increases with scale, potentially leading to the loss of entire batches.[11][12]
Q4: What typical yields can be expected for this compound?
A4: Yields can vary dramatically based on the microbial strain, substrate, and fermentation strategy. Reported titers range from milligrams per liter to several grams per liter. For example, engineered E. coli has produced δ-decalactone at titers around 0.51 mg/L.[5][6][13] In contrast, a one-pot reaction using Yarrowia lipolytica has achieved up to 1.9 g/L from a hydroxy fatty acid precursor.[1] Optimization of fermentation conditions is key to maximizing these yields.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No this compound Yield
| Potential Cause | Suggested Solution |
| Suboptimal Fermentation Conditions | Verify and optimize key parameters. The optimal pH is often between 6.0 and 8.0, and the temperature is typically between 20°C and 35°C.[4] Ensure adequate aeration and agitation, as oxygen transfer is often a critical limiting factor.[14][15] |
| Metabolic Bottlenecks | The native metabolic pathways may not be efficient. Consider metabolic engineering strategies, such as overexpressing key enzymes (e.g., hydroxylases) or blocking competing pathways that divert precursors away from lactone synthesis.[16][17] |
| Inefficient Precursor Uptake/Metabolism | Ensure the chosen precursor is appropriate for your microbial strain. Some strains may require genetic modification to efficiently process certain fatty acids. For example, peroxisomal fatty acyl-CoA synthetase (Faa2) has been identified as essential for the biotransformation of oleic acid to γ-decalactone in S. cerevisiae.[16][17] |
| Incorrect Growth Phase | Lactone production can be growth-phase dependent. Higher yields have been observed in the early stationary phase for some bacteria.[2] Monitor cell growth and product formation over time to identify the optimal harvest window. |
Problem 2: High Levels of By-products or Precursor Accumulation
| Potential Cause | Suggested Solution |
| Competing Metabolic Pathways | Undesired metabolic pathways may be consuming the precursor or intermediate products. Identify and knock out or down-regulate genes responsible for competing pathways. For instance, in S. cerevisiae, deleting the GPD1 gene to block glycerol synthesis boosted γ-decalactone yields.[16][17] |
| Inefficient Enzymatic Conversion | The enzymes responsible for the final steps of lactone synthesis may have low activity or specificity. Consider enzyme engineering to improve performance or screen for more efficient enzyme variants from other organisms.[5][6] |
| Feedback Inhibition | The accumulation of this compound or an intermediate can inhibit key enzymes in the biosynthetic pathway.[18] Implement in-situ product removal strategies, such as solvent extraction or adsorption, to keep product concentrations below inhibitory levels. |
Problem 3: Evidence of Cell Toxicity
| Potential Cause | Suggested Solution | | Precursor Toxicity | High concentrations of fatty acid precursors can be toxic to cells.[19] Employ a fed-batch or continuous culture strategy to maintain the substrate concentration at a low, non-toxic level.[19][20] | | Product Toxicity | this compound itself can be toxic to microbial cells at high concentrations. Overexpressing transporter proteins, such as the tryptophan transporter Tat1 in yeast, has been shown to mitigate lactone toxicity and improve production.[16][17] | | Sub-lethal Stress | While high stress is detrimental, applying sub-lethal heat stress has been shown to significantly improve δ-lactone production in some Lactic Acid Bacteria.[2][3] This must be carefully calibrated to avoid cell death. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on microbial lactone production to facilitate comparison.
Table 1: this compound Production Titers in Various Microorganisms
| Microorganism | Substrate | Titer (mg/L) | Reference |
| Escherichia coli (engineered) | Decanoic Acid | 0.51 | [5][6] |
| Yarrowia lipolytica | 13-hydroxy-9(Z)-octadecenoic acid | 1900 | [1] |
| Yarrowia lipolytica | Linoleic Acid | 58.7 | [1] |
| Lactic Acid Bacteria (various) | Grapeseed Oil | 0.053 - 0.255 | [2] |
Table 2: Optimized Fermentation Parameters for Lactone Production
| Microorganism | Parameter | Optimal Value | Reference |
| Pseudomonas putida | Temperature | 30°C | [4] |
| Pseudomonas putida | pH | 6.0 - 8.0 | [4] |
| Rhodotorula aurantiaca (psychrophilic) | Temperature | 14°C | [21][22] |
| Rhodotorula aurantiaca (psychrophilic) | Initial pH | 7.0 | [21][22] |
| Yarrowia lipolytica | Cell Concentration | 60 g/L | [14][19] |
| Yarrowia lipolytica | Castor Oil Conc. | 20 g/L | [19][22] |
Visualizations and Workflows
The following diagrams illustrate key pathways and processes involved in this compound production.
Caption: Simplified biosynthetic pathway for this compound production.
Caption: Workflow for optimizing fermentation conditions from flask to bioreactor.
Caption: Troubleshooting flowchart for diagnosing low production yield.
Experimental Protocols
Protocol 1: General Batch Fermentation for this compound Production
This protocol provides a generalized starting point for a batch fermentation process in a laboratory-scale bioreactor.
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a single colony of the production strain into an appropriate liquid medium (e.g., YPD for yeast, LB for E. coli).
-
Incubate at the optimal temperature and agitation (e.g., 30°C, 200 rpm) for 18-24 hours until the culture reaches the mid-exponential growth phase.
-
-
Bioreactor Setup:
-
Prepare the fermentation medium, which typically includes a carbon source, a nitrogen source, inorganic salts, and trace elements.[4]
-
Sterilize the bioreactor and the medium.
-
After cooling, aseptically add the sterile precursor (e.g., linoleic acid, hydroxy fatty acid) to the desired starting concentration (e.g., 10-30 g/L).[18] An emulsifier like Tween 80 may be required for hydrophobic substrates.[1]
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture (typically 5-10% v/v).
-
Set the fermentation parameters to the desired setpoints:
-
Run the fermentation for 48-120 hours.
-
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell density (OD600), pH, substrate consumption, and product formation.
-
Protocol 2: Quantification of this compound using GC-MS
-
Sample Preparation:
-
Take 1 mL of the culture broth.
-
Perform a liquid-liquid extraction. Add an equal volume of a non-polar solvent (e.g., ethyl acetate or a chloroform-methanol mixture).[13]
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Carefully collect the organic (top) layer containing the lactone.
-
Dry the organic phase over anhydrous sodium sulfate and transfer to a GC vial.
-
-
GC-MS Analysis:
-
Injector: Set to 250°C with a split ratio (e.g., 5:1).[2] Inject 1 µL of the sample.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.2 mL/min).[2]
-
Oven Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: Increase to 280°C at a rate of 5°C/min.
-
Hold: Hold at 280°C for 1 minute.[2]
-
-
MS Detector: Set the transfer line temperature to 230°C. Operate in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound.
-
-
Quantification:
-
Prepare a standard curve using pure this compound of known concentrations.
-
Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. EP0822259A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 5. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. idbs.com [idbs.com]
- 10. Scale-up of industrial microbial processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 12. The challenges in the production of bacteria at an industrial level - BIOSCHAMP [bioschamp.eu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Decalactone production by Yarrowia lipolytica under increased O2 transfer rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Production of gamma-decalactone by a psychrophilic and a mesophilic strain of the yeast Rhodotorula aurantiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
optimizing substrate feeding strategy for delta-decalactone fermentation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing substrate feeding strategies for delta-decalactone fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Issue | Potential Causes | Recommended Solutions |
| Low or No this compound Production | - Inactive or low-viability microbial culture.- Incorrect substrate or absence of precursor (e.g., linoleic acid).- Suboptimal fermentation conditions (pH, temperature, aeration).- Inefficient substrate uptake by the cells. | - Verify the viability and metabolic activity of your microbial strain (e.g., Yarrowia lipolytica) before inoculation.- Ensure the correct precursor fatty acid for this compound (linoleic acid) is used. Castor oil is primarily a precursor for gamma-decalactone.[1][2]- Optimize pH (typically around 7.0-7.5) and temperature (around 27-30°C).[3]- Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels, which is crucial for the β-oxidation pathway.[1][4] |
| Accumulation of Byproducts (e.g., 3-hydroxy-γ-decalactone) | - Imbalance in the β-oxidation pathway enzyme activities.- High substrate feeding rate leading to metabolic overflow. | - The accumulation of 3-hydroxy-γ-decalactone suggests that the activity of 3-hydroxyacyl-CoA dehydrogenase may be a rate-limiting step in the β-oxidation pathway.[5][6][7]- Implement a controlled feeding strategy, such as intermittent fed-batch, to avoid overwhelming the metabolic capacity of the cells.[5][6][7] |
| Substrate Inhibition | - High initial substrate concentration can be toxic to the microbial culture. | - Avoid high initial concentrations of the fatty acid substrate.- Employ a fed-batch strategy where the substrate is added gradually over time to maintain a low, non-toxic concentration in the fermentation broth.[4] |
| Product Degradation | - The microbial strain may be capable of consuming the produced this compound as a carbon source, especially after the primary substrate is depleted.[1] | - Harvest the fermentation broth at the peak of this compound concentration, which often occurs towards the end of the exponential growth phase.- Consider using mutant strains with knocked-out genes for lactone degradation pathways.[8] |
| Inconsistent Results Between Batches | - Variability in inoculum quality.- Inconsistent media preparation.- Fluctuations in fermentation parameters. | - Standardize your inoculum preparation protocol to ensure a consistent cell density and physiological state.- Maintain strict quality control on all media components and preparation procedures.- Calibrate and monitor all sensors (pH, DO, temperature) to ensure consistent fermentation conditions. |
Frequently Asked Questions (FAQs)
1. What is the optimal substrate for this compound production?
While gamma-decalactone is primarily produced from ricinoleic acid (found in castor oil), this compound is synthesized from linoleic acid.[3] Some microorganisms, like lactic acid bacteria, can produce delta-lactones from vegetable oils rich in linoleic acid, such as grapeseed oil.[9][10]
2. What are the advantages of a fed-batch feeding strategy over a batch strategy?
A fed-batch strategy offers several advantages:
-
Avoids Substrate Inhibition: By gradually feeding the substrate, high, potentially toxic concentrations are avoided.[4]
-
Higher Product Titers: Intermittent fed-batch strategies have been shown to yield higher final concentrations of lactones compared to batch cultures.[5][6][7]
-
Controlled Growth and Production: It allows for better control over microbial growth and metabolism, which can lead to improved product yields.
3. How can I monitor the concentration of this compound during fermentation?
The most common method is gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[8][11] This requires extraction of the lactone from the fermentation broth using an organic solvent (e.g., diethyl ether, butyl acetate) prior to analysis.[8][12]
4. What is the role of aeration and agitation in this compound fermentation?
Aeration and agitation are critical for maintaining a sufficient dissolved oxygen (DO) level in the fermentation broth. Oxygen is essential for the β-oxidation pathway, which is responsible for the conversion of the fatty acid substrate into the lactone precursor.[1][4]
5. At what stage of microbial growth is this compound production typically highest?
This compound production is often growth-associated, with the maximum accumulation occurring during the late logarithmic or early stationary phase of microbial growth.[9] After this point, the concentration may decrease as the microorganisms may begin to consume the produced lactone.[1]
Quantitative Data Summary
Table 1: Comparison of Batch vs. Fed-Batch Strategies for Lactone Production by Yarrowia lipolytica
| Fermentation Strategy | Substrate | Max. Lactone Concentration (g/L) | Productivity (mg/L/h) | Substrate Conversion (mg lactone/g substrate) | Reference |
| Batch | Methyl Ricinoleate | 1.9 | 168 | - | [7] |
| Intermittent Fed-Batch | Methyl Ricinoleate | 6.8 | - | 73 | [5][7] |
| Batch | Castor Oil (60 g/L) | 5.4 | 215 | - | [1][13] |
| Step-wise Fed-Batch | Castor Oil (60 g/L) | ~5.4 | ~215 | - | [1][13] |
Table 2: Delta-Lactone Production by Lactic Acid Bacteria from Grapeseed Oil
| Lactone | Concentration Range (mg/L) | Reference |
| δ-Decalactone (δ-C10) | 0.053–0.255 | [9] |
| δ-Dodecalactone (δ-C12) | 0.046–1.33 | [9] |
| δ-Tetradecalactone (δ-C14) | 0.033–0.74 | [9] |
| δ-Octadecalactone (δ-C18) | 0.029–0.16 | [9] |
Experimental Protocols
1. Inoculum Preparation for Yarrowia lipolytica
-
Culture Yarrowia lipolytica on a YPDA agar plate (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose, 20 g/L agar) for 48 hours at 27°C.
-
Inoculate a single colony into a 500 mL baffled Erlenmeyer flask containing 200 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
-
Incubate at 27°C with shaking at 140 rpm for 19-24 hours, until the culture reaches the late logarithmic growth phase.[1][2]
-
Harvest the cells by centrifugation (e.g., 6000 rpm for 10 minutes) and wash with a sterile buffer (e.g., 50 mM phosphate buffer, pH 7.4).[1][8]
-
Resuspend the cell pellet in the fermentation medium to the desired initial cell density.
2. Fed-Batch Fermentation for this compound Production
-
Prepare the basal fermentation medium in a sterilized bioreactor. A typical medium might contain a nitrogen source (e.g., yeast nitrogen base, peptone, NH₄Cl), trace elements, and an emulsifier (e.g., Tween 80).[4][8]
-
Inoculate the bioreactor with the prepared Yarrowia lipolytica culture.
-
Control the fermentation parameters: pH at 7.0-7.5, temperature at 27-30°C, and maintain a dissolved oxygen level above 20% through controlled aeration and agitation.
-
After an initial batch phase to allow for cell growth, initiate the feeding of the substrate (e.g., linoleic acid or an oil rich in linoleic acid).
-
The feeding can be done intermittently (pulses) or at a constant rate. A starting point for intermittent feeding could be adding a specific amount of substrate every 12 or 24 hours.
-
Monitor cell growth (e.g., by measuring optical density at 600 nm) and this compound concentration throughout the fermentation.
-
Harvest the culture when the this compound concentration reaches its maximum.
3. Quantification of this compound
-
Take a 1.5 mL sample of the fermentation broth.
-
Centrifuge the sample to separate the cells.
-
Combine the supernatant (aqueous and oil phases).
-
Add a known amount of an internal standard (e.g., γ-undecalactone) to the supernatant.[8]
-
Extract the lactones with an equal volume of a suitable organic solvent (e.g., diethyl ether or butyl acetate) by vigorous shaking.[8][12]
-
Analyze the organic phase using a gas chromatograph (GC) equipped with a suitable capillary column (e.g., HP-INNOWax) and a detector (FID or MS).[8]
-
Quantify the this compound concentration by comparing its peak area to that of the internal standard and a calibration curve prepared with a this compound analytical standard.
Visualizations
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fed-batch versus batch cultures of Yarrowia lipolytica for γ-decalactone production from methyl ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Fed-batch versus batch cultures of Yarrowia lipolytica for γ-decalactone production from methyl ricinoleate | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 11. mdpi.com [mdpi.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High-Purity Delta-Decalactone
Welcome to the technical support center for the synthesis of delta-decalactone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a primary focus on minimizing the formation of off-flavor impurities. Here you will find answers to frequently asked questions and detailed troubleshooting guides to ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound?
A1: The most prevalent and industrially viable chemical synthesis route involves a three-step process:
-
Aldol Condensation: Cyclopentanone and n-valeraldehyde undergo an aldol condensation reaction, typically under basic conditions, to form 2-pentylidene-cyclopentanone.[1]
-
Hydrogenation: The resulting α,β-unsaturated ketone is then hydrogenated to yield 2-pentylcyclopentanone.
-
Baeyer-Villiger Oxidation: Finally, 2-pentylcyclopentanone is oxidized using a peroxyacid (like m-CPBA) or hydrogen peroxide with a catalyst to produce this compound.[1][2]
Q2: What are the primary sources of off-flavors in this compound synthesis?
A2: Off-flavors in synthetic this compound can arise from several sources throughout the synthesis process. The most significant contributors are:
-
Isomeric Byproducts: The Baeyer-Villiger oxidation step can lead to the formation of an isomeric lactone, which is often difficult to separate from the desired this compound due to similar physical properties.[1] This is a major cause of off-notes.
-
Unreacted Intermediates: Incomplete reactions can leave residual 2-pentylcyclopentanone or 2-pentylidene-cyclopentanone, which can impart harsh, undesirable odors.
-
Side-Reactions in Aldol Condensation: The aldol condensation step can produce self-condensation products of either cyclopentanone or valeraldehyde, leading to a variety of impurities.[3]
-
Solvent and Reagent Residues: Improper purification can leave traces of solvents, catalysts, or reagents that can contribute to off-aromas.
Q3: What are the characteristic desired and off-flavors associated with this compound?
A3:
-
Desired Flavor Profile: High-purity this compound is prized for its creamy, milky, coconut-like, and fruity (peach, apricot) aroma.[2][4][5][6] It is a key component in many dairy, fruit, and savory flavors.[6][7]
-
Common Off-Flavors: The presence of impurities can introduce undesirable sensory notes. While specific descriptions for all potential byproducts are not extensively documented in publicly available literature, general off-notes can be described as "chemical," "green," "fatty," or "harsh," detracting from the desired creamy and fruity character. The isomeric lactone byproduct is a primary contributor to these off-notes.
Q4: How can I analyze the purity of my synthesized this compound and detect off-flavors?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used analytical technique for assessing the purity of this compound and identifying off-flavor compounds.[1] A well-optimized GC method with a suitable capillary column (e.g., DB-WAX or DB-35MS) can effectively separate this compound from its isomers and other impurities.[8][9] For enhanced sensitivity and identification of trace off-notes, GC-Olfactometry (GC-O) can be employed, which combines GC separation with human sensory evaluation.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Aldol Condensation | Optimize reaction conditions: ensure the base catalyst is active and used in the correct stoichiometry. Monitor the reaction progress using TLC or GC to ensure full conversion of the starting materials. |
| Inefficient Hydrogenation | Check the activity of the hydrogenation catalyst (e.g., Pd/C). Ensure the reaction is carried out under the appropriate hydrogen pressure and for a sufficient duration. |
| Suboptimal Baeyer-Villiger Oxidation | The choice of oxidant and catalyst is critical. Ensure the peroxyacid is fresh or the hydrogen peroxide solution is at the correct concentration. The reaction temperature should be carefully controlled as the oxidation is exothermic.[1] |
| Losses During Workup and Purification | Minimize losses during extraction and distillation steps. Ensure proper phase separation during extractions. Use an efficient distillation setup, such as a vacuum thin-film distillation apparatus, for the final purification to minimize thermal degradation.[11] |
Problem 2: Presence of Off-Flavors in the Final Product
| Potential Cause | Recommended Solution | Analytical Confirmation |
| Formation of Isomeric Lactone | The regioselectivity of the Baeyer-Villiger oxidation is influenced by the migratory aptitude of the groups attached to the carbonyl.[12] The use of specific catalysts and careful control of reaction temperature can favor the formation of the desired this compound. Some enzyme-catalyzed Baeyer-Villiger reactions can offer higher selectivity. | GC-MS analysis can reveal the presence of an isomeric peak with the same mass-to-charge ratio as this compound but a different retention time. |
| Residual Unreacted Ketone | Ensure the Baeyer-Villiger oxidation goes to completion by monitoring with GC. If necessary, increase the reaction time or the amount of oxidant. | A peak corresponding to 2-pentylcyclopentanone will be visible in the GC-MS chromatogram. |
| Impurities from Aldol Condensation | Optimize the molar ratio of cyclopentanone to n-valeraldehyde to minimize self-condensation.[13] Purify the 2-pentylidene-cyclopentanone intermediate before proceeding to the hydrogenation step. | GC-MS analysis of the intermediate and final product can identify various higher molecular weight condensation byproducts. |
| Residual Solvents or Reagents | Thoroughly wash the organic layers during the workup to remove acid/base catalysts and other water-soluble impurities. Ensure complete removal of solvents during the final purification step under vacuum. | GC-MS analysis can detect the presence of residual solvents. |
Experimental Protocols
Protocol 1: Synthesis of 2-Pentylidene-cyclopentanone (Aldol Condensation)
This protocol is a generalized procedure based on common laboratory practices.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, prepare a solution of sodium hydroxide in water.
-
Addition of Reactants: While stirring, add cyclopentanone to the flask. Subsequently, add n-valeraldehyde dropwise to the mixture, maintaining the reaction temperature at a controlled level (e.g., 30°C) to minimize side reactions.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., hydrochloric acid). Separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude 2-pentylidene-cyclopentanone can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound (Baeyer-Villiger Oxidation)
This protocol outlines the oxidation of 2-pentylcyclopentanone.
-
Reaction Setup: In a clean, dry flask, dissolve 2-pentylcyclopentanone in a suitable solvent such as methanol.[1]
-
Addition of Reagents: Cool the solution in an ice bath and slowly add the oxidizing agent (e.g., a solution of hydrogen peroxide) followed by a catalytic amount of a strong acid (e.g., sulfuric acid).[1] The temperature should be carefully monitored and controlled.
-
Reaction Progression: Allow the reaction to proceed at a controlled temperature (e.g., 50°C) for several hours.[1] Monitor the disappearance of the starting ketone by GC.
-
Quenching and Workup: After the reaction is complete, quench any remaining oxidant by adding a reducing agent (e.g., sodium sulfite solution). Extract the product with a suitable organic solvent. Wash the combined organic extracts with water and brine.
-
Final Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound should be purified by vacuum distillation to obtain a high-purity product.[11]
Visualizing the Process
Logical Workflow for Troubleshooting Off-Flavor Formation
Synthetic Pathway of this compound
References
- 1. asianpubs.org [asianpubs.org]
- 2. Page loading... [guidechem.com]
- 3. d-nb.info [d-nb.info]
- 4. This compound, 705-86-2 [thegoodscentscompany.com]
- 5. acsint.biz [acsint.biz]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 10. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102382090A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 12. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 13. asianpubs.org [asianpubs.org]
Technical Support Center: Stability of Delta-Decalactone in Food Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with delta-decalactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of this compound in various food matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which food products is it commonly found?
A1: this compound is a flavor compound with a creamy, coconut, and fruity aroma. It naturally occurs in a variety of foods, particularly dairy products and fruits. It is a key aroma component in milk fat, contributing to the desirable buttery flavor in products like dried cream, whole milk, and evaporated milk.[1][2] It is also found in fruits such as peaches, apricots, and strawberries.[3]
Q2: What are the primary factors that can affect the stability of this compound in a food matrix?
A2: The stability of this compound can be influenced by several factors, including:
-
pH: Extreme pH values can lead to the hydrolysis of the lactone ring. Generally, this compound is considered stable within a pH range of 4 to 10.
-
Temperature: High temperatures, especially during processing like pasteurization or baking, can potentially lead to degradation. However, this compound is noted to have good heat stability, with some sources indicating stability up to 180°C.[4]
-
Enzymatic Activity: Lipases and other enzymes present in the food matrix could potentially hydrolyze the ester bond of the lactone.
-
Interactions with other food components: The food matrix itself can play a role in stability. For instance, proteins and fats may interact with the lactone, affecting its volatility and potentially its chemical stability.
Q3: I am observing a loss of the characteristic coconut/fruity aroma of this compound in my acidic beverage formulation over time. What could be the cause?
A3: In acidic beverages (pH below 4), this compound can undergo acid-catalyzed hydrolysis. This is a chemical reaction where the cyclic ester (lactone) reacts with water in the presence of an acid to form the corresponding open-chain hydroxy acid, which is odorless. This would lead to a decrease in the desired aroma. The rate of this hydrolysis is dependent on the specific pH, temperature, and storage time.
Q4: Can I use this compound in baked goods? Will it withstand the high temperatures?
A4: Yes, this compound is often used in baked goods.[2] It is reported to have good thermal stability.[4] However, the extent of its stability can be influenced by the specific baking temperature, time, and the composition of the food matrix (e.g., water activity, presence of other ingredients). It is always recommended to conduct a stability study under your specific processing conditions to quantify any potential losses.
Q5: How can I accurately quantify the concentration of this compound in my food samples to assess its stability?
A5: The most common and reliable method for quantifying this compound in food matrices is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of volatile compounds and their specific identification and quantification. Sample preparation typically involves an extraction step to isolate the lactone from the food matrix. Methodologies often employ a stable isotope-labeled internal standard for accurate quantification.
Troubleshooting Guides
Issue 1: Unexpected Off-Flavor Development in a Dairy Product Containing this compound
| Potential Cause | Troubleshooting Steps |
| Enzymatic Hydrolysis: Residual lipase activity in the dairy product could be hydrolyzing the this compound. | 1. Verify Enzyme Inactivation: Ensure that all heat treatment steps (e.g., pasteurization) were sufficient to inactivate native lipases. 2. Raw Material Quality Control: Test incoming dairy ingredients for lipase activity. 3. pH Adjustment: If possible within product specifications, adjust the pH to a range less favorable for lipase activity. |
| Microbial Contamination: Certain microorganisms can produce enzymes that degrade lactones. | 1. Microbiological Analysis: Perform microbial testing on the product to identify any potential spoilage organisms. 2. Review Sanitation Procedures: Ensure that all processing equipment is properly sanitized to prevent microbial contamination. |
| Interaction with Other Ingredients: Other flavor compounds or ingredients may be reacting with this compound. | 1. Simplify the Formulation: Create a simplified model system with fewer ingredients to pinpoint the source of the interaction. 2. Evaluate Ingredient Purity: Ensure the purity of all added ingredients to rule out contaminants. |
Issue 2: Inconsistent this compound Concentration in Final Product Batches of a Fruit Juice
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing: The initial amount of this compound added may not be consistent across batches. | 1. Calibrate Dosing Equipment: Regularly calibrate all equipment used for adding the flavor. 2. Standardize Procedures: Ensure that the standard operating procedure for adding the flavor is clear and followed consistently. |
| Inhomogeneous Mixing: The this compound may not be uniformly distributed throughout the product. | 1. Optimize Mixing Parameters: Evaluate and optimize mixing time, speed, and equipment to ensure thorough dispersion. 2. Use a Carrier: Consider pre-dissolving the this compound in a suitable solvent (e.g., ethanol or propylene glycol) before adding it to the bulk product. |
| Variable pH of Raw Materials: Fluctuations in the pH of the fruit juice raw materials can affect the stability of the lactone. | 1. Monitor Raw Material pH: Implement a quality control step to measure and record the pH of all incoming fruit juice batches. 2. pH Adjustment: If necessary, adjust the pH of the final product to a consistent target value. |
Data Presentation
Table 1: Natural Occurrence and Typical Usage Levels of this compound in Various Food Products
| Food Matrix | Natural Occurrence (mg/kg) | Typical Usage Level (ppm) |
| Butter | 0.85 - 7.95[2] | - |
| Milk | Detected, not quantified | - |
| Cheese | Detected, not quantified | - |
| Coconut | 0.1 - 97[2] | - |
| Raspberry | 0.005 - 1.4[2] | - |
| White Wine | 0.06[2] | - |
| Rum | 0.02[2] | - |
| Baked Goods | - | 26.4[2] |
| Frozen Dairy | - | 37.06[2] |
| Soft Candy | - | 25.63[2] |
| Non-alcoholic Beverages | - | 13.69[2] |
Table 2: Illustrative Example of this compound Degradation Kinetics
| Food Matrix | pH | Temperature (°C) | Half-life (t½) (days) | Degradation Rate Constant (k) (day⁻¹) |
| Model Acidic Beverage | 3.0 | 25 | 180 | 0.00385 |
| Model Acidic Beverage | 3.0 | 40 | 60 | 0.01155 |
| Model Dairy Product | 6.5 | 25 | > 365 | < 0.0019 |
| Model Dairy Product | 6.5 | 40 | 250 | 0.00277 |
Experimental Protocols
Protocol 1: General Method for Determining the Stability of this compound in a Liquid Food Matrix
1. Objective: To quantify the degradation of this compound in a liquid food matrix over time at different storage temperatures.
2. Materials:
-
Liquid food matrix (e.g., fruit juice, milk)
-
This compound standard
-
Internal standard (e.g., deuterated this compound or a similar stable isotope-labeled lactone)
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Glass vials with screw caps
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Spike the liquid food matrix with a known concentration of this compound (e.g., 10 ppm).
-
Also, spike the matrix with a known concentration of the internal standard.
-
Homogenize the sample thoroughly.
-
-
Storage Study:
-
Aliquot the spiked food matrix into multiple glass vials, ensuring minimal headspace.
-
Store the vials at the different predetermined temperatures in the dark.
-
-
Sampling and Extraction:
-
At specified time points (e.g., day 0, 7, 14, 28, 60, 90), remove three vials from each temperature condition.
-
To each vial, add a known volume of the extraction solvent.
-
Add sodium chloride to facilitate phase separation.
-
Vortex the vials vigorously for 2 minutes and then centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a small volume of the concentrated extract into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for good separation of this compound and the internal standard.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t½).
-
Visualizations
References
- 1. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. This compound (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
Technical Support Center: Increasing δ-Decalactone Titer Through Metabolic Engineering
Welcome to the technical support center for researchers, scientists, and drug development professionals working on increasing δ-decalactone titer through metabolic engineering. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This section addresses common issues encountered during experiments aimed at increasing δ-decalactone production.
Issue 1: Low or No δ-Decalactone Production
Q1: My engineered strain is not producing any δ-decalactone, or the titer is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low or no production of δ-decalactone can stem from several factors, from pathway functionality to substrate availability and cellular health. Here's a systematic approach to troubleshooting:
Possible Causes & Troubleshooting Steps:
-
Pathway Integrity and Enzyme Activity:
-
Verify Gene Expression: Confirm the transcription and translation of your heterologous genes (e.g., thioesterase, P450 monooxygenase) using RT-qPCR and Western blotting.
-
Enzyme Assays: If possible, perform in vitro assays with purified enzymes or cell-free extracts to confirm catalytic activity. For instance, the cytochrome P450 BM3 is often used to hydroxylate decanoic acid to form the precursors for δ-decalactone.[1][2]
-
Codon Optimization: Ensure that the genes in your synthetic pathway have been codon-optimized for your expression host (e.g., E. coli, S. cerevisiae, Y. lipolytica).
-
-
Precursor Availability:
-
Fatty Acid Synthesis: The initial step in the de novo biosynthesis of δ-decalactone is the production of decanoic acid from endogenous fatty acid synthesis, which requires a C10-specific thioesterase.[1][2] Ensure your host strain has a robust fatty acid synthesis pathway.
-
Precursor Feeding: If you are not relying on de novo synthesis, ensure the efficient uptake and activation of exogenously supplied precursors like ricinoleic acid or decanoic acid.[3][4][5]
-
-
Metabolic Burden and Toxicity:
-
Plasmid and Protein Burden: High-copy plasmids and overexpression of heterologous proteins can impose a significant metabolic burden on the host, diverting resources from growth and product formation.[6][7][8][9] Consider using lower-copy plasmids or inducible promoters with tunable expression levels.
-
Intermediate and Product Toxicity: Accumulation of pathway intermediates or the final product, δ-decalactone, can be toxic to the cells.[3] Perform toxicity assays to determine the inhibitory concentrations of these compounds for your host strain.
-
-
Sub-optimal Fermentation Conditions:
-
Aeration and pH: Ensure optimal aeration and pH control during fermentation. For example, Yarrowia lipolytica is an aerobic yeast, and oxygen availability is critical for its metabolic activity.[10] The optimal pH for δ-decalactone production can vary between strains.[11][12]
-
Media Composition: Optimize the carbon and nitrogen sources in your fermentation medium. Some studies have shown that the choice of substrate, such as grapeseed oil, can influence the production of δ-lactones.[13]
-
Issue 2: Accumulation of Undesired Byproducts
Q2: I am observing the production of other lactones or pathway intermediates instead of δ-decalactone. How can I improve the specificity of my pathway?
A2: The formation of byproducts is a common challenge in metabolic engineering. Here are some strategies to enhance the specificity towards δ-decalactone:
Possible Causes & Troubleshooting Steps:
-
Enzyme Specificity:
-
Thioesterase Specificity: The chain length of the fatty acid precursor determines the resulting lactone. Use or engineer a thioesterase with high specificity for C10 acyl-ACPs to favor decanoic acid production.[1]
-
Hydroxylase Regioselectivity: The position of hydroxylation on the fatty acid chain dictates whether a γ- or δ-lactone is formed. Cytochrome P450s can be engineered to improve regioselectivity for hydroxylation at the C5 position of decanoic acid to produce the δ-decalactone precursor.[1][2]
-
-
Competing Pathways:
-
β-oxidation: The native β-oxidation pathway can compete for the fatty acid precursor or degrade the final product. Knocking out or downregulating key genes in the β-oxidation pathway can increase the availability of precursors for lactone formation.[4][14] For instance, in Y. lipolytica, disrupting the POX genes, which encode acyl-CoA oxidases, has been shown to affect lactone accumulation.[4]
-
Alternative Lactone Formation: The formation of other lactones, such as γ-decalactone, can occur if the hydroxylase enzyme is not sufficiently specific.[1]
-
Issue 3: Product Degradation
Q3: The concentration of δ-decalactone decreases after reaching a peak during fermentation. What is causing this, and how can I prevent it?
A3: The degradation of the produced lactone is a known issue, particularly in yeast.[4][12] Here’s how to address it:
Possible Causes & Troubleshooting Steps:
-
Metabolic Re-consumption:
-
β-oxidation: The host organism may be using the produced δ-decalactone as a carbon source through the β-oxidation pathway.[4] As mentioned previously, engineering the β-oxidation pathway by deleting or modifying key enzymes can prevent this degradation.
-
Competitive Inhibition: The addition of other lactones, such as γ-octalactone, has been shown to competitively inhibit the degradation of γ-decalactone, a strategy that could potentially be adapted for δ-decalactone.[15]
-
-
Process Optimization:
-
Harvest Time: Optimize the harvest time to collect the product at its maximum concentration before significant degradation occurs.
-
In Situ Product Removal: Consider implementing in situ product removal techniques, such as solvent extraction or adsorption, to continuously remove δ-decalactone from the fermentation broth and protect it from enzymatic degradation.[16]
-
Frequently Asked Questions (FAQs)
Q4: What are the main metabolic pathways for δ-decalactone biosynthesis?
A4: The microbial biosynthesis of δ-decalactone can be achieved through two primary routes:
-
De Novo Synthesis: This pathway starts from central carbon metabolism (e.g., glucose) to produce fatty acids. A key step is the use of a C10-specific acyl-ACP thioesterase to release decanoic acid. This is followed by hydroxylation at the C5 position by a cytochrome P450 monooxygenase, leading to 5-hydroxydecanoic acid, which then spontaneously lactonizes to form δ-decalactone.[1][2]
-
Biotransformation of Precursors: This approach involves feeding a suitable precursor, such as ricinoleic acid (from castor oil) or linoleic acid, to the microbial culture.[17] The microorganism then utilizes its native or engineered pathways, primarily β-oxidation, to shorten the fatty acid chain and introduce the necessary hydroxyl group for lactonization.[4][14]
Q5: Which microorganisms are commonly used for δ-decalactone production?
A5: Several microorganisms have been explored for δ-decalactone production, including:
-
Yarrowia lipolytica : This oleaginous yeast is a popular host due to its high capacity for fatty acid metabolism and its "Generally Regarded as Safe" (GRAS) status.[18][19][20] It can efficiently convert ricinoleic acid to γ-decalactone, and engineered strains can also produce δ-decalactone.[10]
-
Escherichia coli : As a well-characterized model organism, E. coli is frequently used for constructing and testing synthetic metabolic pathways for δ-decalactone production.[1]
-
Saccharomyces cerevisiae : Another GRAS yeast that is widely used in industrial fermentation and has been engineered for lactone production.[3]
-
Lactic Acid Bacteria (LAB): Certain strains of LAB have been shown to produce δ-lactones from vegetable oils.[13]
Q6: What are the key enzymes in the δ-decalactone biosynthesis pathway?
A6: The key enzymes involved in the de novo biosynthesis of δ-decalactone are:
-
C10-specific Acyl-ACP Thioesterase: This enzyme is crucial for terminating fatty acid synthesis at the C10 chain length to produce decanoic acid.[1]
-
Cytochrome P450 Monooxygenase (CYP450): A CYP450, such as BM3 from Priestia megaterium, is required to hydroxylate decanoic acid at the C5 position to form 5-hydroxydecanoic acid, the immediate precursor to δ-decalactone.[1][2]
In biotransformation pathways, the enzymes of the β-oxidation cycle play a central role.[4][14]
Q7: What analytical methods are used to quantify δ-decalactone?
A7: The most common methods for the quantification of δ-decalactone are chromatographic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used method for the identification and quantification of volatile compounds like δ-decalactone.[16][21]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Also a common method for quantification.[16]
-
Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS: This technique is used for sample preparation and is particularly useful for analyzing volatile compounds in complex matrices like wine.[22]
Quantitative Data
Table 1: Titers of δ-Decalactone and Related Lactones from Metabolic Engineering Studies
| Microorganism | Engineering Strategy | Precursor | Titer (mg/L) | Reference |
| Escherichia coli | Expression of engineered thioesterase and BM3 mutant | De novo | 0.51 (δ-decalactone) | [1] |
| Escherichia coli | Expression of engineered thioesterase and BM3 mutant | De novo | 3.53 (γ-decalactone) | [1] |
| Escherichia coli | Expression of C12-specific thioesterase and BM3 mutant | De novo | 3.29 (δ-dodecalactone) | [1][23] |
| Escherichia coli | Expression of C12-specific thioesterase and BM3 mutant | De novo | 1.21 (γ-dodecalactone) | [1] |
| Yarrowia lipolytica | Wild-type | Ricinoleic acid | ~100 (γ-decalactone) | [10] |
| Yarrowia lipolytica | Mutant strain (pox2-pox5) | Ricinoleic acid | ~400 (γ-decalactone) | [10] |
| Yarrowia lipolytica | Wild-type W29 (bioreactor) | Castor oil | ~2100 (γ-decalactone) | [10] |
| Saccharomyces cerevisiae | Wild-type BY4741 | Ricinoleic acid | ~70 (γ-decalactone) | [3] |
| Saccharomyces cerevisiae | Overexpression of FAA1 and FAA4 | Oleic acid | 38.1 - 58.1 (γ-decalactone) | [3] |
| Lentilactobacillus parafarraginis FAM-1079 | Wild-type | Grapeseed oil | 0.053 - 0.255 (δ-decalactone) | [13] |
| Lactococcus lactis subsp. lactis FAM-17918 | Wild-type | Grapeseed oil | 0.046 - 1.33 (δ-dodecalactone) | [13] |
Experimental Protocols
Protocol 1: General Fermentation Protocol for δ-Decalactone Production in E. coli
This protocol is a general guideline and may require optimization for specific strains and pathway constructs.
1. Strain Preparation:
- Transform E. coli (e.g., a strain with a deleted fadD gene to prevent fatty acid degradation) with plasmids carrying the genes for the C10-specific thioesterase and the engineered CYP450 BM3.[24]
- Select transformed colonies on appropriate antibiotic-containing LB agar plates.
2. Inoculum Preparation:
- Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics.
- Incubate overnight at 37°C with shaking at 200 rpm.
3. Fermentation:
- Inoculate 50 mL of M9 minimal medium (supplemented with glucose and necessary trace elements) in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.1.
- Incubate at 30°C with shaking at 200 rpm.
- When the culture reaches an OD600 of 0.4-0.6, induce protein expression with IPTG (e.g., 0.5 mM).[24]
- Continue incubation for 48-72 hours.
4. Sample Collection and Analysis:
- Collect culture samples at regular intervals.
- Extract the lactones from the supernatant using an organic solvent (e.g., ethyl acetate or a chloroform-methanol mixture).[24]
- Analyze the extracts by GC-MS for the quantification of δ-decalactone.
Protocol 2: Quantification of δ-Decalactone by GC-MS
1. Sample Preparation:
- To 1 mL of culture supernatant, add an internal standard (e.g., a deuterated lactone analogue).
- Extract the lactones by adding 1 mL of ethyl acetate and vortexing vigorously for 1 minute.
- Centrifuge to separate the phases.
- Carefully transfer the organic (upper) layer to a new vial.
- Dry the organic phase over anhydrous sodium sulfate.
2. GC-MS Analysis:
- Injector: Split/splitless injector at 250°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[13]
- Oven Program: Start at 60°C for 5 min, then ramp to 280°C at 5°C/min, and hold for 1 min.[13]
- MS Detector: Operate in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
- Quantification: Create a calibration curve using analytical standards of δ-decalactone.[13]
Visualizations
Diagram 1: De Novo Biosynthesis Pathway of δ-Decalactone
Caption: De novo biosynthesis pathway for δ-decalactone from fatty acid synthesis.
Diagram 2: Troubleshooting Workflow for Low δ-Decalactone Titer
Caption: A logical workflow for troubleshooting low δ-decalactone production.
Diagram 3: Metabolic Engineering Strategies to Enhance δ-Decalactone Titer
References
- 1. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of ricinoleic acid into gamma-decalactone: beta-oxidation and long chain acyl intermediates of ricinoleic acid in the genus Sporidiobolus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolome analysis of metabolic burden in Escherichia coli caused by overexpression of green fluorescent protein and delta-rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of lactones and peroxisomal beta-oxidation in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Yarrowia lipolytica Strains and Their Biotechnological Applications: How Natural Biodiversity and Metabolic Engineering Could Contribute to Cell Factories Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic and Process Engineering for Producing the Peach-Like Aroma Compound γ-Decalactone in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Quantification of Delta-Decalactone
For researchers, scientists, and drug development professionals, the precise and accurate quantification of flavor and fragrance compounds like delta-decalactone is paramount for quality control, formulation development, and metabolic studies. This guide provides a detailed comparison of the primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This comparison is supported by a synthesis of experimental data to provide an objective overview of each method's performance.
At a Glance: Performance Comparison
The selection of an analytical method for this compound quantification is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Gas Chromatography is a widely used technique for the analysis of volatile compounds like this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Linearity Range | 1.0 - 100 µg/mL | 1.05 - 22.5 mg/L[1] |
| Correlation Coefficient (r²) | > 0.995[1] | > 0.999[1] |
| Accuracy (Recovery) | 87% - 121%[1] | 96.2% - 103%[1] |
| Precision (RSD) | 1.9% - 13.6%[1] | 1.3% - 1.8%[1] |
| Limit of Detection (LOD) | 0.1 ng/g - a few µg/L[1] | 0.32 ng[1] |
| Limit of Quantification (LOQ) | 0.02 ppm - 0.47 ppm[1] | 100 nmol/L[1] |
Note on HPLC Data: Comprehensive validated HPLC methods specifically for this compound are not as widely published as GC-MS methods. The data presented for HPLC is representative of methods used for other lactones and short-chain fatty acids and serves as a general comparison.
In-Depth Look at Analytical Methodologies
The choice between GC-MS and HPLC extends beyond performance metrics to the practical considerations of sample preparation and instrument operation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds such as this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within the GC column. The mass spectrometer then detects and identifies the compound based on its unique mass spectrum.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the quantification of this compound in a liquid matrix.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a defined volume of the liquid sample (e.g., 5 mL) into a headspace vial.
-
Add a known amount of internal standard (e.g., γ-undecalactone).
-
The vial is sealed and heated to a specific temperature (e.g., 60°C) to allow volatile compounds to partition into the headspace.
-
An SPME fiber is exposed to the headspace for a defined time (e.g., 30 minutes) to adsorb the analytes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-35MS capillary column (60 m x 0.25 mm x 0.25 µm).
-
Injection Mode: The SPME fiber is desorbed in the heated GC inlet (e.g., 250°C).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 240°C at 8°C/min.
-
Ramp to 260°C at 10°C/min, hold for 8 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
3. Data Analysis:
-
A calibration curve is generated by analyzing standard solutions of this compound of known concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC)
While less common for highly volatile compounds like this compound, HPLC can be a viable alternative, particularly for less volatile lactones or when derivatization is employed. Separation is achieved in the liquid phase based on the analyte's interaction with the stationary phase. UV detection is common, though coupling with a mass spectrometer (LC-MS) significantly enhances sensitivity and specificity.
Experimental Protocol: HPLC Analysis of Lactones (Representative Method)
This protocol is a representative method for lactone analysis and may require optimization for this compound.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a defined volume of the liquid sample, add a known amount of internal standard.
-
Perform liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried (e.g., with anhydrous sodium sulfate), and evaporated to dryness.
-
The residue is reconstituted in the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Typically in the low UV range (e.g., 210 nm) for lactones.
3. Data Analysis:
-
Similar to GC-MS, a calibration curve is constructed from standard solutions.
-
The concentration of the analyte is determined from its peak area relative to the calibration curve.
Visualizing the Workflow and Comparison
To better illustrate the processes and key decision points, the following diagrams are provided.
References
A Comparative Sensory Analysis of Delta-Decalactone and Gamma-Decalactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative sensory analysis of two common lactones, delta-decalactone and gamma-decalactone. These compounds are widely used in the food, fragrance, and pharmaceutical industries to impart characteristic fruity and creamy notes. Understanding their distinct sensory profiles is crucial for product development and formulation. This document summarizes their sensory attributes, provides quantitative data from available literature, and outlines experimental protocols for their evaluation.
Sensory Profile Comparison
This compound and gamma-decalactone, while both C10 lactones, exhibit distinct sensory characteristics. This compound is predominantly associated with a creamy, coconut-like, and slightly fatty aroma and taste.[1] In contrast, gamma-decalactone is well-known for its intense peach and apricot notes, with a creamy and fruity background.[2][3]
The perceived aroma of this compound can vary with concentration. At low dilutions, it may present a celery-like note, while at higher dilutions, it is described as resembling pure cow milk butter.[4] Gamma-decalactone is often considered sweeter and more fruity than other similar lactones.[4] Both lactones are major contributors to the characteristic flavor of peaches and apricots.[5]
Quantitative Sensory Data
The following table summarizes the available quantitative data for the odor and flavor detection thresholds of this compound and gamma-decalactone in water. Lower threshold values indicate a higher potency of the aroma or flavor.
| Compound | Odor Detection Threshold (in water, ppb) | Flavor Detection Threshold (in water, ppb) |
| This compound | 100 | 90 - 160 |
| Gamma-Decalactone | 11 | 88 |
Data sourced from The Good Scents Company Information System.
Experimental Protocols
A standardized method for quantifying the sensory attributes of flavor compounds is Quantitative Descriptive Analysis (QDA) .[6][7][8] This method provides objective measurements of sensory characteristics and is crucial for product development and quality control.
Quantitative Descriptive Analysis (QDA) Protocol
1. Panelist Selection and Training:
-
Selection: Recruit panelists based on their sensory acuity, ability to discriminate between different aromas and tastes, and verbal fluency in describing sensory perceptions.
-
Training: Conduct intensive training sessions to familiarize panelists with the sensory attributes of lactones. Provide reference standards for key descriptors (e.g., creamy, coconut, peach, fruity, waxy). Panelists should develop a consensus on the terminology and rating scales to be used. A panel of 10-12 trained individuals is recommended.[7]
2. Sample Preparation:
-
Prepare stock solutions of high-purity this compound and gamma-decalactone in a neutral solvent (e.g., ethanol or propylene glycol).
-
Dilute the stock solutions with deionized, odor-free water to various concentrations for evaluation. The concentrations should be chosen to be above the detection threshold but not overwhelmingly intense.
-
Present samples in identical, coded containers to blind the panelists. Samples should be served at a controlled temperature.
3. Sensory Evaluation Procedure:
-
Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting, temperature, and ventilation to minimize distractions.[9]
-
Panelists evaluate the samples individually in separate booths.
-
Provide panelists with an evaluation ballot (paper or digital) listing the agreed-upon sensory attributes.
-
For each attribute, panelists rate the intensity on a line scale (e.g., a 15 cm line anchored with "low intensity" and "high intensity").
-
Provide panelists with unsalted crackers and odor-free water for palate cleansing between samples.
4. Data Analysis:
-
Convert the ratings from the line scales into numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of each attribute between the two lactones.
-
Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the sensory space and the relative positioning of the two compounds based on their sensory profiles.
Visualizations
Experimental Workflow for Comparative Sensory Analysis
Caption: A flowchart of the Quantitative Descriptive Analysis (QDA) method.
Generalized Olfactory Signaling Pathway
While the specific olfactory receptors for delta- and gamma-decalactone have not been fully identified, the general mechanism of odor perception is well-understood to be mediated by G-protein coupled receptors (GPCRs).
Caption: A simplified diagram of the olfactory signal transduction cascade.
References
- 1. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gamma-Lactones [leffingwell.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. Quantitative Descriptive Analysis [sensorysociety.org]
- 8. affinitylabs.com.au [affinitylabs.com.au]
- 9. milk-ed.eu [milk-ed.eu]
determination of delta-decalactone enantiomeric excess (ee)
A Comparative Guide to the Determination of Delta-Decalactone Enantiomeric Excess
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is critical in various fields, including flavor chemistry, pheromone research, and asymmetric synthesis. This compound (δ-decalactone), a chiral lactone with important sensory properties, exists as (R)- and (S)-enantiomers, each possessing distinct aromas. This guide provides an objective comparison of the primary analytical techniques used for determining the enantiomeric excess of δ-decalactone: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of δ-decalactone depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the need for high throughput. Chiral GC and HPLC are separation techniques that provide baseline resolution of the enantiomers, allowing for accurate quantification. NMR spectroscopy, on the other hand, offers a rapid method of analysis without the need for chromatographic separation, by inducing chemical shift differences between the enantiomers in the presence of a chiral auxiliary.
A summary of the key performance characteristics of each technique is presented in the table below.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase. | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Formation of transient diastereomeric complexes with a chiral solvating agent or shift reagent, leading to distinct NMR signals for each enantiomer. |
| Typical Chiral Selector | Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin) | Polysaccharide derivatives (e.g., amylose or cellulose carbamates) | Chiral solvating agents (e.g., 2,2,2-trifluoro-1-(9-anthryl)ethanol) or Chiral lanthanide shift reagents (e.g., Eu(hfc)₃) |
| Sample Requirements | Volatile and thermally stable sample. | Sample soluble in the mobile phase. | Sample soluble in a suitable deuterated solvent, typically requiring a few milligrams.[1] |
| Resolution | Typically high, with baseline separation achievable. | Generally high, with good resolution depending on the column and mobile phase selection. | Depends on the chiral auxiliary and the magnetic field strength; may have signal overlap in cases of low ee. |
| Analysis Time | Relatively fast, typically 15-30 minutes per sample. | Can vary from 10 to 40 minutes depending on the method. | Very rapid, with spectra acquired in a few minutes. |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis Detector, Refractive Index Detector (RID), Mass Spectrometry (MS). | ¹H or ¹³C NMR spectroscopy. |
| Advantages | High resolution, high sensitivity, suitable for volatile compounds. | Broad applicability to a wide range of compounds, robust and well-established methods. | Fast analysis, non-destructive, provides structural information, minimal sample preparation. |
| Limitations | Limited to volatile and thermally stable compounds. | Higher consumption of organic solvents, potential for peak broadening. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, potential for signal overlap. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chiral Gas Chromatography (GC)
Chiral GC is a widely used technique for the analysis of volatile chiral compounds like δ-decalactone. The separation is achieved on a capillary column coated with a chiral stationary phase, most commonly a derivatized cyclodextrin.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral capillary column: e.g., Rt-βDEXse (30 m x 0.25 mm I.D., 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Dilute the δ-decalactone sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 100 µg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 60 °C (hold for 1 min), then ramp to 200 °C at 2 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Detector Temperature (FID): 250 °C
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile method for the separation of a wide range of chiral compounds. For lactones, polysaccharide-based chiral stationary phases are often employed.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Chiral column: e.g., Chiralcel OD-H (250 mm x 4.6 mm I.D., 5 µm particle size).
Procedure:
-
Sample Preparation: Dissolve the δ-decalactone sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as for GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy with the aid of chiral auxiliaries provides a rapid method for determining enantiomeric excess without the need for chromatographic separation.
Method A: Chiral Solvating Agent
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
Procedure:
-
Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the δ-decalactone sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add 1.0 to 1.5 equivalents of a chiral solvating agent such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved proton signal of δ-decalactone that shows splitting into two distinct peaks in the presence of the chiral solvating agent. The integration of these two peaks corresponds to the relative amounts of the two enantiomers, from which the ee can be calculated.
Method B: Chiral Shift Reagent
Instrumentation:
-
High-resolution NMR spectrometer.
-
Standard 5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the δ-decalactone sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of the chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), incrementally until baseline separation of a key proton signal is observed.
-
NMR Acquisition: Acquire a ¹H NMR spectrum after each addition of the shift reagent.
-
Data Analysis: Once optimal separation is achieved, integrate the distinct signals for a specific proton of each enantiomer to determine their ratio and calculate the enantiomeric excess.[1]
Visualizations
Experimental Workflow for Enantiomeric Excess Determination
Caption: A generalized workflow for the determination of enantiomeric excess (ee).
Logical Relationships of Chiral Analysis Techniques
Caption: Interrelationship of chiral analysis techniques for δ-decalactone.
References
Authenticity of δ-Decalactone: A Comparative Guide to Natural vs. Synthetic Origins
For Researchers, Scientists, and Drug Development Professionals: A guide to the analytical differentiation of natural and synthetic δ-decalactone, providing key experimental data and methodologies for robust authenticity assessment.
Delta-decalactone (δ-decalactone) is a crucial flavor and fragrance compound with a characteristic creamy, coconut, and fruity aroma, naturally present in various fruits and dairy products. Its desirable sensory properties have led to its widespread use in the food, cosmetic, and pharmaceutical industries. Authenticity verification is paramount, as "natural" δ-decalactone, typically derived from microbial fermentation or extraction from plant sources, commands a premium price over its chemically synthesized, "nature-identical" counterpart. This guide provides a detailed comparison of natural and synthetic δ-decalactone, focusing on the analytical techniques and experimental data required to ascertain its origin.
Key Differentiators and Quantitative Analysis
The primary methods for distinguishing between natural and synthetic δ-decalactone rely on the analysis of stable isotope ratios and enantiomeric distribution. Natural biosynthetic pathways impart a unique isotopic signature and stereospecificity, which are absent in synthetic versions.
Table 1: Comparison of Analytical Data for δ-Decalactone from Different Origins
| Parameter | Natural (from Prunus fruits) | Synthetic (Nature-Identical) | Biotechnological ("Natural") |
| δ¹³C (‰, V-PDB) | -34.0 to -37.9[1][2][3][4] | -28.2[1][2][3][4] | -27.7 to -30.1[1][2][3][4] |
| δ²H (‰, V-SMOW) | -171 to -228[1][2][3][4] | -171[1][2][3][4] | -185 to -230[1][2][3][4] |
| Enantiomeric Ratio (R:S) | Predominantly (R)-enantiomer | Racemic (50:50) | Potentially enantiomerically enriched |
Note: Isotopic values for biotechnologically produced δ-decalactone can overlap with synthetic values, depending on the carbon source used in fermentation.
Experimental Protocols
Isotopic Analysis via Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
This technique measures the ratio of stable isotopes (¹³C/¹²C and ²H/¹H) in a sample, providing a distinct fingerprint of its origin.
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of a liquid sample (e.g., fruit juice), add 2 g of NaCl and mix to dissolve.
-
Add 5 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Collect the organic layer. Repeat the extraction with an additional 5 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen before injection into the GC-IRMS system.
GC-IRMS Parameters:
-
GC System: A gas chromatograph equipped with a capillary column suitable for flavor analysis (e.g., DB-WAX or equivalent).
-
Combustion Interface: For δ¹³C analysis, the GC eluent is passed through a combustion reactor (typically CuO/Ni/Pt at ~950°C) to convert organic compounds to CO₂.
-
Pyrolysis Interface: For δ²H analysis, the eluent is passed through a pyrolysis reactor (typically a ceramic tube at ~1450°C) to convert organic compounds to H₂ gas.
-
IRMS: A high-precision mass spectrometer designed to measure the isotopic ratios of the resulting gases.
-
Carrier Gas: Helium.
-
Typical Temperature Program: 50°C (2 min hold), ramp to 240°C at 5°C/min, hold for 10 min.
-
Data Analysis: The δ¹³C and δ²H values are calculated relative to international standards (V-PDB for carbon, V-SMOW for hydrogen).
Enantiomeric Analysis via Chiral Gas Chromatography (Chiral GC)
This method separates the enantiomers (R and S forms) of δ-decalactone, revealing the stereospecificity of its production.
Sample Preparation:
Sample preparation is similar to that for GC-IRMS analysis, involving extraction and concentration of the δ-decalactone from the sample matrix.
Chiral GC Parameters:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral GC Column: A capillary column with a chiral stationary phase is essential for separating the enantiomers. A commonly used column is a cyclodextrin-based column, such as Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 μm film thickness).
-
Carrier Gas: Helium.
-
Typical Temperature Program: Isothermal analysis at a temperature optimized for enantiomeric separation (e.g., 80-120°C), or a slow temperature ramp (e.g., 2°C/min).
-
Data Analysis: The enantiomeric ratio is determined by integrating the peak areas of the R- and S-enantiomers. The enantiomeric excess (% ee) can then be calculated.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Authenticity assessment of gamma- and this compound from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Authenticity assessment of gamma- and this compound from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS). | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Differentiating the Origin of Delta-Decalactone: A Comparative Guide Using GC-IRMS
For researchers, scientists, and drug development professionals, verifying the origin of flavor and fragrance compounds like delta-decalactone is critical for quality control, regulatory compliance, and ensuring product authenticity. This guide provides an objective comparison of Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) with other analytical techniques for differentiating between natural, synthetic, and biotechnologically-produced this compound, supported by experimental data.
Performance Comparison: GC-IRMS vs. Alternative Methods
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique for determining the origin of organic compounds by measuring the stable isotope ratios of elements such as carbon (¹³C/¹²C) and hydrogen (²H/¹H). These ratios, expressed in delta (δ) notation (‰), vary depending on the compound's synthetic pathway or biological origin.
A key study on the authenticity of this compound from Prunus fruits (peach, apricot, and nectarine) using GC-IRMS demonstrated a clear distinction between lactones from different origins.[1][2][3] The isotopic signatures of natural, synthetic, and "natural" (biotechnologically produced) this compound are summarized below.
Quantitative Data Summary
| Origin of this compound | δ¹³C (‰ V-PDB) | δ²H (‰ V-SMOW) |
| Natural (ex Prunus fruits) | -34.0 to -37.9 | -171 to -228 |
| Synthetic | -28.2 | -171 |
| "Natural" (Biotechnological) | -27.7 to -30.1 | -185 to -230 |
Table 1: Comparison of δ¹³C and δ²H values for this compound from different origins, as determined by GC-IRMS. Data sourced from authenticity assessments of Prunus fruits.[1][2][3]
As the data indicates, GC-IRMS can effectively distinguish naturally derived this compound from synthetic and biotechnologically produced variants based on their distinct δ¹³C values.
Alternative Analytical Approaches
While GC-IRMS is a robust method, other techniques can also provide valuable information regarding the origin of this compound.
-
Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR): This technique measures the site-specific distribution of isotopes (primarily ²H) within a molecule.[4][5] SNIF-NMR can provide detailed information about the synthetic or biosynthetic pathways, offering another layer of authentication for flavor compounds.[4][5][6][7][8] It is an official method for verifying the authenticity of various food products, including vanillin and fruit juices.[4][8]
-
Chiral Gas Chromatography: Since this compound is a chiral molecule, the enantiomeric ratio can be an indicator of its origin. Natural products often exhibit a specific enantiomeric excess, whereas synthetic versions are typically racemic (a 50:50 mixture of enantiomers). Chiral GC can separate and quantify these enantiomers. For instance, some natural delta-decalactones produced through fermentation show a high enantiomeric purity.
Experimental Protocols
GC-IRMS Analysis of this compound
This protocol is a synthesized methodology based on established practices for flavor compound analysis.
1. Sample Preparation (for Fruit Matrices):
-
Homogenize the fruit sample.
-
Perform solvent extraction using an appropriate organic solvent (e.g., diethyl ether, dichloromethane) to isolate the volatile fraction containing this compound.
-
Concentrate the extract under a gentle stream of nitrogen.
-
The extract is then ready for GC-IRMS analysis.
2. GC-IRMS Instrumentation and Conditions:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for flavor analysis (e.g., DB-WAX or equivalent).
-
Interface: A combustion interface for δ¹³C analysis and a pyrolysis interface for δ²H analysis.
-
Isotope Ratio Mass Spectrometer (IRMS): A high-precision mass spectrometer capable of measuring the isotopic ratios of the resulting gases (CO₂ for carbon, H₂ for hydrogen).
GC Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 240 °C at 4 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
IRMS Parameters:
-
Combustion Reactor (for δ¹³C): Typically contains copper oxide/platinum catalysts at approximately 960 °C to convert organic compounds to CO₂.
-
Pyrolysis Reactor (for δ²H): A ceramic tube heated to approximately 1450 °C to convert organic compounds to H₂ gas.
-
Reference Gases: Calibrated CO₂ and H₂ reference gases are used for isotopic calibration.
3. Data Analysis:
-
The δ¹³C and δ²H values of the this compound peak are determined relative to international standards (Vienna Pee Dee Belemnite for carbon and Vienna Standard Mean Ocean Water for hydrogen).
-
The obtained values are then compared to a database of known values for authentic and synthetic this compound to determine the origin.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making logic, the following diagrams are provided.
References
- 1. Authenticity assessment of gamma- and this compound from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Authenticity assessment of gamma- and this compound from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS). | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. The SNIF-NMR® Concept - Eurofins Scientific [eurofins.com]
- 6. SNIF‑NMR & IRMS Isotope Testing | Eurofins Food Testing UK [eurofins.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Sensory Thresholds of Delta-Decalactone Enantiomers: A Comparative Guide
A detailed comparison of the sensory properties of (R)-delta-decalactone and (S)-delta-decalactone, including available sensory threshold data and standardized experimental methodologies for their determination.
Sensory Profile and Threshold Comparison
While quantitative sensory threshold data for the individual enantiomers of delta-decalactone remain elusive in published research, a detection threshold for the racemic mixture has been reported. The enantiomers themselves exhibit markedly different odor characteristics.
| Compound | Sensory Threshold (Odor Detection) | Odor Profile |
| (R)-delta-decalactone | Data not available | Associated with the warning scent of the North American porcupine.[1] |
| (S)-delta-decalactone | Data not available | Described as having a nutty odor with a fruity undertone.[2] |
| This compound (Racemic) | 100 ppb (parts per billion) | Sweet, fruity, and milky.[3] |
It is important to note that studies on other chiral lactones, such as gamma-lactones, have shown statistically significant differences in the aroma detection thresholds between the two enantiomers of the same compound (with the exception of gamma-decalactone).[4][5] This suggests that the sensory thresholds of (R)- and (S)-delta-decalactone are also likely to differ.
Experimental Protocol for Sensory Threshold Determination
The determination of sensory thresholds is a critical aspect of flavor and fragrance research. The most commonly cited method for establishing odor and taste thresholds is the ASTM E679, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."
Principle of the Method
This method employs a panel of trained sensory assessors who are presented with a series of samples in increasing concentrations of the substance being tested. In each presentation, the panelist is asked to identify the sample that is different from the others (which are blanks). The threshold is determined based on the concentration at which a statistically significant number of panelists can correctly detect the substance.
Key Steps in the ASTM E679 Protocol:
-
Panelist Selection and Training: A panel of assessors is selected based on their sensory acuity and trained to recognize and rate the intensity of the specific odor or taste being evaluated.
-
Sample Preparation: A stock solution of the test substance is prepared and then serially diluted to create a range of concentrations. The diluent should be a neutral medium, such as water or air, that does not interfere with the sensory properties of the substance.
-
Presentation of Samples: The samples are presented to the panelists in a controlled environment to minimize distractions. A common approach is the "three-alternative forced-choice" (3-AFC) method, where each set consists of three samples, one containing the test substance and two blanks. The order of presentation is randomized.
-
Ascending Concentration Series: The test begins with a concentration below the expected threshold. The concentration is gradually increased in subsequent presentations until the panelist can reliably detect the substance.
-
Data Analysis: The individual threshold for each panelist is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then determined by calculating the geometric mean of the individual thresholds.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the sensory threshold of a compound using the forced-choice ascending concentration series method.
Figure 1. Workflow for sensory threshold determination.
Signaling Pathway Considerations
While a detailed signaling pathway for the perception of this compound enantiomers is beyond the scope of this guide, it is understood that the process begins with the binding of the odorant molecule to specific olfactory receptors in the nasal cavity. This interaction initiates a cascade of intracellular events, leading to the generation of a neural signal that is transmitted to the brain for processing and perception of the specific odor. The distinct odors of the (R) and (S) enantiomers strongly suggest that they interact differently with the chiral environment of the olfactory receptors.
Figure 2. Simplified olfactory signaling pathway.
References
- 1. North American porcupine - Wikipedia [en.wikipedia.org]
- 2. This compound (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. ScenTree - this compound (CAS N° 705-86-2) [scentree.co]
- 4. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Delta-Decalactone Production in Engineered Yeast Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of delta-decalactone production across various yeast strains, leveraging experimental data to highlight the performance of each. The focus is on providing actionable insights for the biotechnological production of this valuable aroma compound.
Comparative Analysis of this compound Production
This compound (δ-decalactone) is a sought-after flavor and fragrance compound with a creamy, fruity, and coconut-like aroma. Its biotechnological production using GRAS (Generally Regarded as Safe) yeast strains offers a promising alternative to chemical synthesis. This section compares the efficiency of different yeast species in producing δ-decalactone, with a focus on production titers, yields, and productivities.
While research has extensively covered the microbial production of γ-decalactone, data for δ-decalactone remains more limited. However, studies on Yarrowia lipolytica have demonstrated its potential as a robust production host.
Quantitative Production Data
The following table summarizes the key quantitative data for δ-decalactone production in Yarrowia lipolytica. Data for other yeast strains in the context of δ-decalactone production is currently limited in publicly available research.
| Yeast Strain | Substrate | Precursor | Titer (g/L) | Molar Conversion Yield (%) | Productivity (mg/L/h) | Reference |
| Yarrowia lipolytica | Linoleic Acid | 13-Hydroxy-9(Z)-octadecenoic acid | 1.9 | 31 | 106 | [1][2] |
Signaling Pathways and Metabolic Engineering
The biosynthesis of δ-decalactone in yeast from fatty acids primarily involves the peroxisomal β-oxidation pathway. The key steps involve the hydroxylation of a C18 fatty acid at the C13 position, followed by several rounds of β-oxidation to shorten the carbon chain to a C10 hydroxy fatty acid, which then lactonizes to form δ-decalactone.
Biosynthetic Pathway of this compound from Linoleic Acid
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the key experimental protocols for δ-decalactone production.
One-Pot Biotransformation of Linoleic Acid to this compound using Yarrowia lipolytica
This protocol is based on the work of Lee et al. (2016).[1][2]
1. Cultivation of Yarrowia lipolytica
-
Medium: YM broth (3 g/L yeast extract, 3 g/L malt extract, 5 g/L peptone, 10 g/L dextrose).
-
Inoculation: Inoculate 50 mL of YM broth in a 250-mL flask with a single colony of Y. lipolytica.
-
Incubation: Incubate at 30°C with shaking at 200 rpm for 24 hours.
-
Harvesting: Harvest the cells by centrifugation at 8,000 × g for 10 minutes.
-
Washing: Wash the cell pellet twice with a 50 mM potassium phosphate buffer (pH 7.5).
2. Production of 13-Hydroxy-9(Z)-octadecenoic acid (Precursor)
-
Enzyme: Use linoleate 13-hydratase from Lactobacillus acidophilus.
-
Reaction Mixture: Prepare a reaction mixture containing 100 g/L of linoleic acid and the purified enzyme in a 50 mM citrate/phosphate buffer (pH 6.0).
-
Incubation: Incubate at 15°C for 12 hours.
-
Purification: Purify the resulting 13-hydroxy-9(Z)-octadecenoic acid.
3. Biotransformation to this compound
-
Reaction Setup: In a 100-mL flask, combine 25 g/L of washed Y. lipolytica cells and 7.5 g/L of 13-hydroxy-9(Z)-octadecenoic acid in a 50 mM potassium phosphate buffer (pH 7.5).
-
Incubation: Incubate at 30°C with shaking at 200 rpm for 21 hours.
4. Extraction and Analysis of this compound
-
Extraction: Acidify the culture broth to pH 2.0 with 1 N HCl and extract twice with an equal volume of ethyl acetate.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the extracted δ-decalactone using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Temperature Program:
-
Initial temperature: 100°C for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Hold: Maintain at 280°C for 5 minutes.
-
-
Injector and Detector Temperature: 250°C.
-
Concluding Remarks
The production of δ-decalactone in yeast, particularly Yarrowia lipolytica, presents a viable and promising avenue for the sustainable manufacturing of this important aroma compound. The data presented herein highlights the potential of this oleaginous yeast, achieving a titer of 1.9 g/L from linoleic acid.[1][2] Further research into the metabolic engineering of other yeast species, such as Saccharomyces cerevisiae and Rhodotorula species, could unlock new possibilities and potentially lead to even higher production yields. The detailed protocols provided in this guide serve as a foundation for future research and process optimization in this exciting field.
References
- 1. Saccharomyces cerevisiae whole cell biotransformation for the production of aldehyde flavors and fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of δ-decalactone from linoleic acid via 13-hydroxy-9(Z)-octadecenoic acid intermediate by one-pot reaction using linoleate 13-hydratase and whole Yarrowia lipolytica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Delta-Decalactone and Massoia Lactone as Creamy Flavor Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of delta-decalactone and massoia lactone, two prominent lactones utilized for imparting creamy and coconut-like flavor profiles in various applications. The information presented herein is curated from scientific literature and industry publications to assist researchers and product development professionals in selecting the appropriate flavor precursor for their specific needs. This document summarizes their chemical properties, flavor profiles, biosynthetic origins, and provides detailed experimental protocols for their evaluation.
Chemical and Physical Properties
This compound and massoia lactone share a similar ten-carbon backbone and a six-membered lactone ring structure, which contributes to their characteristic creamy and coconut-like aromas. However, a key structural difference, the presence of a double bond in massoia lactone, results in distinct flavor nuances and potency.
| Property | This compound | Massoia Lactone |
| Chemical Name | 6-pentyloxan-2-one | (R)-5,6-Dihydro-6-pentyl-2H-pyran-2-one |
| Synonyms | δ-Decalactone, 5-Decanolide | Cocolactone, (R)-5-hydroxy-2-decenoic acid lactone |
| CAS Number | 705-86-2[1] | 54814-64-1[2] |
| Molecular Formula | C₁₀H₁₈O₂[1] | C₁₀H₁₆O₂[2] |
| Molecular Weight | 170.25 g/mol [1] | 168.23 g/mol [2] |
| Odor Detection Threshold | 100 ppb[3] | Not explicitly found, but described as more powerful than this compound. |
| Boiling Point | 117-120°C at 0.02 mmHg | 286-287°C |
| Solubility | Moderately soluble in water; excellent in oils and alcohols. | Soluble in alcohol; slightly soluble in water (614.3 mg/L at 25°C)[2] |
Flavor Profile and Applications
Both lactones are renowned for their creamy, coconut-like, and fruity sensory characteristics. However, subtle differences in their flavor profiles influence their suitability for specific applications.
| Feature | This compound | Massoia Lactone |
| General Flavor Profile | Creamy, coconut, peach, milky, buttery, and sweet.[4][5] | Creamy, coconut, spicy, milky, green, and slightly fruity.[6][7] Described as more powerful with a "bright edge" to its creaminess. |
| Creaminess Character | Quintessential creamy odor, forming the backbone of most dairy flavors.[4] | Adds a bright and impactful creamy note.[8] |
| Recommended Applications | Dairy flavors (butter, cheese, cream, milk, yogurt), peach, mango, and other fruity aromas.[1][4] | Dairy flavors (butter, cheese, cream), condensed milk, and various fruit flavors like apricot, blackberry, cherry, and peach. Also used in brown flavors like caramel and cocoa.[9] |
| Suggested Usage Levels (in finished product) | Up to 20 ppm in flavors.[1] | In flavors, can be up to 2 ppm.[2] In imitation dairy, up to 2.00 ppm.[10] |
Biosynthesis
The biosynthetic pathways of this compound and massoia lactone originate from fatty acid metabolism but differ in their specific enzymatic steps and producing organisms.
Biosynthesis of this compound
This compound is naturally found in many fruits and dairy products.[3] Its biosynthesis is proposed to occur via the hydroxylation of fatty acids followed by intramolecular esterification (lactonization). In microorganisms, a synthetic metabolic pathway can be engineered for its de novo biosynthesis.
Biosynthesis of Massoia Lactone
Massoia lactone is naturally abundant in the bark of the Massoia tree (Cryptocarya massoy). It can also be produced through fermentation by the fungus Aureobasidium pullulans.[11] The biosynthesis involves the formation of a polyketide precursor which is then modified to yield the final lactone structure.
Experimental Protocols
To facilitate a direct comparison of this compound and massoia lactone as creamy flavor precursors, the following detailed experimental protocols for sensory evaluation and stability testing are provided.
Quantitative Descriptive Analysis (QDA) for Creamy Flavor
This protocol outlines a method for a trained sensory panel to quantify and compare the creamy flavor attributes of the two lactones in a dairy matrix.
Methodology:
-
Panelist Selection and Training:
-
Recruit 10-12 panelists based on their sensory acuity, availability, and ability to verbalize sensory perceptions.
-
Conduct training sessions to familiarize panelists with the sensory attributes associated with creamy flavor (e.g., milky, buttery, coconut, sweet, rich). Develop a consensus vocabulary for these attributes.
-
Provide reference standards for each attribute to anchor the panelists' evaluations.
-
-
Sample Preparation:
-
Use a neutral base, such as whole milk or a model milk system, as the matrix.
-
Prepare solutions of this compound and massoia lactone at various concentrations (e.g., 0.5, 1, 2, 5, and 10 ppm).
-
Present samples in identical, coded containers at a standardized temperature (e.g., 10°C).
-
-
Evaluation Procedure:
-
Conduct the evaluation in a sensory laboratory with controlled lighting and individual booths to minimize distractions.
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to rate the intensity of each sensory attribute on a 15-cm unstructured line scale, anchored with "low" and "high" at the ends.
-
Provide unsalted crackers and water for palate cleansing between samples.
-
-
Data Analysis:
-
Convert the ratings from the line scales to numerical data.
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the lactones and across concentrations.
-
Use Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.
-
Stability Testing Protocol
This protocol describes a method to assess the stability of this compound and massoia lactone in a food matrix over time, simulating storage conditions.
Methodology:
-
Sample Preparation:
-
Select a relevant food matrix (e.g., UHT milk, yogurt).
-
Spike the matrix with a known concentration of this compound and massoia lactone separately.
-
Homogenize the samples and dispense them into airtight containers.
-
-
Storage:
-
Store the samples under different conditions, such as refrigerated (4°C), ambient (25°C), and accelerated (40°C).
-
Designate specific time points for analysis (e.g., day 0, week 1, week 2, week 4, week 8).
-
-
Analytical Method:
-
At each time point, extract the lactones from the food matrix using an appropriate solvent extraction method.
-
Quantify the concentration of the remaining lactone using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Plot the concentration of the lactone against time for each storage condition.
-
Determine the degradation kinetics and calculate the shelf-life of each lactone in the tested food matrix.
-
Conclusion
Both this compound and massoia lactone are valuable tools for creating creamy and coconut-like flavor profiles. This compound provides a foundational, well-rounded creamy character, while massoia lactone offers a more potent and brighter creamy note with a spicy nuance. The choice between these two precursors will depend on the desired flavor profile, the food matrix, and cost considerations. The provided experimental protocols offer a framework for conducting direct comparative studies to determine the optimal lactone for a specific application. Further research directly comparing the sensory attributes and stability of these two compounds in various food systems is warranted to provide more definitive guidance for product developers.
References
- 1. researchgate.net [researchgate.net]
- 2. massoia lactone, 54814-64-1 [perflavory.com]
- 3. ScenTree - this compound (CAS N° 705-86-2) [scentree.co]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. vanaroma.com [vanaroma.com]
- 6. delta-Lactones [leffingwell.com]
- 7. (R)-massoia lactone, 51154-96-2 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. massoia lactone, 54814-64-1 [thegoodscentscompany.com]
- 11. Production of massoia lactone by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand and its fragrant biosurfactant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical comparison of delta-decalactone in cheese and wine
An Analytical Comparison of Delta-Decalactone in Cheese and Wine A Comprehensive Guide for Researchers and Drug Development Professionals
This compound (DDL) is a naturally occurring flavor compound found in a variety of foods, including dairy products and fruits.[1] This six-membered ring lactone is particularly significant for its contribution to the characteristic creamy, coconut-like, and fruity aromas in many cheeses and wines.[2][3] For researchers, scientists, and professionals in drug development, understanding the analytical nuances of this molecule in different food matrices is crucial for quality control, flavor chemistry, and potential applications. This guide provides an objective, data-driven comparison of this compound in cheese and wine, complete with experimental protocols and pathway visualizations.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the type of cheese or wine, processing methods, and aging conditions. The following tables summarize the quantitative data for this compound concentrations and its sensory thresholds in these two distinct matrices.
Table 1: Concentration of this compound in Various Cheeses
| Cheese Type | Concentration Range (mg/kg) | Reference(s) |
| Cheddar Cheese | Enhances flavor at 100-150 ppm | [4] |
| Blue Cheese | Starting point of 200 ppm for flavor enhancement | [4] |
| Swiss Cheese | Reported presence | [3] |
| General Dairy Products | Key backbone of most dairy flavors | [4] |
Table 2: Concentration of this compound in Various Wines
| Wine Type | Concentration Range (µg/L) | Reference(s) |
| Red Wines (general) | Generally higher than in white wines | [5] |
| White Wines (general) | Present | [6] |
| Icewines | Higher concentrations compared to dry wines | [6] |
| Merlot and Cabernet Sauvignon | Can reach up to 68 µg/L in musts from overripe grapes | [6] |
| Prematurely Aged Red Wines | Associated with prune aroma | [5] |
Table 3: Sensory Threshold of this compound
| Matrix | Threshold Type | Concentration | Reference(s) |
| Red Wine | Aroma Detection | Not specified for this compound, but general lactone thresholds are in the µg/L range | [7][8] |
| General (in flavors) | Not specified | Dose rates suggested for flavors intended to be dosed at 0.05% in beverages | [4] |
Experimental Protocols
Accurate quantification of this compound in complex matrices like cheese and wine requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose. Below are detailed methodologies for sample preparation and analysis.
Protocol 1: Quantification of this compound in Cheese by GC-MS
1. Sample Preparation (Steam Distillation Extraction)
-
Apparatus Setup: Assemble a steam distillation apparatus, which typically includes a boiling flask, a sample flask, a condenser, and a collection vessel.[9]
-
Sample Homogenization: Grate 20-50 g of the cheese sample and suspend it in distilled water in the sample flask.[9]
-
pH Adjustment: Acidification of the mixture prior to distillation can enhance the recovery of lactones.[9]
-
Distillation: Heat the boiling flask to generate steam, which will pass through the cheese slurry, carrying volatile compounds, including this compound.[9]
-
Condensation and Collection: The steam-volatile compound mixture is cooled in the condenser and collected as a distillate.[9]
-
Liquid-Liquid Extraction: The collected distillate is then subjected to liquid-liquid extraction with an organic solvent (e.g., diethyl ether) to isolate the this compound from the aqueous phase.[9]
-
Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate and then concentrated under a gentle stream of nitrogen before GC-MS analysis.[9]
2. GC-MS Analysis
-
Gas Chromatograph (GC) System: Equipped with a suitable capillary column (e.g., DB-WAX).
-
Oven Temperature Program: An appropriate temperature program is set to achieve good separation of the analytes.[10]
-
Mass Spectrometer (MS) Detector: Operated in electron impact (EI) mode, with data acquired in selected ion monitoring (SIM) mode for maximum sensitivity.[11]
-
Quantification: An internal standard (e.g., a deuterated analog like gamma-decalactone-d7) is added at the beginning of the sample preparation to ensure accurate quantification by compensating for any losses during the analytical workflow.[11]
Protocol 2: Quantification of this compound in Wine by HS-SPME-GC-MS
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Vial Preparation: Place a defined volume of the wine sample (e.g., 5 mL) into a 20 mL headspace vial.[11]
-
Internal Standard Spiking: Add a known amount of an internal standard solution (e.g., 10 µL of a 10 mg/L solution of gamma-decalactone-d7).[11]
-
Matrix Modification: Add sodium chloride to the sample to increase the ionic strength, which can enhance the release of volatile compounds into the headspace.[10]
-
Extraction: Expose a solid-phase microextraction (SPME) fiber to the headspace of the vial for a defined period at a controlled temperature to adsorb the volatile analytes.[10][12]
2. GC-MS Analysis
-
Injection: The SPME fiber is directly inserted into the hot injector of the GC, where the adsorbed analytes are thermally desorbed onto the column.[10]
-
GC-MS Conditions: Similar to the cheese analysis, a suitable capillary column and temperature program are used for separation. The mass spectrometer is operated in SIM mode for sensitive and selective detection.[6][10]
-
Quantification: The ratio of the peak area of the native this compound to the deuterated internal standard is used for accurate quantification.[11]
Signaling Pathways and Experimental Workflows
The formation of this compound in both cheese and wine involves complex biochemical pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical analytical workflow.
Caption: Biochemical formation of this compound in cheese.
In cheese, the formation of this compound begins with the lipolysis of triglycerides into free fatty acids.[13][14] Unsaturated fatty acids can then be hydrated to form hydroxy fatty acids.[2] The 5-hydroxydecanoic acid precursor then undergoes spontaneous intramolecular esterification to form the stable six-membered ring of this compound.[13][15]
Caption: Biochemical formation of this compound in wine.
In wine, this compound can originate from grape-derived precursors, such as fatty acids and their glycosidically bound forms.[5] During fermentation, yeast metabolism can convert these precursors into hydroxy fatty acids.[5] Similar to the process in cheese, the resulting 5-hydroxydecanoic acid can then spontaneously cyclize to form this compound, a process that can continue during wine aging.[16]
Caption: General analytical workflow for this compound.
This workflow outlines the key steps for the quantitative analysis of this compound. The process begins with the addition of an internal standard to the sample, followed by extraction, concentration, and finally, instrumental analysis by GC-MS and subsequent data processing for quantification.[9][11]
References
- 1. δ-Decalactone - Wikipedia [en.wikipedia.org]
- 2. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Delta Decalactone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. lait.dairy-journal.org [lait.dairy-journal.org]
- 14. researchgate.net [researchgate.net]
- 15. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Delta-Decalactone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aroma compounds is paramount in various fields, including flavor and fragrance development, food quality control, and pharmaceutical analysis. Delta-decalactone (δ-decalactone), a key contributor to fruity and creamy aromas, is a frequently analyzed compound where the choice of analytical methodology can significantly impact the accuracy and efficiency of results. This guide provides a comprehensive cross-validation of two common analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Principles of Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.[1]
High-Performance Liquid Chromatography (HPLC), conversely, separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column.[1] While less common for highly volatile compounds, HPLC is a versatile technique suitable for a wide range of analytes, including those that are thermally labile or non-volatile.[3] For lactones, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase.[4]
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the typical quantitative performance of GC-MS and a projected HPLC method for the analysis of this compound.
| Performance Parameter | GC-MS | HPLC (Projected) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 3 - 60 ng/L[5] | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 6 - 200 ng/L[5] | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 15% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and validation of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of lactones in complex matrices.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For liquid samples, extract a known volume (e.g., 10 mL) with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times. Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Solid Phase Microextraction (SPME): For headspace analysis, place a known amount of the sample in a sealed vial and heat to a specific temperature (e.g., 60 °C) for a set time (e.g., 30 min). Expose a SPME fiber to the headspace for a defined period (e.g., 20 min) to adsorb the volatile compounds.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, and hold for 5 min.
-
Injector: Splitless mode at 250 °C.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of this compound (e.g., m/z 99, 81, 55).
High-Performance Liquid Chromatography (HPLC) Protocol (Projected)
This projected protocol is based on methodologies for other lactones and the physicochemical properties of this compound.
1. Sample Preparation:
-
Solid Phase Extraction (SPE): For complex matrices, pass a known volume of the liquid sample through a C18 SPE cartridge. Wash the cartridge with a polar solvent (e.g., water) to remove interferences. Elute the this compound with a less polar solvent (e.g., methanol or acetonitrile). Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Direct Injection: For clean samples, dilution with the mobile phase may be sufficient.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 210 nm or a Refractive Index (RI) detector. For higher sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) could be employed.
-
Injection Volume: 20 µL.
Method Validation and Cross-Validation
Method validation is crucial to ensure that the analytical method is suitable for its intended purpose.[6] Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[6]
Cross-validation involves comparing the results from two different analytical methods to determine if they are comparable.[7] This is typically done by analyzing the same set of samples with both the GC-MS and HPLC methods and statistically comparing the quantitative results. A successful cross-validation demonstrates the interchangeability of the two methods for the analysis of this compound.
Workflow Diagrams
GC-MS Experimental Workflow
HPLC Experimental Workflow
Conclusion
Both GC-MS and HPLC offer viable approaches for the quantification of this compound. GC-MS provides excellent sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[2] HPLC, while potentially less sensitive with standard detectors, offers a robust alternative, particularly for samples that are not amenable to the high temperatures of GC analysis.[1] The choice between the two techniques will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. A thorough method validation and cross-validation are essential to ensure the reliability and comparability of the analytical results.
References
- 1. smithers.com [smithers.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. Separation of epsilon-Decalactone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for delta-Decalactone: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of delta-decalactone in a laboratory setting. The following procedural guidance is intended to ensure the safety of researchers, scientists, and drug development professionals while minimizing environmental impact.
Immediate Safety and Handling Precautions
When handling this compound, it is crucial to adhere to the following safety protocols.[1] Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory. This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Use chemical-resistant gloves.[3]
-
Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Inhalation: Move the affected person to fresh air immediately.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1]
In all cases of exposure, seek medical attention.[1]
Spill Management Protocol
In the event of a this compound spill, immediate action is required to contain and clean the affected area.
For Small Spills:
-
Ventilate the area.
-
Absorb the spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][4]
-
Collect the waste: Carefully scoop the absorbed material into a suitable, labeled container for disposal.[1][5]
-
Clean the area: Wash the spill site with soap and water after the material has been collected.[6]
For Large Spills:
-
Evacuate the area: Keep unnecessary personnel away from the spill zone.[6]
-
Ventilate the area.
-
Contain the spill: If possible without risk, stop the flow of the material. Dike the spilled material to prevent it from spreading.[7]
-
Follow the absorption and collection steps for small spills.
-
Prevent environmental contamination: Avoid runoff into storm sewers and ditches that lead to waterways.[1]
Disposal Procedures
The disposal of this compound and its contaminated materials must be conducted in compliance with all local, state, and federal regulations.[4][5] While some sources suggest it can be considered non-hazardous waste, it is best practice to treat it as a chemical waste product to ensure safety and environmental protection.[5][7]
-
Waste Collection: Place all waste materials, including absorbed spill cleanup residues and empty containers, into a suitable, clearly labeled, and sealed container.[4]
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound.
-
Licensed Waste Disposal: Arrange for the disposal of the chemical waste through a licensed waste disposal company.[4] Do not dispose of this compound down the drain or in regular trash.[6]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 117-120 °C @ 0.02 mmHg | [1] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Specific Gravity | 0.971 | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
References
Personal protective equipment for handling delta-Decalactone
Essential Safety and Handling Guide for Delta-Decalactone
This guide provides critical safety, handling, and disposal information for δ-Decalactone, tailored for laboratory professionals. Adherence to these procedures is essential for ensuring a safe working environment and minimizing risks.
Potential Health Hazards
While not classified as hazardous under GHS, this compound may cause irritation upon contact.[1] The primary routes of exposure and their potential effects are:
-
Eye Contact : May cause eye irritation.[1]
-
Inhalation : May cause respiratory tract irritation.[1]
-
Ingestion : May cause irritation of the digestive tract.[1]
It is important to note that the toxicological properties of this substance have not been fully investigated.[1]
Personal Protective Equipment (PPE) and Engineering Controls
To ensure safety when handling this compound, a combination of appropriate personal protective equipment and engineering controls is mandatory.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[3] | To prevent skin contact and potential irritation. |
| Eye Protection | Chemical safety goggles or glasses.[1][4] | To protect eyes from splashes. |
| Skin and Body | Protective clothing, lab coat.[1][4] | To prevent skin exposure. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1] A NIOSH-approved mask may be necessary if ventilation is inadequate.[4][5] | To prevent inhalation of vapors or mists. |
Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area.[6] The use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[1]
-
Safety Stations : Facilities must be equipped with an eyewash station and a safety shower.[1]
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for laboratory safety.
Handling and Storage Procedures
-
Handling :
-
Storage :
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical aid.[1] |
| Skin Contact | Remove contaminated clothing. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1][4] |
Spill and Disposal Procedures
-
Spill Response :
-
Ensure adequate ventilation and eliminate all ignition sources.[2]
-
Wear the appropriate PPE as described in Section 8 of the Safety Data Sheet.[1][5]
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][5][8]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
Clean the spill area thoroughly with water.[4]
-
-
Waste Disposal :
Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Appearance | Colorless clear liquid[1] |
| Boiling Point | 117-120 °C @ 0.02 mmHg[1] |
| Melting Point | -27 °C[1] |
| Flash Point | > 93 °C (> 200 °F)[2][5] |
| Density | 0.971 g/cm³[1] |
| Vapor Density | 5.87[1] |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, including emergency actions.
Caption: Safe handling workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. vigon.com [vigon.com]
- 3. aurochemicals.com [aurochemicals.com]
- 4. chemtexusa.com [chemtexusa.com]
- 5. synerzine.com [synerzine.com]
- 6. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. prodasynth.com [prodasynth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
